molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8

2-Ethyl-benzo[d][1,3]oxazin-4-one

Cat. No.: B1616568
CAS No.: 2916-09-8
M. Wt: 175.18 g/mol
InChI Key: FSLNYVWFIGYFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-benzo[d][1,3]oxazin-4-one is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLNYVWFIGYFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358977
Record name 2-Ethyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2916-09-8
Record name 2-Ethyl-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Ethyl-benzo[d]oxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Benzoxazinones are recognized as important synthons for a variety of physiologically active molecules and are known to possess a broad spectrum of biological activities.[1][2] The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. This guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-benzo[d]oxazin-4-one, offering field-proven insights and detailed experimental protocols to aid researchers in their drug development endeavors.

The structural characteristics of 2-Ethyl-benzo[d]oxazin-4-one, particularly the presence of the oxazinone ring, make it susceptible to nucleophilic attack, a key consideration in its handling, formulation, and biological activity.[3] Understanding these properties is paramount for the rational design of novel therapeutics and for predicting their in vivo performance.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-Ethyl-benzo[d]oxazin-4-one is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are computational predictions and should be treated as such.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂PubChem[4]
Molecular Weight 175.18 g/mol PubChem[4]
CAS Number 2916-09-8PubChem[4]
Melting Point 85-87 °COakwood Chemical[5]
Boiling Point Not experimentally determined.
logP (octanol/water) 1.7 (Computed)PubChem[4]
pKa Not experimentally determined.
Solubility Insoluble in water. Soluble in many organic solvents.General observation for this class of compounds.
Appearance White to off-white solid.General observation.

In-Depth Analysis of Physicochemical Parameters

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The computed logP of 1.7 for 2-Ethyl-benzo[d]oxazin-4-one suggests a moderate level of lipophilicity.[4] This value indicates that the compound is likely to have good membrane permeability, a desirable characteristic for oral bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

The ethyl group at the 2-position contributes to the lipophilicity of the molecule. Structure-activity relationship (SAR) studies on benzoxazinone derivatives often involve modifying this substituent to fine-tune the lipophilicity and optimize the overall ADME properties.

Solubility

In a drug development context, poor aqueous solubility can be a significant hurdle, impacting formulation and bioavailability. Therefore, accurate determination of solubility in various pharmaceutically relevant solvents and buffer systems is essential.

Acidity (pKa)

The pKa of a compound is crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and target binding. An experimental pKa for 2-Ethyl-benzo[d]oxazin-4-one has not been reported. The benzoxazinone ring system contains both a weakly basic nitrogen atom and an ester-like carbonyl group. The overall molecule is expected to be weakly acidic or neutral.

Stability

The stability of a drug candidate under various conditions (pH, temperature, light) is a critical factor for its development. Benzoxazinone derivatives are known to be susceptible to hydrolysis, particularly under basic conditions, which leads to the opening of the oxazinone ring.[3][7] The presence of a small alkyl group, such as the ethyl group in this compound, can make the ring more susceptible to nucleophilic attack compared to bulkier substituents.[3]

Metabolic stability is another key consideration. Studies on other benzoxazinone derivatives have been conducted to identify metabolic hotspots and improve their in vitro half-life.[8]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 2-Ethyl-benzo[d]oxazin-4-one. These protocols are based on established methods for the characterization of benzoxazinone and related heterocyclic compounds.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

DSC Workflow for Melting Point Determination
Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound.

Sources

2-Ethyl-benzo[d]oxazin-4-one structural analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Ethyl-benzo[d]oxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a significant class of heterocyclic compounds featuring a benzene ring fused to an oxazine ring.[1] These scaffolds are present in numerous natural products and pharmaceutically active molecules, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Among its many derivatives, 2-Ethyl-benzo[d]oxazin-4-one (also known as 2-ethyl-3,1-benzoxazin-4-one) serves as a key synthetic intermediate and a subject of study for its potential biological applications.[3][4]

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Ethyl-benzo[d]oxazin-4-one. As a Senior Application Scientist, the objective is not merely to present protocols but to elucidate the rationale behind the analytical choices, ensuring a robust and self-validating approach to structural confirmation. We will explore the application of fundamental spectroscopic and chromatographic techniques, detailing methodologies from sample preparation to data interpretation.

Core Molecular Profile

A foundational understanding begins with the compound's basic physicochemical properties, which are crucial for selecting appropriate analytical solvents, standards, and methodologies.

Chemical Structure:

Chemical structure of 2-Ethyl-benzo[d]oxazin-4-oneFigure 1. Chemical structure of 2-Ethyl-benzo[d][3][5]oxazin-4-one.

Table 1: Physicochemical and Identification Properties

Property Value Source
IUPAC Name 2-ethyl-3,1-benzoxazin-4-one PubChem[3]
CAS Number 2916-09-8 PubChem[3]
Molecular Formula C₁₀H₉NO₂ PubChem[3]
Molecular Weight 175.18 g/mol PubChem[3]
Exact Mass 175.063328530 Da PubChem[3]

| XLogP3 | 1.7 | PubChem[3] |

Overview of Synthesis

The characterization of any compound is intrinsically linked to its synthesis. Benzoxazin-4-ones are commonly synthesized from anthranilic acid derivatives.[2][6] A prevalent method involves the reaction of anthranilic acid with an appropriate acylating agent, such as an acid chloride or anhydride, followed by cyclization.[2][7] For 2-Ethyl-benzo[d]oxazin-4-one, this could involve reacting anthranilic acid with propionyl chloride or propionic anhydride. Understanding the synthetic route is critical as it informs potential side-products and impurities that must be identified and separated during analysis.

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of 2-Ethyl-benzo[d]oxazin-4-one. The following workflow ensures that each aspect of the molecular structure is confirmed by complementary analytical methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample MS Mass Spectrometry (EI, ESI) Purification->MS Purified Sample IR IR Spectroscopy Purification->IR Purified Sample Purity HPLC / UPLC Purification->Purity Purified Sample Confirmation Structure Confirmed NMR->Confirmation Combined Data MS->Confirmation Combined Data IR->Confirmation Combined Data Purity->Confirmation Combined Data G M [C₁₀H₉NO₂]⁺˙ m/z = 175 (Molecular Ion) F1 [C₈H₆NO₂]⁺ m/z = 146 M->F1 - •C₂H₅ F2 [C₉H₉NO]⁺˙ m/z = 147 M->F2 - CO

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Substituted-4H-benzo[d]oxazin-4-ones

A Comprehensive Technical Guide to the Synthesis of 2-Substituted-4H-benzo[d][1][2]oxazin-4-ones

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-benzo[d][1][2]oxazin-4-one ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science.[1][3][4] These compounds are not merely synthetic curiosities; they are integral components of numerous biologically active molecules and functional materials.[1][3] Their diverse applications stem from their roles as anticancer agents, enzyme inhibitors, and fungicides.[5] Furthermore, they serve as versatile starting materials for the synthesis of other important heterocyclic systems, such as 2,3-disubstituted 4(3H)-quinazolinones.[5] This guide provides an in-depth review of the primary synthetic strategies for accessing 2-substituted-4H-benzo[d][1][2]oxazin-4-ones, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices.

Core Synthetic Strategies: From Anthranilic Acid to the Benzoxazinone Ring

The majority of synthetic routes to 2-substituted-4H-benzo[d][1][2]oxazin-4-ones commence with the readily available and versatile building block, anthranilic acid. The fundamental transformation involves the acylation of the amino group followed by a cyclodehydration reaction to form the oxazinone ring. The choice of acylating agent and cyclization promoter dictates the efficiency, scope, and practicality of the synthesis.

The Classical Approach: Acylation with Acid Chlorides and Anhydrides

One of the most established and widely employed methods for the synthesis of 2-substituted-4H-benzo[d][1][2]oxazin-4-ones involves the reaction of anthranilic acid with acid chlorides or anhydrides.[6][7] This approach is valued for its reliability and the broad availability of starting materials.

Mechanism and Rationale:

The reaction typically proceeds in two distinct steps. First, the nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an N-acylated anthranilic acid intermediate.[5] This intermediate is then subjected to a cyclodehydration step, often facilitated by a dehydrating agent or heat, to furnish the final benzoxazinone product. The choice of the cyclizing agent is critical for the success of this step, as the carboxylic acid group of the N-acylated intermediate requires activation to promote intramolecular nucleophilic attack by the amide oxygen.[5]

Experimental Protocol: Synthesis of 2-Phenyl-4H-benzo[d][1][2]oxazin-4-one using Benzoyl Chloride [5][8]

  • N-Acylation: To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add benzoyl chloride (3 mmol) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add a solution of cyanuric chloride (3 mmol) in DMF (5 mL).

  • Reaction Completion: Continue stirring at room temperature for 4 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Pour the residue into a mixture of distilled water (20 mL) and ice.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-benzo[d][1][2]oxazin-4-one.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the N-acylation step, driving the reaction to completion.[5]

  • Cyanuric Chloride/DMF: This combination forms an iminium cation which acts as an efficient cyclizing agent, activating the carboxylic acid group for intramolecular cyclization under mild conditions.[1][5]

  • Aqueous Work-up: The use of water and ice facilitates the precipitation of the organic product while dissolving inorganic byproducts.

Advantages and Disadvantages:

AdvantagesDisadvantages
Readily available starting materials.Use of corrosive acid chlorides.
Generally good to excellent yields.[8]Potential for side reactions if not controlled.
Broad substrate scope.May require harsh dehydrating agents in some cases.
Reaction with Orthoesters: A One-Pot Synthesis

A one-pot synthesis of 2-alkyl and 2-aryl-4H-benzo[d][1][2]oxazin-4-ones has been developed using the reaction of substituted anthranilic acids with orthoesters.[7][9] This method offers a more streamlined approach compared to the classical two-step procedure.

Mechanism and Rationale:

The reaction is typically catalyzed by an acid, such as acetic acid.[7][9] The proposed mechanism involves the initial protonation of the orthoester, followed by the loss of an alcohol molecule to form a stabilized carbocation. The amino group of anthranilic acid then attacks this carbocation. Subsequent intramolecular cyclization and elimination of two more alcohol molecules lead to the formation of the benzoxazinone ring.[7]

Experimental Protocol: Synthesis of 2-Substituted-4H-benzo[d][1][2]oxazin-4-ones using Orthoesters [7][9]

  • Reaction Setup: In a suitable flask, combine the substituted anthranilic acid, the corresponding orthoester, and a catalytic amount of acetic acid in ethanol.

  • Heating: The reaction mixture can be heated under reflux (thermal conditions) or subjected to microwave irradiation.[9][10]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent.

Influence of Substituents:

The electronic nature of the substituents on the anthranilic acid ring can influence the outcome of the reaction. Electron-donating groups tend to favor the formation of the fully aromatic 4H-benzo[d][1][2]oxazin-4-ones, while electron-withdrawing groups may lead to the isolation of the dihydro intermediate.[7][9][10]

Metal-Catalyzed Approaches: Modern Synthetic Innovations

Recent advancements in organic synthesis have led to the development of metal-catalyzed methods for the construction of the benzoxazinone scaffold, offering novel pathways with distinct advantages.

a) Copper-Catalyzed Decarboxylative Coupling:

A one-pot copper(I) chloride-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids provides a mild and efficient route to 2-substituted-4H-benzo[d][1][2]oxazin-4-ones.[1][11] This method is notable for its good yields and broad substrate scope, accommodating various alkyl, aryl, and heteroaryl α-keto acids.[1]

b) Palladium-Catalyzed Carbonylative Coupling:

Palladium catalysis has also been successfully employed in the synthesis of benzoxazinones. For instance, a heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides offers an atom-economical route to 2-arylbenzoxazinones with the advantage of catalyst recyclability.[12]

Visualization of Key Synthetic Pathways

To better illustrate the core synthetic strategies, the following diagrams outline the fundamental transformations.

Synthesis of 2-Substituted-4H-benzo[d]oxazin-4-onescluster_0Starting Materialcluster_1Reagentscluster_2ProductAnthranilic AcidAnthranilic Acid2-Substituted-4H-benzo[d]oxazin-4-one2-Substituted-4H-benzo[d]oxazin-4-oneAnthranilic Acid->2-Substituted-4H-benzo[d]oxazin-4-oneOne-pot reactionN-Acylated IntermediateN-Acylated IntermediateAnthranilic Acid->N-Acylated IntermediateAcylationAcid Chloride / AnhydrideAcid Chloride / AnhydrideAcid Chloride / Anhydride->N-Acylated IntermediateOrthoesterOrthoesterOrthoester->2-Substituted-4H-benzo[d]oxazin-4-onealpha-Keto Acidalpha-Keto Acidalpha-Keto Acid->2-Substituted-4H-benzo[d]oxazin-4-oneCu-catalyzedN-Acylated Intermediate->2-Substituted-4H-benzo[d]oxazin-4-oneCyclodehydration

Caption: Key synthetic routes to 2-substituted-4H-benzo[d]oxazin-4-ones.

Comparative Analysis of Synthetic Methodologies

MethodKey ReagentsCatalyst/ConditionsYieldsScope and Limitations
Classical Acylation Anthranilic acid, Acid chloride/anhydrideBase (e.g., triethylamine), Cyclizing agent (e.g., cyanuric chloride, acetic anhydride)Good to ExcellentBroad substrate scope, may require harsh conditions.
Orthoester Reaction Anthranilic acid, OrthoesterAcid catalyst (e.g., acetic acid), Thermal or MicrowaveModerate to GoodOne-pot procedure, product distribution can be influenced by substituents.[7][9]
Cu-Catalyzed Coupling Anthranilic acid, α-Keto acidCuCl, Mild conditionsUp to 87%[1]Good functional group tolerance, electron-withdrawing groups on anthranilic acid can lower yields.[1]
Pd-Catalyzed Carbonylation 2-Iodoaniline, Aryl iodide, CO sourcePd catalystGoodAtom-economical, allows for catalyst recycling.[12]

Conclusion and Future Outlook

The synthesis of 2-substituted-4H-benzo[d][1][2]oxazin-4-ones has evolved from classical two-step procedures to more efficient one-pot and metal-catalyzed methodologies. The choice of synthetic route depends on factors such as the desired substitution pattern, available starting materials, and the desired scale of the reaction. While traditional methods remain robust and widely applicable, modern catalytic approaches offer advantages in terms of mild reaction conditions, atom economy, and procedural simplicity. Future research in this area will likely focus on the development of even more sustainable and selective synthetic methods, potentially exploring biocatalysis and flow chemistry to access these valuable heterocyclic compounds. The continued exploration of novel synthetic strategies will undoubtedly expand the chemical space of accessible benzoxazinones, paving the way for the discovery of new therapeutic agents and advanced materials.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. [Link]

  • Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines | Request PDF. ResearchGate. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PubMed. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. AMiner. [Link]

  • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC - PubMed Central. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar. Semantic Scholar. [Link]

  • 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. PMC - NIH. [Link]

  • Formation of 4H-benzo[d][1][2]oxazin-4-ones. ResearchGate. [Link]

  • A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

  • Synthesis of 2‐Aryl‐4H‐Benzo[d][1][2]oxazin‐4‐ones. ResearchGate. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • (PDF) 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. ResearchGate. [Link]

  • Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones. Semantic Scholar. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Ubaya Repository. [Link]

  • Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. ResearchGate. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one from anthranilic... ResearchGate. [Link]

  • Microwave Assisted Synthesis of 2,2'-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric. Semantic Scholar. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. [Link]

  • Catalyst-free reaction of 2-(4 H-benzo[ d][1][2]oxazin-4-yl)acrylates: synthesis of 1,2-dihydroquinolines and 2,3-dihydropyrroles. PubMed. [Link]

  • Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Semantic Scholar. [Link]

  • Microwave-assisted synthesis of novel[1][13] oxazine derivatives as potent anti- bacterial and antioxidant agents. arkat usa. [Link]

An In-depth Technical Guide to 2,3-Difluoro-6-nitroaniline (CAS No. 211693-73-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Difluoro-6-nitroaniline, a key building block in synthetic and medicinal chemistry. This document will delve into its chemical and physical properties, established and emerging synthetic methodologies, reactivity, and its applications, particularly in the context of drug discovery and development.

Chemical Identity and Physicochemical Properties

2,3-Difluoro-6-nitroaniline, with the CAS number 211693-73-1, is a substituted aniline derivative.[1] The presence of two fluorine atoms and a nitro group on the aromatic ring significantly influences its reactivity and physical properties.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-nitroaniline

PropertyValueSource
Molecular Formula C₆H₄F₂N₂O₂[1][2]
Molecular Weight 174.11 g/mol [2]
Appearance Yellow to light yellow powder or solid[3][4]
Melting Point 50°C[2]
Boiling Point 284.2 ± 35.0 °C (predicted)[4]
Density 1.554 ± 0.06 g/cm³[2][4]
Flash Point 125.7 ± 25.9 °C[4]
pKa -2.87 ± 0.25 (predicted)[4]
Storage Temperature Room temperature, in a dark, inert atmosphere[4]

Synonyms:

  • 2-Amino-3,4-difluoronitrobenzene[1]

  • 2,3-Difluoro-6-nitrophenylamine[1][4]

  • 5,6-Difluoro-2-nitroaniline[1][4]

  • Benzenamine, 2,3-difluoro-6-nitro-[1]

Synthesis and Manufacturing

The synthesis of 2,3-Difluoro-6-nitroaniline is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions.

Established Synthetic Routes

A common and well-documented method involves the reaction of a trifluoronitrobenzene precursor with ammonia.[3] Specifically, 1,2,3-trifluoro-4-nitrobenzene or 2,3,4-trifluoronitrobenzene can be treated with aqueous or methanolic ammonia to yield the desired product.[3][4]

General Reaction Scheme:

1,2,3-Trifluoro-4-nitrobenzene 1,2,3-Trifluoro-4-nitrobenzene 2,3-Difluoro-6-nitroaniline 2,3-Difluoro-6-nitroaniline 1,2,3-Trifluoro-4-nitrobenzene->2,3-Difluoro-6-nitroaniline Nucleophilic Aromatic Substitution NH3 Ammonia (aqueous or methanolic) NH3->2,3-Difluoro-6-nitroaniline

Caption: Synthesis of 2,3-Difluoro-6-nitroaniline via SNAr.

Experimental Protocol: Synthesis from 2,3,4-Trifluoronitrobenzene [4]

  • Dissolution: Dissolve 8.85 g (50 mmol) of 2,3,4-trifluoronitrobenzene in 50 ml of ethanol in a suitable reaction vessel.

  • Reagent Addition: To this solution, add 13.62 g (200 mmol equivalent) of 25% aqueous ammonia.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, remove the ethanol by distillation under reduced pressure.

  • Isolation: Filter the resulting mixture to collect the crude product.

  • Purification: Wash the crude product with water and subsequently dry it under reduced pressure to afford 2,3-difluoro-6-nitroaniline. The reported yield for this method is approximately 91.2%.[4]

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H-NMR.[4]

Challenges and Optimization

A potential side reaction in the synthesis is the formation of isomeric nitroanilines. To enhance yield and selectivity, controlling reaction parameters such as temperature and pressure is crucial.[3] For analogous reactions, conducting the amination in a high-pressure vessel at temperatures between 60 to 100°C and pressures from 0.2 to 0.5 MPa can improve the reaction efficiency by maintaining a high concentration of ammonia in the solution.[3]

Another synthetic approach involves the nitration of 2,3-difluoroaniline. However, this method presents challenges due to the sensitivity of the amino group to oxidation under strong nitrating conditions.[3] To circumvent this, the amino group is often protected, for instance as an acetanilide, before nitration, followed by deprotection via hydrolysis to yield the final product.[3]

Reactivity and Chemical Transformations

The chemical behavior of 2,3-Difluoro-6-nitroaniline is dictated by its three functional groups: the primary amine, the nitro group, and the fluorine substituents.

Overview of Reactive Sites

The nitro and fluoro groups are strongly electron-withdrawing, making the aromatic ring electron-deficient and susceptible to nucleophilic attack.[3] Conversely, the amino group is electron-donating and serves as a nucleophilic center.[3]

cluster_0 2,3-Difluoro-6-nitroaniline cluster_1 Potential Reactions A Aromatic Ring (Electron-deficient) R1 Nucleophilic Aromatic Substitution (SNAr) A->R1 B Amino Group (-NH2) (Nucleophilic) R2 N-Alkylation / N-Acylation B->R2 C Nitro Group (-NO2) (Reducible) R3 Reduction to Diamine C->R3 D Fluorine Atoms (-F) (Leaving Groups in SNAr) R4 Displacement by Nucleophiles D->R4

Caption: Reactivity map of 2,3-Difluoro-6-nitroaniline.

Key Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, forming a diamine derivative. This transformation is a critical step in the synthesis of various heterocyclic compounds.[3] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas is a highly efficient and selective method for this reduction.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring allows for the displacement of one of the fluorine atoms by a nucleophile.[3] This reaction is instrumental in introducing further diversity into the molecular structure.

  • Reactions of the Amine Group: The primary amine group can undergo typical reactions such as N-alkylation and N-acylation. For instance, N-ethylation can be achieved by reacting 2,3-difluoro-6-nitroaniline with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[6]

Experimental Protocol: N-Ethylation of 2,3-Difluoro-6-nitroaniline [6][7]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-difluoro-6-nitroaniline (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add a base, for example, potassium carbonate (K₂CO₃, 2-3 equivalents), portion-wise at room temperature and stir the mixture for 30 minutes.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl iodide, 1.05-1.2 equivalents) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80°C and monitor its progress using TLC.

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Research

2,3-Difluoro-6-nitroaniline is a valuable intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. Its unique substitution pattern makes it a desirable precursor for a variety of fluorinated aromatic compounds.

Synthesis of Heterocyclic Compounds

This compound is utilized in the synthesis of substituted quinolines and benzimidazoles, which are core structures in many biologically active molecules.[3][8] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization reactions.[8] The fluorine substituents can enhance the biological activity and pharmacokinetic properties of the final compounds.

Role in Medicinal Chemistry

Nitroaromatic compounds, including nitroanilines, exhibit a broad range of biological activities.[9][10] The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's interaction with biological targets.[9] Derivatives of substituted anilines and quinolines are prominent scaffolds in the development of anticancer agents, many of which function by inhibiting protein kinases.[9] While direct research on the biological activity of 2,3-difluoro-6-nitroaniline itself is limited, its analogs are investigated for such properties.[9]

Analytical Characterization

The identity, purity, and stability of 2,3-Difluoro-6-nitroaniline and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Used for assessing purity and quantifying the compound.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and helps in identifying impurities.[11]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups.

  • UV-Vis Spectroscopy: Can be used for quantitative analysis due to the strong chromophore of the nitroaniline structure.[11]

Safety and Handling

2,3-Difluoro-6-nitroaniline is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Keep in a dark place under an inert atmosphere.[4]

In case of fire, it may produce hazardous combustion gases.

Conclusion

2,3-Difluoro-6-nitroaniline is a versatile and valuable building block in organic synthesis, with significant potential in the development of new pharmaceuticals and agrochemicals.[3] Its unique electronic and structural features, stemming from the difluoro and nitro substitutions, provide a platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.

References

  • Benchchem. (n.d.). 2,3-Difluoro-6-nitroaniline | 211693-73-1.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Benchchem. (n.d.). N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis.
  • PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline.
  • Matrix Scientific. (n.d.). 2,3-Difluoro-6-nitroaniline.
  • ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.
  • Benchchem. (n.d.). A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research.
  • Echemi. (n.d.). supply hot sale good quality 2,3-Difluoro-6-nitroaniline CAS NO 211693-73-1.
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

Sources

An In-depth Technical Guide to 2-Ethyl-3,1-Benzoxazin-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-ethyl-3,1-benzoxazin-4-one, a member of the pharmacologically significant benzoxazinone class of heterocyclic compounds. While this specific derivative is less extensively documented than its methyl or aryl counterparts, this document synthesizes established principles of benzoxazinone chemistry to present a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] These activities include roles as anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory agents.[1][3] The core structure of 4H-3,1-benzoxazin-4-one features a benzene ring fused to an oxazinone ring, creating a scaffold that is a key building block for more complex therapeutic molecules.[2][3] A significant mechanism of action for many benzoxazinones is the inhibition of serine proteases, where the lactone ring is susceptible to nucleophilic attack by the active site serine residue of the enzyme.[4]

The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the compound's chemical reactivity and biological specificity. This guide focuses on the 2-ethyl derivative, exploring its synthesis, physicochemical properties, and the therapeutic avenues suggested by the activities of structurally related compounds.

Synthesis of 2-Ethyl-3,1-Benzoxazin-4-one: A Proposed Methodology

While specific literature detailing the synthesis of 2-ethyl-3,1-benzoxazin-4-one is not abundant, a reliable synthetic route can be extrapolated from established methods for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[1][5] The most common and direct approach involves the acylation of anthranilic acid (2-aminobenzoic acid) followed by cyclodehydration.

The proposed reaction proceeds via the acylation of the amino group of anthranilic acid with propionyl chloride or propionic anhydride to form N-propionylanthranilic acid. This intermediate is then cyclized, often with a dehydrating agent like acetic anhydride, to yield the final 2-ethyl-3,1-benzoxazin-4-one.

Proposed Reaction Scheme:

Synthesis of 2-ethyl-3,1-benzoxazin-4-one anthranilic_acid Anthranilic Acid intermediate N-Propionylanthranilic Acid anthranilic_acid->intermediate + Propionyl Chloride propionyl_chloride Propionyl Chloride product 2-Ethyl-3,1-benzoxazin-4-one intermediate->product + Acetic Anhydride (Heat) acetic_anhydride Acetic Anhydride (Dehydrating Agent)

Caption: Proposed synthesis of 2-ethyl-3,1-benzoxazin-4-one.

Step-by-Step Experimental Protocol:
  • Acylation of Anthranilic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.

    • Slowly add propionyl chloride (1.1 equivalents) dropwise to the solution while stirring. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture can be worked up by washing with dilute acid and water to remove excess pyridine and unreacted starting materials. The resulting N-propionylanthranilic acid intermediate can be isolated by filtration or extraction.

  • Cyclodehydration:

    • To the dried N-propionylanthranilic acid, add an excess of acetic anhydride.

    • Heat the mixture to reflux for 1-2 hours.

    • After cooling, the excess acetic anhydride can be removed under reduced pressure.

    • The resulting solid residue is then triturated with a non-polar solvent like petroleum ether to induce crystallization.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-ethyl-3,1-benzoxazin-4-one.

Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-ethyl-3,1-benzoxazin-4-one are expected to be similar to other 2-alkyl-substituted benzoxazinones.

PropertyPredicted Value/Characteristic
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents like DMSO and DMF; insoluble in water.[4]
Spectroscopic Characterization:
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a quartet for the methylene (-CH₂-) group of the ethyl substituent, and a triplet for the methyl (-CH₃) group.

  • ¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon (C4), the imine carbon (C2), and the carbons of the benzene and ethyl groups.[8]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactone carbonyl group is expected around 1760-1740 cm⁻¹. Another characteristic band for the C=N bond should appear in the region of 1640-1620 cm⁻¹.

Potential Biological Activities and Therapeutic Applications

The benzoxazinone scaffold is a well-established pharmacophore with a broad range of biological activities.[9][10] The primary mechanism for many of these activities is the inhibition of serine proteases, which are implicated in a variety of disease states.[4]

Potential Mechanisms of Action and Therapeutic Targets:

Biological Potential of 2-ethyl-3,1-benzoxazin-4-one benzoxazinone 2-Ethyl-3,1-benzoxazin-4-one serine_protease Serine Protease Inhibition benzoxazinone->serine_protease antimicrobial Antimicrobial Activity benzoxazinone->antimicrobial antiviral Antiviral Activity benzoxazinone->antiviral anticancer Anticancer Activity benzoxazinone->anticancer inflammatory_diseases Inflammatory Diseases serine_protease->inflammatory_diseases bacterial_infections Bacterial Infections antimicrobial->bacterial_infections fungal_infections Fungal Infections antimicrobial->fungal_infections viral_infections Viral Infections antiviral->viral_infections cancer Cancer anticancer->cancer

Caption: Potential therapeutic applications of 2-ethyl-3,1-benzoxazin-4-one.

  • Serine Protease Inhibition: 4H-3,1-benzoxazin-4-ones are known to be effective inhibitors of serine proteases such as human leukocyte elastase.[2] This suggests potential applications in treating inflammatory conditions where these enzymes are overactive.

  • Antimicrobial and Antifungal Activity: Various benzoxazinone derivatives have demonstrated significant antibacterial and antifungal properties.[1][4] Therefore, 2-ethyl-3,1-benzoxazin-4-one warrants investigation as a potential antimicrobial agent.

  • Anticancer Properties: Some 2-aryl-4H-3,1-benzoxazin-4-ones have shown cytotoxic effects against cancer cell lines.[10] This indicates that the 2-ethyl derivative could also be explored for its potential as an anticancer agent.

  • Antiviral Activity: Certain benzoxazinone derivatives have been reported to exhibit antiviral activity, including against human coronavirus.[9]

Future Research Directions

The study of 2-ethyl-3,1-benzoxazin-4-one presents several opportunities for further research:

  • Definitive Synthesis and Characterization: The proposed synthetic protocol should be carried out, and the resulting compound fully characterized using modern spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) and X-ray crystallography to confirm its structure.

  • Biological Screening: A comprehensive biological evaluation of 2-ethyl-3,1-benzoxazin-4-one should be undertaken. This should include screening for its activity against a panel of serine proteases, various bacterial and fungal strains, and a range of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of 2-alkyl-3,1-benzoxazin-4-ones with varying chain lengths and branching would provide valuable insights into the structure-activity relationships and help in the design of more potent and selective analogues.

  • Mechanism of Action Studies: For any significant biological activity observed, detailed mechanistic studies should be performed to identify the specific molecular targets and pathways involved.

Conclusion

2-Ethyl-3,1-benzoxazin-4-one, as a member of the versatile benzoxazinone family, holds considerable promise for further investigation in the field of drug discovery. Although specific research on this compound is limited, the well-established chemistry and pharmacology of the benzoxazinone scaffold provide a strong rationale for its synthesis and biological evaluation. The methodologies and insights presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

  • Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.
  • El-Hashash, M. A., & El-Kafrawy, A. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Gilmore, J. L., et al. (1996). 4H-3,1-benzoxazin-4-ones as inhibitors of serine proteases.
  • Hadfield, J. A., et al. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer Drugs, 5(5), 533-8.
  • Jakhar, K., & Datusalia, A. K. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6543.
  • Mohammad, H., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 550-555.
  • Robinson, V. J., & Spencer, R. W. (1988). 13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones. Canadian Journal of Chemistry, 66(3), 416-420.
  • Emara, A. R., & Abd Elattif, N. S. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 3(1), 237-247.
  • Jakubowski, A. A., & Torski, W. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.
  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • Hadfield, J. A., Pavlidis, V. H., McGown, A. T., Whitworth, C., Perry, P. J., & Fox, B. W. (1994). Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. Anticancer drugs, 5(5), 533–538.
  • Colson, C. J., et al. (Year not available). Synthesis and evaluation of 6-amino-2-phenyl-4H-3,1-benzoxazin-4-one amino acyl and dipeptidyl derivatives as inhibitors of human leukocyte elastase.
  • ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from [Link]

  • Mokhtar Radwan, T., & Abdel-Aziz El-Hashash, M. (2020). Synthesis and Characteristics of Metastable 2-Benzyl-4H-3,1-benzoxazin-4-one as Anticancer Agent and its Comparison with other Heterocyclic Compounds. ChemistrySelect, 5(43), 13426-13435.
  • ResearchGate. (n.d.). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

Sources

Methodological & Application

A Robust One-Pot Synthesis of 2-Ethyl-4H-benzo[d]oxazin-4-one from Anthranilic Acid

A Robust One-Pot Synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one from Anthranilic Acid

Abstract: This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one. Benzoxazinone derivatives are pivotal scaffolds in medicinal chemistry and serve as versatile intermediates in organic synthesis. The described method leverages the reaction of anthranilic acid with propionyl chloride in pyridine, offering a streamlined, high-yield pathway to the target molecule. This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and provides troubleshooting insights to ensure reproducible and successful outcomes.

Introduction and Significance

4H-benzo[d][1][2]oxazin-4-ones are a prominent class of fused heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including serving as potent inhibitors of serine proteases like human leukocyte elastase, which is implicated in various inflammatory diseases.[3][4] The benzoxazinone scaffold contains two reactive electrophilic sites (C2 and C4), making it an exceptionally versatile building block for the synthesis of more complex heterocyclic systems, such as quinazolinones.

Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to losses at each stage. One-pot syntheses, by contrast, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This protocol details a classic and reliable one-pot approach to 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one, a representative member of this important class of compounds.

The Underlying Reaction Mechanism

The synthesis proceeds via a well-established mechanism involving the reaction of anthranilic acid with two equivalents of an acid chloride (propionyl chloride) in a basic solvent, typically pyridine.[1][5] The reaction unfolds in a sequential manner within a single reaction vessel.

Step-by-Step Mechanistic Pathway:

  • N-Acylation: The first equivalent of propionyl chloride readily acylates the nucleophilic amino group (-NH₂) of anthranilic acid. Pyridine acts as a base, neutralizing the hydrochloric acid (HCl) byproduct generated during this step.[6]

  • Mixed Anhydride Formation: The second equivalent of propionyl chloride reacts with the carboxylate group of the N-acylated intermediate. This forms a highly reactive mixed anhydride.

  • Intramolecular Cyclization & Dehydration: The amide oxygen of the N-propionyl group performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the mixed anhydride. This cyclization event forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of propionic acid to yield the stable, aromatic 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one ring system.

The Critical Role of Pyridine: Pyridine is not merely a solvent; it plays a dual, indispensable role in this transformation:

  • Acid Scavenger: As a base, it neutralizes the HCl produced during the initial acylation, preventing the protonation of the starting amine and driving the reaction forward.[2][6]

  • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by attacking the acyl chloride to form a highly reactive acyl pyridinium ion intermediate.[7][8] This intermediate is more susceptible to nucleophilic attack by the amine than the original acyl chloride, thereby accelerating the acylation steps.

Reaction_MechanismFigure 1: Reaction Mechanism for Benzoxazinone FormationAnthranilicAcidAnthranilic AcidNAcylN-PropionylAnthranilic AcidAnthranilicAcid->NAcyl N-AcylationPropionylChloride1Propionyl Chloride (1 eq)PropionylChloride1->NAcylPropionylChloride2Propionyl Chloride (1 eq)MixedAnhydrideMixed AnhydrideIntermediatePropionylChloride2->MixedAnhydridePyridinePyridineByproduct2Pyridinium HClPyridine->Byproduct2 HCl ScavengerNAcyl->MixedAnhydride Anhydride FormationCyclizedCyclized IntermediateMixedAnhydride->Cyclized Intramolecular CyclizationProduct2-Ethyl-4H-benzo[d]oxazin-4-oneCyclized->Product EliminationByproduct1Propionic AcidCyclized->Byproduct1

Caption: Figure 1: Reaction Mechanism for Benzoxazinone Formation.

Experimental Application and Protocol

This section provides a detailed, self-validating protocol for the synthesis. Adherence to these steps is critical for achieving high purity and yield.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.Notes
Anthranilic AcidC₇H₇NO₂137.14144-148200-118-92-3≥99% purity
Propionyl ChlorideC₃H₅ClO92.52-94801.06579-03-8≥99% purity, handle in fume hood
PyridineC₅H₅N79.10-421150.982110-86-1Anhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11-83.677.10.902141-78-6ACS Grade
HexaneC₆H₁₄86.18-95690.659110-54-3ACS Grade
Hydrochloric AcidHCl36.46---7647-01-01 M aqueous solution
Sat. NaHCO₃------Saturated aqueous solution
Brine------Saturated aqueous NaCl solution
Anhydrous MgSO₄MgSO₄120.37---7487-88-9For drying
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • 125 mL pressure-equalizing dropping funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble the two-neck flask with a magnetic stir bar, dropping funnel, and reflux condenser. Ensure the system is flame-dried or oven-dried and assembled while hot to remove moisture. Place the apparatus under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add anthranilic acid (10.0 g, 72.9 mmol) and anhydrous pyridine (80 mL). Stir the mixture at room temperature until all the solid dissolves.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath. A clear, slightly yellowish solution should be observed.

  • Acylation: Add propionyl chloride (14.1 mL, 15.1 g, 163 mmol, 2.2 equivalents) to the dropping funnel. Add the propionyl chloride dropwise to the stirred pyridine solution over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the N-acyl anthranilic acid intermediate and the appearance of a new, less polar spot indicates product formation.

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over 200 mL of crushed ice and 100 mL of 1 M HCl. Stir until all the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts. Wash sequentially with 1 M HCl (2 x 100 mL) to remove residual pyridine, saturated NaHCO₃ solution (2 x 100 mL) to remove any acidic byproducts, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a light brown solid or oil, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one as a crystalline solid.

Experimental Workflow Visualization

Experimental_WorkflowFigure 2: One-Pot Synthesis Workflowcluster_0Reaction Phasecluster_1Work-up & Purification PhaseSetup1. Assemble Dry Glassware(Inert Atmosphere)Dissolve2. Dissolve Anthranilic Acidin Anhydrous PyridineSetup->DissolveCool3. Cool to 0-5 °CDissolve->CoolAdd4. Dropwise Addition ofPropionyl ChlorideCool->AddReflux5. Warm to RT, thenReflux for 3-4hAdd->RefluxQuench6. Cool and Quenchin Ice/HClReflux->QuenchReaction CompleteExtract7. Extract withEthyl AcetateQuench->ExtractWash8. Wash Organic Layer(HCl, NaHCO₃, Brine)Extract->WashDry9. Dry (MgSO₄) & ConcentrateWash->DryPurify10. Recrystallize ProductDry->PurifyFinalProductFinalProductPurify->FinalProductPure Product

Caption: Figure 2: One-Pot Synthesis Workflow.

Expected Results and Troubleshooting

  • Yield: 75-85% (isolated yield after purification).

  • Appearance: White to off-white crystalline solid.

  • Characterization:

    • Melting Point: Literature values should be consulted for comparison.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethyl group (a triplet around δ 1.3-1.4 ppm and a quartet around δ 2.7-2.8 ppm) and aromatic protons (multiplets in the range of δ 7.4-8.2 ppm).

    • IR (KBr, cm⁻¹): Characteristic peaks for the C=O (lactone) stretch around 1760-1770 cm⁻¹ and C=N stretch around 1640-1650 cm⁻¹.

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Loss of product during work-up.1. Increase reflux time; monitor via TLC until starting material is consumed. 2. Ensure all glassware is oven-dried and pyridine is anhydrous. Run under a strict inert atmosphere. 3. Perform extractions carefully; ensure pH is acidic before the first extraction.
Dark-colored Crude Product 1. Reaction temperature too high or prolonged heating. 2. Impure starting materials.1. Carefully control reflux temperature. Do not overheat. 2. Use high-purity reagents. If necessary, consider purification via activated charcoal treatment during recrystallization.
Difficulty in Crystallization 1. Presence of impurities (e.g., residual pyridine or propionic acid). 2. Incorrect solvent system.1. Ensure the washing steps during work-up are thorough. 2. Perform small-scale solvent screening to find the optimal recrystallization solvent/co-solvent system. Trituration with a non-polar solvent like hexane may induce crystallization.

Conclusion

The one-pot synthesis of 2-Ethyl-4H-benzo[d][1][2]oxazin-4-one from anthranilic acid and propionyl chloride is a highly efficient and reliable method. It provides rapid access to a valuable heterocyclic scaffold, avoiding the need for isolation of intermediates. The key to success lies in the careful control of reaction conditions, particularly the exclusion of moisture and the judicious use of pyridine as both a catalyst and an acid scavenger. This protocol serves as a robust foundation for researchers in synthetic chemistry and drug discovery to produce this and related benzoxazinone derivatives for further investigation.

Palladium-Catalyzed Synthesis of 2-Ethyl-benzo[d]oxazin-4-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the palladium-catalyzed synthesis of 2-Ethyl-benzo[d]oxazin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The described methodology leverages a carbonylative cyclization of an N-(o-bromoaryl)amide precursor. This document provides an in-depth examination of the reaction mechanism, a step-by-step experimental protocol for both the precursor and the final product, and critical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Benzoxazinone Scaffold

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. These structures exhibit a broad range of biological activities, including but not limited to, enzyme inhibition and anti-neoplastic properties. The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the biological and physicochemical properties of the molecule. The targeted synthesis of analogues, such as 2-Ethyl-benzo[d]oxazin-4-one, is therefore of significant interest to medicinal chemists.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of complex molecular architectures, including the formation of C-C and C-N bonds, which are fundamental to the synthesis of many pharmaceutical agents.[1][2] The application of palladium catalysis to the synthesis of benzoxazinones offers a mild, efficient, and functional-group-tolerant alternative to traditional methods.[3]

This application note focuses on a robust palladium-catalyzed carbonylative cyclization approach to synthesize 2-Ethyl-benzo[d]oxazin-4-one. The strategy involves the initial preparation of an N-(2-bromophenyl)propanamide precursor, followed by a palladium-catalyzed intramolecular carbonylation and C-O bond formation to yield the desired benzoxazinone.

Reaction Mechanism and Principle

The overall synthetic strategy is a two-step process, beginning with the synthesis of the key intermediate, N-(2-bromophenyl)propanamide, followed by the palladium-catalyzed carbonylative cyclization.

Synthesis of N-(2-bromophenyl)propanamide

The precursor is synthesized via a standard nucleophilic acyl substitution reaction. 2-Bromoaniline, the nucleophile, attacks the electrophilic carbonyl carbon of propionyl chloride. A base, typically a tertiary amine like triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.

Palladium-Catalyzed Carbonylative Cyclization

The core of this synthetic approach is the palladium-catalyzed carbonylative cyclization of N-(2-bromophenyl)propanamide. This reaction proceeds through a well-established catalytic cycle, which is initiated by the in-situ generation of the active Pd(0) species from a Pd(II) precatalyst. A key innovation in modern protocols is the use of carbon monoxide surrogates, such as paraformaldehyde, which are safer and easier to handle than gaseous CO.[3]

The proposed catalytic cycle can be broken down into the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of N-(2-bromophenyl)propanamide to form a Pd(II) intermediate.

  • Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide, generated in situ from the CO surrogate, inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Intramolecular Nucleophilic Attack: The amide oxygen of the propanamide side chain acts as an intramolecular nucleophile, attacking the electrophilic acyl-palladium center.

  • Reductive Elimination: This step involves the formation of the C-O bond of the benzoxazinone ring and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl-Pd(II)-Br" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acyl-Pd(II)-Br" [fillcolor="#FBBC05", fontcolor="#202124"]; "Cyclized_Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [shape="ellipse", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", label="2-Ethyl-benzo[d]oxazin-4-one"];

"Pd(0)L_n" -> "Aryl-Pd(II)-Br" [label="Oxidative Addition\n(with N-(2-bromophenyl)propanamide)"]; "Aryl-Pd(II)-Br" -> "Acyl-Pd(II)-Br" [label="CO Insertion"]; "Acyl-Pd(II)-Br" -> "Cyclized_Intermediate" [label="Intramolecular\nNucleophilic Attack"]; "Cyclized_Intermediate" -> Product [label="Reductive Elimination"]; Product -> "Pd(0)L_n" [style=dotted, label="Regeneration"]; } केंदot Diagram 1: Proposed Catalytic Cycle for the Carbonylative Cyclization.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the precursor and the final product.

Synthesis of N-(2-bromophenyl)propanamide (Precursor)

G

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromoaniline172.021.72 g10.0 mmol
Propionyl chloride92.521.02 g (0.97 mL)11.0 mmol
Triethylamine101.191.52 g (2.09 mL)15.0 mmol
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoaniline (1.72 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Add triethylamine (2.09 mL, 15.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (0.97 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(2-bromophenyl)propanamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Palladium-Catalyzed Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

G

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
N-(2-bromophenyl)propanamide228.09228 mg1.0 mmol
Palladium(II) acetate (Pd(OAc)₂)224.5011.2 mg0.05 mmol (5 mol%)
Xantphos578.6857.9 mg0.10 mmol (10 mol%)
Potassium carbonate (K₂CO₃)138.21276 mg2.0 mmol
Paraformaldehyde(30.03)n90 mg3.0 mmol (as CH₂O)
1,4-Dioxane, anhydrous-5 mL-

Procedure:

  • To a dry, sealable reaction tube, add N-(2-bromophenyl)propanamide (228 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.10 mmol), potassium carbonate (276 mg, 2.0 mmol), and paraformaldehyde (90 mg, 3.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Ethyl-benzo[d]oxazin-4-one.

Characterization Data (Expected)

The final product, 2-Ethyl-benzo[d]oxazin-4-one, should be characterized by standard spectroscopic methods to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.2 ppm. A quartet corresponding to the methylene protons of the ethyl group and a triplet for the methyl protons.
¹³C NMR Signals for the carbonyl carbon, the carbon of the oxazinone ring attached to the ethyl group, and aromatic carbons. Signals for the ethyl group carbons.
IR (Infrared Spectroscopy) A strong absorption band for the C=O (lactone) stretch, typically around 1750-1770 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NO₂ = 175.18 g/mol ).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Presence of moisture or oxygen- Impure starting materials- Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Purify starting materials before use.
Formation of side products - Incorrect reaction temperature- Suboptimal ligand-to-metal ratio- Optimize the reaction temperature. Lower temperatures may increase selectivity but decrease reaction rate.- Screen different ligand-to-metal ratios.
Incomplete reaction - Insufficient reaction time- Catalyst deactivation- Increase the reaction time and monitor by TLC or GC-MS.- Consider using a more robust ligand or a different palladium precatalyst.

Conclusion

This application note provides a detailed and practical guide for the palladium-catalyzed synthesis of 2-Ethyl-benzo[d]oxazin-4-one. The described carbonylative cyclization of N-(2-bromophenyl)propanamide offers an efficient and modular route to this important heterocyclic scaffold. By understanding the underlying reaction mechanism and following the detailed protocols, researchers can reliably synthesize this and related benzoxazinone derivatives for applications in drug discovery and development.

References

  • Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic.
  • Li, W., & Wu, X.-F. (2014). Palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source. The Journal of Organic Chemistry, 79(21), 10410–10416.
  • Ylijoki, K. E. O., & Kündig, E. P. (2011). The preparation of 2H-1,4-benzoxazin-3-(4H)-ones via palladium-catalyzed intramolecular C–O bond formation.
  • Chemspace. (n.d.). N-(2-bromophenyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-benzo[d][4][5]oxazin-4-one. PubChem Compound Database. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Ethyl-benzo[d][4][5]oxazin-4-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2018). N-(2-Bromophenyl)acetamide.
  • Shintani, R., & Lee, D. (2020). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][4][5]oxazines by intramolecular Hiyama coupling. Chemical Science, 11(18), 4736–4741.

  • Trost, B. M. (2002). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][4][5]oxazines by intramolecular Hiyama coupling. Chemical Science, 11(18), 4736–4741.

  • Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414.
  • Hassan, S. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Török, B., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1090.

Sources

Application Notes & Protocols: Leveraging 2-Ethyl-1,3-benzoxazin-4-one as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Ethyl-1,3-benzoxazin-4-one Core

The 1,3-benzoxazin-4-one ring system is a "privileged scaffold" in medicinal chemistry, a designation earned due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic core is renowned for its diverse pharmacological profile, with derivatives exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[2][3] The 2-Ethyl-1,3-benzoxazin-4-one variant, in particular, serves as a highly valuable and reactive intermediate. Its true strength in drug discovery lies not in its inherent biological activity, but in its function as a versatile building block for the synthesis of more complex and potent molecules, most notably 2,3-disubstituted quinazolin-4-ones.

The reactivity of the 2-ethyl-1,3-benzoxazin-4-one scaffold is centered at the C2 and C4 positions of the oxazinone ring. These positions are susceptible to nucleophilic attack, leading to a ring-opening and subsequent ring-closing cascade. This reactivity profile allows for the facile introduction of a wide array of substituents, making it an ideal starting point for the generation of compound libraries for high-throughput screening. This document provides detailed protocols for the synthesis of the 2-Ethyl-1,3-benzoxazin-4-one scaffold and its subsequent derivatization, along with methodologies for the biological evaluation of the resulting compounds.

Part 1: Synthesis of the 2-Ethyl-1,3-benzoxazin-4-one Scaffold

The synthesis of 2-alkyl- and 2-aryl-4H-benzo[d][4][5]oxazin-4-ones can be efficiently achieved through a one-pot reaction of anthranilic acids with orthoesters.[6][7] This method is advantageous due to its operational simplicity and the ready availability of starting materials.

Protocol 1.1: One-Pot Synthesis of 2-Ethyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from the method described by Bunce et al. (2019) for the synthesis of 2-alkyl-4H-benzo[d][4][5]oxazin-4-ones.[6]

Principle: The reaction proceeds via an initial condensation of anthranilic acid with triethyl orthopropionate to form an intermediate iminium species. Subsequent intramolecular cyclization and elimination of ethanol yield the desired 2-Ethyl-1,3-benzoxazin-4-one. The use of acetic acid as a catalyst facilitates the reaction.

Materials:

  • Anthranilic acid

  • Triethyl orthopropionate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a 100 mL round-bottom flask, add anthranilic acid (10 mmol, 1.37 g).

  • Add triethyl orthopropionate (45 mmol, 8.0 g, 4.5 eq.).

  • Add glacial acetic acid (26 mmol, 1.5 mL, 2.6 eq.).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24-48 hours.

    • Expert Insight: The reaction time can be optimized. Longer reaction times favor the formation of the final benzoxazinone product over the dihydro intermediate.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess reagents and solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 2-Ethyl-4H-3,1-benzoxazin-4-one.

Expected Outcome: A crystalline solid with a yield of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Causality of Experimental Choices:

  • Excess Orthoester: The use of excess triethyl orthopropionate drives the reaction equilibrium towards the product.

  • Acetic Acid Catalyst: The acid catalyst protonates the orthoester, making it more electrophilic and facilitating the initial reaction with the amino group of anthranilic acid.

  • Thermal Conditions: Heating is necessary to overcome the activation energy for the cyclization and elimination steps.

Part 2: Derivatization of the 2-Ethyl-1,3-benzoxazin-4-one Scaffold

The primary application of 2-Ethyl-1,3-benzoxazin-4-one in medicinal chemistry is as a precursor to 2,3-disubstituted quinazolin-4-ones.[9][10] The benzoxazinone ring is readily opened by nitrogen nucleophiles, which then cyclize to form the more stable quinazolinone ring system.

Protocol 2.1: General Procedure for the Synthesis of 2-Ethyl-3-substituted-quinazolin-4(3H)-ones

Principle: This protocol leverages the reactivity of the C4 carbonyl group of the benzoxazinone towards nucleophilic attack by a primary amine. The resulting ring-opened intermediate rapidly undergoes intramolecular cyclization and dehydration to form the thermodynamically stable quinazolinone core.

Materials:

  • 2-Ethyl-4H-3,1-benzoxazin-4-one (from Protocol 1.1)

  • Various primary amines (e.g., aniline, benzylamine, hydrazine hydrate)

  • Glacial acetic acid or pyridine as solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Ethyl-4H-3,1-benzoxazin-4-one (5 mmol, 0.875 g) in glacial acetic acid (20 mL).

  • Add the desired primary amine (5.5 mmol, 1.1 eq.) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4-8 hours.

    • Expert Insight: The choice of solvent can influence the reaction rate and yield. Pyridine can also be used as a basic solvent, which can be advantageous for certain substrates. The reaction should be monitored by TLC until the starting benzoxazinone is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Visualization of Synthetic Pathway:

G cluster_0 Synthesis of Scaffold cluster_1 Derivatization Anthranilic Acid Anthranilic Acid Scaffold 2-Ethyl-1,3-benzoxazin-4-one Anthranilic Acid->Scaffold AcOH, 100°C Triethyl Orthopropionate Triethyl Orthopropionate Triethyl Orthopropionate->Scaffold Quinazolinone 2-Ethyl-3-R-quinazolin-4(3H)-one Scaffold->Quinazolinone AcOH, Reflux PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Quinazolinone

Caption: Synthetic workflow for 2-Ethyl-quinazolin-4(3H)-one derivatives.

Part 3: Application Notes and Protocols for Biological Evaluation

Derivatives of the 2-Ethyl-1,3-benzoxazin-4-one scaffold, particularly the resulting quinazolinones, have shown significant potential as antimicrobial and anti-inflammatory agents.[5][11] The following protocols outline standard assays for evaluating these activities.

Protocol 3.1: In Vitro Antimicrobial Susceptibility Testing

Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Synthesized quinazolinone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[5]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[5]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

Compound IDR-groupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
QZ-01 Phenyl163264
QZ-02 4-Chlorophenyl81632
QZ-03 4-Methoxyphenyl3264128
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A4
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 3.2: In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

Principle: This widely used animal model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce edema induced by the injection of carrageenan, a phlogistic agent.[11]

Materials:

  • Synthesized quinazolinone derivatives

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Administer the test compounds and the standard drug orally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (0 h) and at regular intervals (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group relative to the control group.

Visualization of Experimental Workflow:

G Start Start Animal_Acclimatization Animal Acclimatization & Fasting Start->Animal_Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Dosing Oral Administration of Test Compound/Vehicle/Standard Grouping->Dosing Carrageenan_Injection Sub-plantar Carrageenan Injection Dosing->Carrageenan_Injection Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Carrageenan_Injection->Measurement Data_Analysis Calculate % Inhibition of Edema Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The 2-Ethyl-1,3-benzoxazin-4-one scaffold is a cornerstone for the development of novel therapeutic agents, particularly quinazolinone derivatives. Its straightforward synthesis and predictable reactivity make it an attractive starting point for medicinal chemists. The protocols outlined in this document provide a robust framework for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. Future work in this area could focus on expanding the diversity of the substituents at the 3-position of the quinazolinone ring and exploring a wider range of biological targets. The inherent drug-like properties of the benzoxazinone and quinazolinone cores ensure that this remains a fruitful area for drug discovery research.

References

  • El-Hashash, M. A., Rizk, S. A., El-Bassiouny, F. A., & Darwish, K. M. (2012). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research, 2, 17-31. [Link]

  • Stadlbauer, W., & Kappe, T. (2009). Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][4][5]oxazin‐4‐one under Microwave Irradiation Conditions. Journal of Heterocyclic Chemistry, 46(5), 998-1003. [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • El-Hashash, M. A., El-Naggar, A. M., El-Bassiouny, F. A., & Rizk, S. A. (2012). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules, 17(6), 6259-6271. [Link]

  • Moussa, Z., Mani, R., Al-Masri, H. T., & Ahmed, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123. [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]

  • Emara, A. R., & Abd Elattif, N. S. (2016). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 4(1), 237-248. [Link]

  • Khodarahmi, G., et al. (2012). Synthesis and Antimicrobial Activities of Some New Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 841-849. [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]

  • Turov, A. V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 434-442. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Journal of Heterocyclic Chemistry, 57(8), 3045-3066. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

  • Madkour, H. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

  • Moussa, Z., Mani, R., Al-Masri, H. T., & Ahmed, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Khabazzadeh, H., Saidi, K., & Sheibani, H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 704-709. [Link]

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][4][5]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. [Link]

  • El-Hashash, M. A., & El-Badry, Y. A. (2013). Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. International Journal of Engineering and Science, 2(10), 548-557. [Link]

  • Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online. [Link]

  • Mohammadi-Far, M., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(4), 290-297. [Link]

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][4][5]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Semantic Scholar. [Link]

  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 714-716. [Link]

  • Dou, G., et al. (2022). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry, 29(32), 5348-5369. [Link]

Sources

protocol for the synthesis of 2-alkyl-4H-benzo[d]oxazin-4-ones from orthoesters

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0824

Protocol for the Synthesis of 2-Alkyl-4H-benzo[d][1][2]oxazin-4-ones from Anthranilic Acids and Orthoesters

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for the synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones, a crucial scaffold in medicinal chemistry and materials science. The described one-pot method involves the acid-catalyzed condensation of anthranilic acids with orthoesters. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step experimental procedure, and discuss the influence of reaction parameters and substrate electronics on the reaction outcome. This guide is designed to be a self-validating system, enabling researchers to reliably synthesize these valuable heterocyclic compounds.

Introduction: The Significance of 2-Alkyl-4H-benzo[d][1][2]oxazin-4-ones

The 4H-3,1-benzoxazin-4-one core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] These compounds also serve as versatile intermediates for the synthesis of other important heterocycles, such as quinazolinones.[2][4] The direct synthesis from readily available anthranilic acids and orthoesters presents an efficient and atom-economical approach to this important class of molecules.[1][2][5] This method offers a significant advantage over multi-step procedures that may require the pre-formation and cyclodehydration of N-acylanthranilic acids.[2][6]

Mechanistic Insights: The Reaction Pathway

The synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones from anthranilic acid and an orthoester proceeds through an acid-catalyzed condensation-cyclization sequence. The reaction is believed to initiate with the formation of an imidic ester intermediate, which then undergoes an intramolecular nucleophilic attack by the carboxylic acid oxygen to form the benzoxazinone ring with the elimination of alcohol molecules.[2]

The proposed mechanism is as follows:

  • Activation of the Orthoester: In the presence of an acid catalyst (e.g., acetic acid), the orthoester is protonated, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Anthranilic Acid: The amino group of anthranilic acid attacks the activated orthoester, leading to the formation of a tetrahedral intermediate.

  • Formation of the Imidic Ester: Subsequent elimination of two molecules of alcohol from the tetrahedral intermediate yields a key imidic ester.

  • Intramolecular Cyclization: The carboxylic acid moiety of the imidic ester then performs an intramolecular nucleophilic attack on the imine carbon.

  • Final Elimination: A final elimination of a third alcohol molecule results in the formation of the stable, aromatic 2-alkyl-4H-benzo[d][1][2]oxazin-4-one.

dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Anthranilic Acid + Orthoester", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Protonated Orthoester", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Imidic Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Cyclized Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="2-Alkyl-4H-benzo[d][1][2]oxazin-4-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="H+ (catalyst)", color="#34A853"]; B -> C [label="Nucleophilic Attack", color="#EA4335"]; C -> D [label="- 2 EtOH", color="#FBBC05"]; D -> E [label="Intramolecular Cyclization", color="#EA4335"]; E -> F [label="- EtOH", color="#FBBC05"]; } Caption: Proposed mechanism for the synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general method and may require optimization based on the specific anthranilic acid and orthoester used.

3.1. Materials and Reagents

  • Substituted Anthranilic Acid

  • Orthoester (e.g., triethyl orthoacetate, triethyl orthopropionate)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Heptane or other suitable recrystallization solvent

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

3.2. Reaction Workflow

G start Start reagents Combine Anthranilic Acid, Orthoester, and Ethanol start->reagents catalyst Add Acetic Acid (catalyst) reagents->catalyst reflux Reflux the Mixture catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Cool in Ice Bath to Induce Precipitation cool->precipitate filter Filter the Solid Product precipitate->filter recrystallize Recrystallize from Appropriate Solvent filter->recrystallize dry Dry the Purified Product recrystallize->dry end End dry->end

3.3. Detailed Procedure

  • To a stirred solution of the desired anthranilic acid (1.0 eq) in ethanol, add the corresponding orthoester (1.5–4.0 eq).[2]

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol or heptane.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., heptane, ethanol).[2]

Note on Microwave Synthesis: This reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[1][2][5]

Factors Influencing the Reaction Outcome

The success of the synthesis and the nature of the product can be influenced by several factors:

4.1. Electronic Effects of Substituents

The electronic nature of the substituents on the anthranilic acid ring plays a crucial role.

  • Electron-donating groups (EDGs) on the aromatic ring generally favor the formation of the desired 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones.[1][8]

  • Electron-withdrawing groups (EWGs) tend to disfavor the final elimination step, leading to the isolation of stable (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1][2]oxazin-4-one intermediates.[1][7][8] This is attributed to the reduced availability of the lone pair of electrons on the nitrogen atom, which is crucial for the elimination of ethanol.[7]

Substituent on Anthranilic AcidTypical ProductRationale
Electron-Donating (e.g., -OCH₃, -CH₃)2-Alkyl-4H-benzo[d][1][2]oxazin-4-oneIncreased nucleophilicity of the amino group and stabilization of the final product.
Electron-Withdrawing (e.g., -NO₂, -Cl)1,2-Dihydro-4H-benzo[d][1][2]oxazin-4-oneDecreased nucleophilicity hinders the final elimination step.[1][7][8]

4.2. Reaction Conditions

  • Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of the fully aromatic benzoxazinone.[7] In some cases, shorter reaction times may yield the dihydro intermediate, which can be converted to the final product with further heating.[7]

  • Catalyst: While the reaction can proceed without a catalyst, the use of an acid catalyst like acetic acid is reported to improve reaction rates.[1][3] Some procedures also report successful synthesis without any added catalyst, particularly under neat conditions or with microwave heating.[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the amount of orthoester.

  • Isolation of Dihydro Intermediate: If the dihydro intermediate is isolated, it may be possible to convert it to the desired benzoxazinone by subjecting it to more forcing conditions (e.g., prolonged heating).

  • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reagents can help to minimize side reactions, such as the hydrolysis of the orthoester.

Conclusion

The reaction of anthranilic acids with orthoesters provides a direct and efficient route for the synthesis of 2-alkyl-4H-benzo[d][1][2]oxazin-4-ones. By understanding the reaction mechanism and the influence of electronic and reaction parameters, researchers can effectively utilize this protocol to access a wide range of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

  • Annor-Gyamfi, J.K.; Bunce, R.A. 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules2019 , 24, 3555. [Link]

  • Annor-Gyamfi, J.K.; Bunce, R.A. Formation of 4H-benzo[d][1][2]oxazin-4-ones. ResearchGate2019 . [Link]

  • Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin. RSC Publishing1997 . [Link]

  • Annor-Gyamfi, J.K.; Bunce, R.A. (PDF) 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. ResearchGate2019 . [Link]

  • Bain, D.; Smalley, R. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic1968 . [Link]

  • Annor-Gyamfi, J.K.; Bunce, R.A. 4 H-Benzo[ d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. PubMed2019 . [Link]

  • Various Authors. Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • Kumar, A.; et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health2022 . [Link]

  • Rostami, A.; et al. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC - PubMed Central2013 . [Link]

  • Kumar, A.; et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI2022 . [Link]

  • Bavandi, H.; et al. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Nature2022 . [Link]

  • Various Authors. A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. ResearchGate. [Link]

  • Various Authors. Synthesis of Benzoxazinones via Palladium-Catalyzed Intramolecular C–O Coupling. ResearchGate. [Link]

  • Various Authors. Synthesis of heterocycles from benzoxazinones. ResearchGate. [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. [Link]

  • Cao, S-L.; et al. Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Taylor & Francis2008 . [Link]

  • Various Authors. Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry2013 . [Link]

  • Various Authors. Reaction of anthranilic acid with TEOF in ILa and ILb.32. ResearchGate. [Link]

  • Various Authors. Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. ResearchGate. [Link]

  • Various Authors. One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI2023 . [Link]

  • Various Authors. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University2011 . [Link]

  • Various Authors. Reaction of Anthranilic Acid with Orthoesters: a NewFacile One-pot Synthesis of 2-Substituted4H -3,1-Benzoxazin-4-ones†. Journal of Chemical Research, Synopses1997 . [Link]

Sources

Application Note: A Multi-Modal Approach to the Purification and Analysis of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the purification and characterization of 2-Ethyl-benzo[d]oxazin-4-one, a member of the benzoxazinone class of heterocyclic compounds.[1][2] These compounds are of significant interest in medicinal chemistry and drug development. Achieving high purity is paramount for accurate biological screening and downstream applications. This guide details a logical workflow, from bulk purification by column chromatography and crystallization to high-resolution purity assessment by HPLC and definitive structural confirmation using spectroscopic techniques. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

2-Ethyl-benzo[d]oxazin-4-one (C₁₀H₉NO₂) is a moderately non-polar small molecule.[3] Understanding its fundamental physicochemical properties is the cornerstone of developing effective purification and analysis strategies. The selection of appropriate solvents for chromatography and crystallization, as well as the parameters for spectroscopic analysis, are directly informed by these characteristics.

Table 1: Physicochemical Properties of 2-Ethyl-benzo[d]oxazin-4-one

Property Value Source
Molecular Formula C₁₀H₉NO₂ PubChem[3]
Molecular Weight 175.19 g/mol Oakwood Chemical[4]
IUPAC Name 2-ethyl-3,1-benzoxazin-4-one PubChem[3]
CAS Number 2916-09-8 ChemicalBook[5]
Melting Point 85-87 °C Oakwood Chemical[4]

| Calculated XLogP3 | 1.7 | PubChem[3] |

The XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, and low solubility in water. This property is key to designing effective liquid chromatography and extraction protocols.

Integrated Purification and Analysis Workflow

A successful purification strategy employs a series of orthogonal techniques to remove different types of impurities, from unreacted starting materials to side-products. In-process monitoring is crucial for making informed decisions at each stage.

Purification_Workflow cluster_Synthesis Synthesis cluster_Purification Purification cluster_Analysis Analysis & Quality Control Crude Crude Synthetic Mixture ColChrom Silica Gel Column Chromatography Crude->ColChrom Primary Purification Fractions Collect Fractions ColChrom->Fractions TLC TLC Analysis Fractions->TLC Pool Pure Fractions Crystallization Recrystallization HPLC Quantitative Purity (RP-HPLC) Crystallization->HPLC Final Purity Check TLC->Crystallization Based on Purity Spectroscopy Structural Confirmation (MS, NMR, IR) HPLC->Spectroscopy Identity Confirmation Final Pure Compound (>98%) Spectroscopy->Final

Caption: Integrated workflow for purification and analysis of 2-Ethyl-benzo[d]oxazin-4-one.

Purification Protocols

Flash Column Chromatography

Principle: This is the primary method for separating the target compound from impurities with different polarities. Given the moderate polarity of 2-Ethyl-benzo[d]oxazin-4-one, a normal-phase silica gel system is highly effective. The choice of eluent is critical; a solvent system of ethyl acetate in hexane allows for fine-tuning of the mobile phase polarity to achieve optimal separation.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% hexane and pack the column. Equilibrate the packed column with 5% ethyl acetate in hexane until the baseline is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under vacuum. Carefully load the dried powder onto the top of the packed column.

  • Elution: Begin elution with 5% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% ethyl acetate over 10-15 column volumes. The exact gradient should be optimized based on preliminary TLC analysis.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (see section 4.1) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified compound.

Recrystallization

Principle: Recrystallization is a powerful technique for removing minor impurities and obtaining a highly crystalline, pure final product. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol:

  • Solvent Selection: Based on the compound's properties, a solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. Empirically test small batches to find the optimal solvent or solvent pair.

  • Dissolution: Dissolve the compound from the pooled chromatography fractions in a minimum amount of the chosen hot solvent.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the resulting crystals can be confirmed via melting point analysis and HPLC.[6]

Analytical Methods for Purity and Identity

Thin-Layer Chromatography (TLC)

Principle: TLC is an indispensable tool for rapid, qualitative analysis.[7] It is used to monitor the progress of the synthesis, check the purity of column chromatography fractions, and optimize the mobile phase for column chromatography.[8] The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase.

Protocol:

Table 2: Recommended TLC Parameters

Parameter Recommendation Rationale
Stationary Phase Silica gel 60 F₂₅₄ plates Industry standard for moderately polar compounds. F₂₅₄ indicator allows for UV visualization.
Mobile Phase 20-30% Ethyl Acetate in Hexane Provides good separation and a target Rf value of ~0.3-0.4 for the compound.
Sample Application Spot dissolved sample with a capillary Ensures a concentrated spot for better resolution.
Development In a closed chamber with solvent vapor Saturating the chamber atmosphere ensures reproducible Rf values.

| Visualization | UV light (254 nm) | The aromatic benzoxazinone ring will quench the fluorescence, appearing as a dark spot. |

Procedure:

  • Spot the dissolved samples (crude, fractions, pure) onto the baseline of a TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase.

  • Allow the solvent front to travel up ~80% of the plate length.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The presence of a single spot for a given sample indicates high purity.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the definitive method for quantitative purity assessment.[9] The non-polar stationary phase (C18) retains the moderately non-polar analyte, which is then eluted by a polar mobile phase. Purity is determined by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram.

HPLC_Method_Logic cluster_Column Column Selection cluster_MobilePhase Mobile Phase Selection cluster_Detection Detector Selection Analyte Analyte Properties (2-Ethyl-benzo[d]oxazin-4-one) - Moderate Polarity (XLogP ~1.7) - UV Chromophore C18 C18 Column (ODS) Analyte->C18 ACN_H2O Acetonitrile / Water Analyte->ACN_H2O UV UV/DAD Detector (~254 nm) Analyte->UV ReasonC18 Rationale: Good retention for moderately non-polar analytes C18->ReasonC18 ReasonACN Rationale: Common RP solvents, low UV cutoff, good elution strength ACN_H2O->ReasonACN Gradient Gradient Elution ACN_H2O->Gradient ReasonGradient Rationale: Ensures elution of more non-polar impurities and sharpens peaks Gradient->ReasonGradient ReasonUV Rationale: Benzoxazinone core has strong absorbance in the UV region UV->ReasonUV

Caption: Logic for developing an RP-HPLC method for 2-Ethyl-benzo[d]oxazin-4-one.

Protocol:

Table 3: Validated RP-HPLC Method Parameters

Parameter Specification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade) with 0.1% Formic Acid
Mobile Phase B Acetonitrile (HPLC Grade) with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD), monitoring at 254 nm

| Sample Prep | 1 mg/mL in Acetonitrile |

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and identity of the purified compound.

4.3.1. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole analyzer.

  • Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 176.07. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉NO₂.[3] The fragmentation patterns of benzoxazinones can be complex but are often characteristic.[10]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H and ¹³C NMR in a deuterated solvent like CDCl₃.

  • Expected ¹H NMR Spectrum: The spectrum will show characteristic signals for the four aromatic protons on the benzene ring, a quartet for the methylene (-CH₂-) group of the ethyl substituent, and a triplet for the methyl (-CH₃) group.[11]

  • Expected ¹³C NMR Spectrum: The spectrum will display 10 distinct carbon signals corresponding to the molecular formula, including signals for the carbonyl carbon, the carbons of the oxazine ring, the aromatic carbons, and the two carbons of the ethyl group.[3][12]

Table 4: Summary of Expected Spectroscopic Data

Technique Expected Key Data
ESI-MS (+) [M+H]⁺ peak at m/z ≈ 176.07
HRMS Calculated mass for [C₁₀H₁₀NO₂]⁺: 176.0699, observed within 5 ppm
¹H NMR (CDCl₃) Aromatic protons (multiplets, ~7.0-8.2 ppm), Methylene quartet (~2.5-3.0 ppm), Methyl triplet (~1.3-1.5 ppm)

| ¹³C NMR (CDCl₃) | Carbonyl (~160-165 ppm), Aromatic carbons (~115-150 ppm), Aliphatic carbons (~10-30 ppm) |

Conclusion

The successful purification and analysis of 2-Ethyl-benzo[d]oxazin-4-one requires a systematic and multi-faceted approach. By leveraging the compound's inherent physicochemical properties, a robust workflow combining column chromatography for bulk purification and recrystallization for final polishing can be established. The purity of the final compound must be rigorously assessed using a validated RP-HPLC method. Finally, the structural identity should be unequivocally confirmed through a combination of mass spectrometry and NMR spectroscopy. This comprehensive strategy ensures the high quality of the material, which is a prerequisite for its reliable use in research and development.

References

  • Kwiecień, A., et al. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Fateallchem.
  • Fomsgaard, I. F., et al. (2004). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • PubChem. (n.d.). 2-Ethyl-benzo[d][3][10]oxazin-4-one. National Center for Biotechnology Information. Available at:

  • Tanwir, F., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry.
  • ACS Publications. (n.d.). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Structures of (a) benzoxazinone derivatives [adapted from Cambier et al. (5)].
  • ResearchGate. (n.d.). A TLC Study of the Lipophilicity of New Antimycobacterial Active Benzoxazine Derivatives Containing a Thioxo Group.
  • ChemicalBook. (n.d.). 2-ETHYL-BENZO[D][3][10]OXAZIN-4-ONE | 2916-09-8. Available at:

  • The Royal Society of Chemistry. (2014). Supporting information.
  • BLDpharm. (n.d.). 2916-09-8|2-Ethyl-4H-benzo[d][3][10]oxazin-4-one. Available at:

  • Marjani, A. P., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. South African Journal of Chemistry.
  • SpectraBase. (n.d.). 2-Ethyl-2H-benzo[b][10][13]oxazin-3(4H)-one - Optional[13C NMR] - Chemical Shifts. Available at:

  • NIH. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information.
  • Oakwood Chemical. (n.d.). 046349 | 2-Ethyl-benzo[d][3][10]oxazin-4-one. Available at:

  • Kumar, S., et al. (n.d.). Synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones.
  • ResearchGate. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones).
  • Noubigh, A., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
  • ResearchGate. (n.d.). (PDF) Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-ca rboxylate.
  • Ismail, M. M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.
  • BLDpharm. (n.d.). 1506044-53-6|2-Ethyl-8-methyl-2H-benzo[b][10][13]oxazin-3(4H)-one. Available at:

  • PubMed Central. (n.d.). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • Portland State University. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • Akerman, K. K., et al. (1996). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Clinical Chemistry.
  • ResearchGate. (2024). (PDF) 2,3-Dihydrobenzo[e][3][10]oxazin-4-one. Available at:

  • PubChem. (n.d.). 2-Phenyl-4H-1,3-benzoxazin-4-one. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). 1 H NMR spectrum of bis(3-(tert-butyl)-3,4-dihydro-2H-benzo....
  • Samanidou, V. F., et al. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis.

Sources

The Strategic Utility of 2-Ethyl-benzo[d]oxazin-4-one as a Versatile Precursor for Quinazolinone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Advantage of the Benzoxazinone Route

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The efficient and versatile synthesis of substituted quinazolinones is therefore a critical endeavor for the discovery of new chemical entities. Among the various synthetic strategies, the use of 2-substituted-benzo[d][3][4]oxazin-4-ones as precursors offers a reliable and modular approach.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-ethyl-benzo[d]oxazin-4-one for the synthesis of a variety of 2-ethyl-3-substituted-quinazolin-4(3H)-ones.

The primary advantage of employing 2-ethyl-benzo[d]oxazin-4-one lies in its inherent reactivity profile. The oxazinone ring is susceptible to nucleophilic attack by primary amines, leading to a ring-opening and subsequent intramolecular cyclization cascade to furnish the desired quinazolinone framework in a single, often high-yielding, transformation. This two-step sequence, involving the initial synthesis of the benzoxazinone followed by its reaction with an amine, allows for the systematic introduction of diversity at the 3-position of the quinazolinone core, a key vector for modulating pharmacological activity.

Part 1: Synthesis of the Precursor: 2-Ethyl-benzo[d]oxazin-4-one

The synthesis of 2-ethyl-benzo[d]oxazin-4-one is typically achieved through the acylation of anthranilic acid with propionyl chloride, followed by cyclodehydration. This process is efficient and provides the precursor in good purity, ready for the subsequent conversion to quinazolinones.

Reaction Mechanism: From Anthranilic Acid to Benzoxazinone

The formation of 2-ethyl-benzo[d]oxazin-4-one from anthranilic acid and propionyl chloride proceeds through a two-step mechanism. Initially, the amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride to form N-propionyl anthranilic acid. In the second step, a dehydrating agent, such as acetic anhydride, facilitates an intramolecular cyclization. The carboxylic acid group is activated, and the amide oxygen attacks the activated carbonyl, leading to the closure of the six-membered oxazinone ring with the elimination of a water molecule.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A Anthranilic Acid C N-Propionyl Anthranilic Acid A->C Nucleophilic Attack B Propionyl Chloride B->C D N-Propionyl Anthranilic Acid F 2-Ethyl-benzo[d]oxazin-4-one D->F Intramolecular Cyclization E Acetic Anhydride (Dehydrating Agent) E->F

Caption: Synthesis of 2-Ethyl-benzo[d]oxazin-4-one.

Experimental Protocol: Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • N-Acylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in an anhydrous solvent and a suitable base like pyridine (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-propionyl anthranilic acid.

  • Cyclodehydration:

    • To the crude N-propionyl anthranilic acid, add acetic anhydride (2-3 equivalents).

    • Heat the mixture at reflux for 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to afford 2-ethyl-benzo[d]oxazin-4-one.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization: The structure of the synthesized 2-ethyl-benzo[d]oxazin-4-one should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data are consistent with the structure.[6]

Part 2: Synthesis of 2-Ethyl-3-Substituted-Quinazolin-4(3H)-ones

The conversion of 2-ethyl-benzo[d]oxazin-4-one to quinazolinones is a straightforward and high-yielding reaction with a wide range of primary amines.

Reaction Mechanism: From Benzoxazinone to Quinazolinone

The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an intermediate N-(2-aminobenzoyl)-N'-alkyl/aryl propionamide. Subsequent intramolecular cyclization occurs through the attack of the aniline nitrogen onto the amide carbonyl, followed by dehydration to yield the thermodynamically stable 2-ethyl-3-substituted-quinazolin-4(3H)-one.

G A 2-Ethyl-benzo[d]oxazin-4-one C Ring-Opened Intermediate A->C Nucleophilic Attack B Primary Amine (R-NH2) B->C D 2-Ethyl-3-substituted-quinazolin-4(3H)-one C->D Intramolecular Cyclization & Dehydration

Caption: Quinazolinone synthesis from 2-ethyl-benzo[d]oxazin-4-one.

General Experimental Protocol: Synthesis of 2-Ethyl-3-Substituted-Quinazolin-4(3H)-ones

Materials:

  • 2-Ethyl-benzo[d]oxazin-4-one

  • Various primary amines (aliphatic and aromatic)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-benzo[d]oxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or acetic acid. In some cases, the reaction can be performed under solvent-free conditions.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and yields for the synthesis of various 2-ethyl-3-substituted-quinazolin-4(3H)-ones from 2-ethyl-benzo[d]oxazin-4-one and different primary amines, as adapted from literature procedures.[1][5]

EntryPrimary Amine (R-NH₂)SolventTemperature (°C)Time (h)Yield (%)
1AnilineAcetic AcidReflux4~85
2p-ToluidineAcetic AcidReflux4~88
3p-AnisidineAcetic AcidReflux5~90
4BenzylamineEthanolReflux6~82
5CyclohexylamineEthanolReflux8~75
62-Amino-1H-benzimidazoleAcetic AcidReflux6~78

Conclusion

2-Ethyl-benzo[d]oxazin-4-one serves as a highly effective and versatile precursor for the synthesis of a diverse library of 2-ethyl-3-substituted-quinazolin-4(3H)-ones. The protocols outlined in this application note are robust, generally high-yielding, and amenable to a wide range of primary amines, making this synthetic strategy a valuable tool for researchers in the field of medicinal chemistry and drug discovery. The straightforward nature of the reactions, coupled with the ease of purification, allows for the rapid generation of novel quinazolinone derivatives for biological evaluation.

References

  • Komar, M., Molnar, M., Jukić, M., & Opačak-Bernardi, T. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Molecules, 25(6), 1373. Available at: [Link]

  • El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available at: [Link]

  • Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 30(15), 1234. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-Ethyl-benzo[d][3][4]oxazin-4-one. PubChem Compound Summary for CID 928526. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Asif, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Chemistry, 2014, 1-7. Available at: [Link]

  • El-Hashash, M. A., Rizk, S. A., & El-Bassiouny, F. A. (2012). Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemistry and Process Engineering Research, 2, 17-31. Available at: [Link]

  • Reddy, C. S., Nagaraj, A., & Reddy, P. S. N. (2013). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 3(44), 21535-21544. Available at: [Link]

  • Kumar, A., Kumar, S., & Saxena, A. (2015). SnCl2· 2H2O-catalyzed one-pot synthesis of 4 (3H)-quinazolinones from anthranilic acid, ortho esters, and amines under solvent free conditions. Tetrahedron Letters, 56(30), 4483-4486. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Gawad, S. M., & George, R. F. (2014). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Heterocyclic Chemistry, 51(S1), E1-E22. Available at: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1023. Available at: [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(11), 2901. Available at: [Link]

  • Dabiri, M., Salehi, P., & Mohammadi, A. A. (2010). Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4 (3 H)-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. Letters in Organic Chemistry, 7(3), 243-247. Available at: [Link]

  • Fathimoghadam, F., & Zarei, M. (2018). Synthesis and cytotoxic evaluation of novel quinozalinone derivatives with substituted benzimidazole in position 3. Research in Pharmaceutical Sciences, 13(6), 545. Available at: [Link]

  • Kumar, A., & Kumar, S. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinorganic Chemistry and Applications, 2017, 1-14. Available at: [Link]

Sources

Application Notes and Protocols for Growing Single Crystals of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the three-dimensional atomic structure of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research.[1][2][3][4] An exquisitely detailed molecular structure provides unambiguous proof of constitution and stereochemistry, and it illuminates the intermolecular interactions that govern the packing of molecules in the solid state. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), designing new drug candidates, and securing intellectual property.

2-Ethyl-benzo[d]oxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8] Obtaining high-quality single crystals of this specific derivative is a critical step in its characterization and the rational design of new therapeutic agents based on its scaffold.

This guide provides a comprehensive overview of the principles and techniques for growing single crystals of 2-Ethyl-benzo[d]oxazin-4-one. It is designed to be a practical resource for researchers at all levels of experience, from those new to the art of crystallization to seasoned scientists seeking to optimize their methods.

Part 1: Foundational Principles of Crystallization

Successful crystallization is often described as both a science and an art.[9][10][11] A thorough understanding of the underlying physical chemistry is essential for troubleshooting experiments and rationally designing crystallization strategies.

Solubility and Supersaturation: The Driving Force

Crystallization is fundamentally a process of controlled precipitation from a solution.[12] The driving force for this process is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its equilibrium solubility at a given temperature and pressure.[13][14]

  • Solubility: Before attempting to grow crystals, it is crucial to determine the solubility of 2-Ethyl-benzo[d]oxazin-4-one in a range of solvents. This can be done by adding small, known amounts of the compound to a fixed volume of solvent at a specific temperature until no more solute dissolves.

  • Achieving Supersaturation: A supersaturated solution can be created in several ways, which form the basis of the most common crystallization techniques:

    • Cooling: For most organic compounds, solubility increases with temperature.[9][10] A saturated solution prepared at a higher temperature will become supersaturated upon cooling.[13]

    • Solvent Evaporation: Slowly removing the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation.[15][16][17]

    • Adding an Anti-solvent: An anti-solvent is a liquid in which the compound of interest is insoluble but which is miscible with the solvent in which the compound is dissolved. The gradual addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation.[15]

Nucleation and Crystal Growth

Crystallization occurs in two main stages: nucleation and crystal growth.[18]

  • Nucleation: This is the initial formation of tiny, ordered molecular aggregates or nuclei in the supersaturated solution.[18] This process can be either homogeneous (occurring spontaneously in the solution) or heterogeneous (occurring on a surface, such as a dust particle or a scratch on the glass).[18] The rate of nucleation is highly dependent on the level of supersaturation; at high supersaturation, nucleation is rapid, often leading to a large number of small crystals.[13]

  • Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more molecules from the solution onto the crystal lattice.[9][10] For the growth of large, high-quality single crystals, it is desirable to have a slow rate of crystal growth, which is typically achieved at lower levels of supersaturation.[13]

Part 2: Synthesis and Purification of 2-Ethyl-benzo[d]oxazin-4-one

The purity of the starting material is arguably the most critical factor for successful crystallization. Impurities can inhibit nucleation, disrupt crystal growth, and become incorporated into the crystal lattice, leading to disordered or poor-quality crystals.[9][10]

Proposed Synthetic Route

A common and effective method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acylating agent, followed by cyclization.[6][7][19] For 2-Ethyl-benzo[d]oxazin-4-one, a plausible route is the acylation of anthranilic acid with propionyl chloride, followed by cyclization induced by a dehydrating agent like acetic anhydride or cyanuric chloride.[7][19]

Detailed Synthesis Protocol

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Acetic anhydride

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid in the anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an equimolar amount of pyridine or triethylamine to the solution.

  • To this stirring solution, add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-propionylanthranilic acid.

  • To the crude product, add an excess of acetic anhydride and heat the mixture at reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Purification Protocol

The crude 2-Ethyl-benzo[d]oxazin-4-one must be rigorously purified before crystallization attempts.

  • Recrystallization: This is the preferred method of purification.[12] Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to induce crystallization of the pure compound, leaving impurities in the mother liquor. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexanes is a common solvent system for compounds of this polarity.

Part 3: Single Crystal Growth Techniques

With highly pure 2-Ethyl-benzo[d]oxazin-4-one in hand, the next step is to screen for suitable crystallization conditions.

General Considerations
  • Cleanliness: All glassware should be scrupulously clean to avoid heterogeneous nucleation on dust or other particulates.[20]

  • Vibration Isolation: The crystallization vessel should be placed in a location free from vibrations, which can induce rapid nucleation and the formation of multiple small crystals.[20][21]

  • Patience: Crystal growth is often a slow process, sometimes taking days, weeks, or even months.[22]

Solvent Selection

The choice of solvent is critical and often requires empirical screening.[15] A good solvent for crystallization will typically dissolve the compound to a moderate extent. Solvents to consider for 2-Ethyl-benzo[d]oxazin-4-one are listed in the table below.

Solvent Boiling Point (°C) Polarity Index Comments
Acetone565.1Volatile, good for slow evaporation.
Acetonitrile825.8Can be used for slow cooling or as a solvent in vapor diffusion.
Dichloromethane403.1Very volatile, may require a very slow evaporation setup.
Ethyl Acetate774.4A good general-purpose solvent for crystallization.
Toluene1112.4Higher boiling point, suitable for slow cooling from a hot solution.
Methanol655.1Polar solvent, may be a good choice.
Ethanol784.3Similar to methanol, but less volatile.
Hexanes690.1Nonpolar, likely to be an anti-solvent.
Diethyl Ether352.8Very volatile, often used as an anti-solvent in vapor diffusion.[11]
Protocol 1: Slow Evaporation

This is often the simplest and most successful method for growing single crystals.[17][20]

Procedure:

  • Prepare a nearly saturated solution of purified 2-Ethyl-benzo[d]oxazin-4-one in a suitable solvent (e.g., ethyl acetate or acetone) in a small, clean vial.

  • Filter the solution through a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).

  • Cover the vessel with parafilm and pierce a few small holes in the parafilm with a needle. The number and size of the holes will control the rate of evaporation.[20]

  • Place the vessel in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

SlowEvaporation cluster_0 Slow Evaporation Setup Vial Crystallization Vial Solution Saturated Solution of 2-Ethyl-benzo[d]oxazin-4-one Parafilm Parafilm with Pinholes Vapor Solvent Vapor Parafilm->Vapor Evaporation

Caption: Slow evaporation setup for crystal growth.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of material are available and is excellent for screening a wide range of solvent/anti-solvent systems.[15][16]

Procedure:

  • Dissolve the purified compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene or acetonitrile) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., hexanes or diethyl ether) to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.[15]

  • Seal the outer vial tightly.

  • The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.[11][15]

VaporDiffusion cluster_1 Vapor Diffusion Setup OuterVial Sealed Outer Vial InnerVial Inner Vial AntiSolvent Anti-solvent 2 (volatile) Solution Solution of Compound in Solvent 1 Vapor Vapor of Anti-solvent 2 AntiSolvent->Vapor Evaporation Vapor->Solution Diffusion

Caption: Vapor diffusion setup for crystal growth.

Protocol 3: Slow Cooling

This method is effective for compounds that show a significant increase in solubility with temperature.

Procedure:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or toluene) at an elevated temperature (e.g., near the boiling point of the solvent).

  • Filter the hot solution to remove any undissolved material or particulates.

  • Place the hot solution in a Dewar flask filled with hot water or in an insulated container to allow for very slow cooling to room temperature over several hours or days.[15][21]

  • Once at room temperature, the vessel can be transferred to a refrigerator to further decrease the temperature and promote more complete crystallization.

SlowCooling cluster_2 Slow Cooling Setup Dewar Insulated Dewar HotSolution Hot Saturated Solution Crystals Crystals Form Upon Cooling HotSolution->Crystals Slow Cooling

Caption: Slow cooling setup for crystal growth.

Part 4: Crystal Handling and Characterization

Crystal Harvesting

Once suitable crystals have grown, they must be carefully harvested.

  • Use a fine-tipped pipette to remove the mother liquor.

  • Carefully wick away any remaining solvent with the corner of a piece of filter paper.

  • If the crystals are robust, they can be quickly washed with a small amount of a cold solvent in which they are insoluble.

Preliminary Characterization
  • Visual Inspection: Examine the crystals under a microscope with cross-polarized light. Single crystals should extinguish light evenly when rotated, while polycrystalline material will not.

  • Morphology: Note the shape and faceting of the crystals. Well-formed crystals with smooth faces are good candidates for X-ray diffraction.

Advanced Characterization: X-ray Crystallography

The ultimate goal of growing single crystals is often to determine the molecular structure by X-ray crystallography.[2][3][4] This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule.[2][4] Crystals of at least 20 micrometers in all dimensions are typically required.[1]

Part 5: Troubleshooting

Problem Possible Causes Potential Solutions
No Crystals Form Solution is not supersaturated.Concentrate the solution further. Try a different solvent or a solvent/anti-solvent system.
"Oiling Out" (Amorphous Oil Forms) The level of supersaturation is too high. The compound may have a low melting point.Use a more dilute solution. Slow down the rate of crystallization (e.g., slower evaporation or cooling).
Too Many Small Crystals Nucleation rate is too high.Reduce the level of supersaturation. Ensure the solution is free of dust and the glassware is very clean. Try a slower crystallization method.
Poor Crystal Quality (e.g., needles, plates) The solvent system may not be optimal.Try a different solvent or a mixture of solvents to alter the crystal habit.

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Optimizing 2-Ethyl-benzo[d]oxazin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to mastering the synthesis of 2-Ethyl-benzo[d]oxazin-4-one. Benzoxazinones are a critical class of fused heterocycles with a wide array of biological activities, making them valuable scaffolds in medicinal chemistry.[1] However, achieving high yields can be challenging due to competing side reactions, intermediate stability, and sensitivity to reaction conditions.

This document provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction parameters, and ultimately improve the yield and purity of your target compound. We will move beyond simple procedural steps to explore the underlying chemical principles governing the synthesis, empowering you to make informed decisions in your laboratory work.

Section 1: Foundational Synthesis Pathway & Mechanism

The most common and direct route to 2-Ethyl-benzo[d]oxazin-4-one involves the reaction of anthranilic acid with an acylating agent such as propionyl chloride or propionic anhydride.[2] The reaction proceeds via a two-step mechanism: an initial nucleophilic acyl substitution to form an N-acylanthranilic acid intermediate, followed by an intramolecular cyclization with the elimination of water.

The choice of base is critical; pyridine is often used as it serves as both a catalyst and an acid scavenger for the HCl generated when using acyl chlorides.[3]

G cluster_intermediate Intermediate cluster_product Product A Anthranilic Acid C N-Propionylanthranilic Acid (Amide Intermediate) A->C N-Acylation (+ Pyridine) B Propionyl Chloride B->C D 2-Ethyl-benzo[d]oxazin-4-one C->D Intramolecular Cyclization (Dehydration)

Caption: General reaction mechanism for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or zero. What are the most common initial factors to check?

A: Consistently low yields are often traced back to fundamental parameters. Before exploring more complex issues, verify the following:

  • Purity of Starting Materials: Impurities in anthranilic acid or the acylating agent can inhibit the reaction or promote side-product formation.[4] Use freshly purified reagents if possible.

  • Anhydrous Conditions: This reaction is a cyclodehydration. The presence of water can hydrolyze your acylating agent (propionyl chloride/anhydride) and the N-acylanthranilic acid intermediate, preventing cyclization. Ensure solvents are thoroughly dried and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere.

  • Reaction Temperature: The initial N-acylation is often exothermic and may require cooling. However, the subsequent cyclization step typically requires heat. If the temperature is too low, the reaction may stall at the intermediate stage. Conversely, excessively high temperatures can lead to degradation and side-product formation.

Q2: I've isolated a stable white solid, but it's not my final product. What is it likely to be?

A: You have most likely isolated the N-propionylanthranilic acid intermediate. This occurs when the initial N-acylation is successful, but the subsequent intramolecular cyclization fails to proceed. This is a very common issue. The intermediate is often stable and can be isolated. To confirm, you can analyze its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of both a carboxylic acid proton and an amide proton in the NMR, along with characteristic C=O stretches in the IR, would confirm its identity. See the Troubleshooting Guide below for strategies to promote cyclization.

Q3: Is pyridine essential, or can I use another base like triethylamine (TEA)?

A: Pyridine is highly effective because it acts as a nucleophilic catalyst for the acylation step in addition to being an acid scavenger.[3] While a non-nucleophilic base like TEA can also scavenge HCl, it may result in a slower acylation rate. If you must substitute pyridine due to handling or disposal concerns, you may need to adjust the reaction conditions, such as increasing the temperature or reaction time, to achieve a comparable yield.

Q4: Can electron-withdrawing or donating groups on the anthranilic acid affect the reaction?

A: Yes, significantly. Electron-withdrawing groups (e.g., -NO₂) on the anthranilic acid ring decrease the nucleophilicity of the amino group, which can slow the initial acylation step. More importantly, they can make the final elimination of water more difficult, sometimes leading to the formation of stable dihydro intermediates rather than the desired fully aromatic benzoxazinone.[1][5] Conversely, electron-donating groups tend to favor the formation of the final benzoxazinone product.[5][6]

Section 3: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental challenges.

Problem 1: Low Conversion of Starting Materials
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted anthranilic acid after the expected reaction time.

Potential Cause Scientific Rationale Suggested Solution
Inactive Acylating Agent Propionyl chloride and propionic anhydride are highly susceptible to hydrolysis. Exposure to atmospheric moisture renders them inactive.Use a fresh bottle of the acylating agent or distill it immediately before use. Ensure it is added to the reaction mixture under anhydrous conditions.
Insufficient Temperature The activation energy for the N-acylation may not be met at lower temperatures, especially if a less reactive acylating agent or a non-catalytic base is used.Gradually increase the reaction temperature and monitor the progress by TLC. For the cyclization step, refluxing in a suitable solvent like toluene or xylene is often required.[7]
Incorrect Stoichiometry An insufficient amount of the acylating agent will naturally lead to incomplete conversion of the anthranilic acid.Re-verify your calculations. It is common practice to use a slight excess (1.1-1.2 equivalents) of the acylating agent to ensure full conversion of the limiting reagent.
Poor Solvent Choice The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. It must also be rigorously dried.Pyridine often serves as both the solvent and the base/catalyst.[8] If using a co-solvent system, consider aprotic solvents like toluene, chloroform, or dioxane that have been dried over molecular sieves.[9][10]
Problem 2: Reaction Stalls at the N-Acylanthranilic Acid Intermediate
  • Symptom: The primary product isolated is the N-propionylanthranilic acid, with little to no formation of the target 2-Ethyl-benzo[d]oxazin-4-one.

This is the most frequent and critical challenge. The cyclization step requires the removal of a water molecule, which can be kinetically or thermodynamically unfavorable under certain conditions.

G cluster_solutions Cyclization Promotion Strategies cluster_agents Dehydrating Agents Start Reaction Stalls: N-Propionylanthranilic Acid Isolated Sol1 Thermal Cyclization: Increase temperature or switch to a higher-boiling solvent (e.g., Toluene, Xylene). Start->Sol1 Option 1 Sol2 Chemical Dehydration: Add a cyclodehydrating agent. Start->Sol2 Option 2 Sol3 Microwave Irradiation: Use microwave synthesis to accelerate the cyclization step. Start->Sol3 Option 3 Agent1 Acetic Anhydride[2] Sol2->Agent1 Agent2 Cyanuric Chloride[9][10] Sol2->Agent2 Agent3 POCl₃ or SOCl₂ Sol2->Agent3

Sources

Technical Support Center: Troubleshooting Side Reactions in Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazinone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. As a Senior Application Scientist with extensive experience in synthetic methodology, I have compiled this resource to address the common, yet often frustrating, side reactions that can compromise the yield and purity of your target benzoxazinones.

This guide moves beyond simple procedural lists to explain the "why" behind the "how." By understanding the mechanistic underpinnings of these side reactions, you will be empowered to not only troubleshoot your current experiments but also to proactively design more robust and efficient synthetic routes in the future.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 2-aryl-4H-3,1-benzoxazin-4-one from anthranilic acid and an acid chloride is giving a low yield. What are the most likely culprits?

A1: Low yields in this classic synthesis are typically due to one or a combination of the following issues: incomplete reaction, formation of the stable N-acyl anthranilic acid intermediate without cyclization, or competing side reactions. The most common side reactions to consider are hydrolysis of the product during workup and the formation of quinazolinone derivatives if nitrogen nucleophiles are present.

Q2: I see a new spot on my TLC that is more polar than my starting anthranilic acid. What could it be?

A2: A highly polar byproduct could be the N-acyl anthranilic acid, which has a free carboxylic acid group. This indicates that the initial acylation of the amine has occurred, but the subsequent intramolecular cyclization to form the benzoxazinone has failed. Another possibility, especially if your reaction involves amines, is the formation of a quinazolinone derivative, which can also exhibit different polarity.

Q3: What is the fundamental reason for the prevalence of side reactions in benzoxazinone chemistry?

A3: The benzoxazinone core contains two primary electrophilic sites: the C4 carbonyl carbon and the C2 carbon of the oxazine ring. This inherent reactivity makes the ring susceptible to nucleophilic attack, which is the initiating step for many common side reactions, including hydrolysis and conversion to quinazolinones.[1][2] The stability of the benzoxazinone ring is a delicate balance, influenced by substituents, pH, and the presence of nucleophiles.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a deep dive into the most frequently encountered side reactions during benzoxazinone synthesis. Each entry follows a structured format: Problem, Plausible Mechanism, and Solution.

Problem: Formation of Quinazolinone Byproducts

You observe a significant amount of a byproduct with a mass corresponding to the incorporation of a nitrogen-containing species (e.g., ammonia, primary amine, or hydrazine) and loss of an oxygen atom from your target benzoxazinone.

Plausible Mechanism:

The formation of a quinazolinone from a benzoxazinone is a classic transformation that occurs in the presence of nitrogen nucleophiles.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A nitrogen nucleophile (e.g., ammonia from ammonium acetate, a primary amine, or hydrazine) attacks the electrophilic C4 carbonyl carbon of the benzoxazinone ring.

  • Ring Opening: This attack leads to the opening of the oxazine ring, forming an N-acyl anthranilamide intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the newly formed amide attacks the C2 carbon, displacing the ring oxygen.

  • Dehydration: Subsequent loss of a water molecule yields the stable, fused quinazolinone ring system.[3]

G cluster_0 Quinazolinone Formation Pathway Benzoxazinone Benzoxazinone Intermediate Ring-Opened Intermediate (N-Acyl Anthranilamide) Benzoxazinone->Intermediate  1. Nucleophilic Attack      (e.g., NH₃, R-NH₂) at C4 Quinazolinone Quinazolinone Intermediate->Quinazolinone  2. Intramolecular Cyclization      & Dehydration

Mechanism of Quinazolinone Formation from Benzoxazinone.

Solutions & Preventative Measures:

  • Scrupulous Exclusion of Nitrogen Nucleophiles:

    • If using reagents like ammonium acetate to buffer the reaction, consider alternative non-nucleophilic buffers.

    • When synthesizing 2-amino-benzoxazinones, carefully control the stoichiometry and reaction conditions to favor the desired product over rearrangement to a quinazolinone.

  • Temperature Control: In some cases, lower reaction temperatures can disfavor the ring-opening/recyclization pathway.

  • Choice of Reagents for Subsequent Steps: If the benzoxazinone is an intermediate for a subsequent reaction, be mindful of the nucleophilicity of the reagents used. For example, if the next step involves a primary amine, this side reaction is highly likely. It may be necessary to perform the reaction at low temperatures or consider an alternative synthetic route.

Problem: Hydrolysis of the Benzoxazinone Ring

You experience a significant loss of product during the aqueous workup, and analysis of the crude product shows the presence of the N-acyl anthranilic acid starting material.

Plausible Mechanism:

Benzoxazinones are cyclic esters (lactones) and are therefore susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is often the more problematic pathway during workup. Hydroxide ions from basic washes (e.g., sodium bicarbonate or sodium hydroxide solutions) act as potent nucleophiles, attacking the C4 carbonyl. This irreversibly opens the ring to form the carboxylate of the N-acyl anthranilic acid.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the cyclization step. In the presence of aqueous acid, water can act as a nucleophile, leading to the formation of the N-acyl anthranilic acid. This is an equilibrium process, but using a large volume of water during workup can drive the equilibrium towards the hydrolyzed product.

G cluster_1 Hydrolysis Pathways Benzoxazinone Benzoxazinone Product Acid_Hydrolysis Acid-Catalyzed (H₂O / H⁺) Benzoxazinone->Acid_Hydrolysis Equilibrium Base_Hydrolysis Base-Catalyzed (OH⁻) Benzoxazinone->Base_Hydrolysis Irreversible Hydrolyzed_Product N-Acyl Anthranilic Acid Acid_Hydrolysis->Hydrolyzed_Product Base_Hydrolysis->Hydrolyzed_Product

Acid- and Base-Catalyzed Hydrolysis of Benzoxazinones.

Solutions & Preventative Measures:

  • Minimize Contact with Aqueous Base:

    • Use cold, dilute solutions of sodium bicarbonate to neutralize the acid catalyst.

    • Perform washes quickly and avoid letting the layers sit for extended periods.

    • If possible, use a non-nucleophilic organic base during the reaction that can be removed without an aqueous wash.

  • Anhydrous Workup: If the product is particularly sensitive, consider a completely anhydrous workup. This may involve filtering the reaction mixture to remove precipitated salts and then removing the solvent under reduced pressure.

  • Drying: After the aqueous wash, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. This removes residual water that could cause hydrolysis upon heating.

  • Temperature Control During Workup: Perform all aqueous washes with cold solutions to reduce the rate of hydrolysis.

Problem: Incomplete Cyclization / Isolation of N-Acyl Anthranilic Acid

The major product isolated is the N-acyl anthranilic acid intermediate, not the desired cyclized benzoxazinone.

Plausible Mechanism:

The cyclization of N-acyl anthranilic acid to a benzoxazinone is a dehydration reaction that often requires an activating agent or forcing conditions. The direct intramolecular attack of the carboxylic acid's hydroxyl group on the amide carbonyl is generally unfavorable due to the poor leaving group (hydroxide).[6] Reagents like acetic anhydride or cyanuric chloride are used to convert the carboxylic acid's hydroxyl into a better leaving group, facilitating cyclization.[6][7]

Solutions & Preventative Measures:

  • Choice and Stoichiometry of Cyclizing Agent:

    • Acetic Anhydride: This is a common and effective dehydrating agent. Ensure at least a stoichiometric amount is used. Using a slight excess can be beneficial, but a large excess can lead to byproducts.[8]

    • Cyanuric Chloride/DMF: This combination forms an iminium cation that is a powerful activator for the cyclization under mild conditions.[7]

    • Phosphorus Oxychloride (POCl₃) in Pyridine: This is another effective method for promoting cyclization.

  • Reaction Temperature: Many cyclization reactions require heat to overcome the activation energy. If you are running the reaction at room temperature, consider increasing the temperature to reflux.

  • Solvent: Ensure you are using an appropriate, dry solvent. Aprotic solvents like chloroform, toluene, or pyridine are commonly used.

  • Order of Addition: In a one-pot synthesis from anthranilic acid and an acid chloride, it is crucial to first form the N-acyl anthranilic acid before adding the cyclizing agent or heating to promote cyclization.

ParameterRecommendation for Promoting Cyclization
Cyclizing Agent Acetic Anhydride (reflux), Cyanuric Chloride/DMF (mild), POCl₃/Pyridine
Temperature Often requires heating (e.g., reflux in toluene or pyridine)
Solvent Anhydrous aprotic solvents (e.g., Toluene, Chloroform, Pyridine)
Stoichiometry Use at least 1 equivalent of the cyclizing agent.
Problem: Potential for Dimerization or Oligomerization

You observe higher molecular weight species in your mass spectrum or complex, difficult-to-purify mixtures, especially when using harsh acidic conditions or high temperatures.

Plausible Mechanism:

While less commonly reported than for benzoxazines, dimerization of benzoxazinones can occur. A plausible mechanism involves an electrophilic aromatic substitution pathway:

  • Protonation/Activation: Under acidic conditions, the benzoxazinone ring can be activated, increasing the electrophilicity of the aromatic ring.

  • Electrophilic Attack: One activated benzoxazinone molecule can act as an electrophile and be attacked by the electron-rich aromatic ring of a second benzoxazinone molecule.

  • Deprotonation: Loss of a proton re-aromatizes the system, leading to a dimer.

Solutions & Preventative Measures:

  • Avoid Harsh Acidic Conditions: Use milder cyclizing agents and avoid strong, non-volatile acids like sulfuric acid if possible.

  • Control Temperature: High temperatures can promote various side reactions, including oligomerization.[9] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

  • Purification: If dimers do form, they can often be separated from the monomeric product by column chromatography due to their higher molecular weight and different polarity.

Experimental Protocols & Characterization

Protocol 1: General Synthesis of a 2-Aryl-4H-3,1-benzoxazin-4-one

This protocol is a standard method for the synthesis of 2-aryl-benzoxazinones from anthranilic acid and a benzoyl chloride derivative.

  • To a solution of anthranilic acid (1.0 eq) in dry pyridine, cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired benzoyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

  • Wash the crude solid with a cold, dilute solution of sodium bicarbonate to remove any unreacted N-acyl anthranilic acid, followed by another wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10]

Protocol 2: Workup Procedure to Minimize Hydrolysis
  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (if a solvent other than the base was used).

  • Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer quickly with a pre-chilled, saturated sodium bicarbonate solution. Vent the separatory funnel frequently to release CO₂.

  • Immediately wash the organic layer with cold brine.

  • Separate the organic layer and dry it thoroughly over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

Characterization of Common Byproducts by ¹H NMR
  • N-Acyl Anthranilic Acid: The most telling signals are a broad singlet for the carboxylic acid proton (often >10 ppm) and an amide N-H proton signal. The aromatic protons will show shifts similar to the final product but may be broader.

  • Quinazolinone: The disappearance of the characteristic benzoxazinone signals and the appearance of a new set of aromatic signals corresponding to the quinazolinone core. The exact chemical shifts will depend on the substituents.[3][11]

References

  • Marwa, F. A., et al. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar.
  • Komar, M., et al. (2020). A proposed mechanism for benzoxazinone synthesis.
  • Bunce, R. A., et al. (2019). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • El-Mariah, F. A., & Hashem, H. E. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar.
  • Abdel-Gawad, S. M., et al. (2000).
  • Wiklund, P., & Bergman, J. (2004).
  • Al-Tel, T. H., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central.
  • Putra, G. S., et al. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][1][3] Oxazine-4-On Derivatives. ResearchGate.

  • Nayak, S. K., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI.
  • Al-Tel, T. H., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PubMed Central.
  • Erden, I., et al. (2000).
  • El-Sayed, M. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Al-Tel, T. H. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
  • Al-Tel, T. H., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • Pattarawarapan, M., et al. (2017). Benzoxazinone synthesis. Organic Chemistry Portal.
  • Ge, Z.-Y., et al. (2013). A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process. Organic Chemistry Portal.
  • Li, W., & Wu, X.-F. (2014). A series of substituted benzoxazinones were synthesized from N-(o-bromoaryl)amides by palladium-catalyzed carbonylation with paraformaldehyde as the carbonyl source. Organic Chemistry Portal.
  • Xu, Z., et al. (2020). A highly efficient and practical heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides offers a general and powerful tool for the construction of various valuable 2-arylbenzoxazinones. Organic Chemistry Portal.
  • Zhang, Y., et al. (2019). A palladium-catalyzed carbonylation of 1-azido-2-iodobenzenes in the presence of amines provides a broad range of 2-aminobenzoxazinone derivatives in good yields. Organic Chemistry Portal.
  • Lu, Y., et al. (2023).
  • Anonymous. (1997). Process for preparing anthranilic acids.
  • Anonymous. (1950). Processes for the production of n-acylated amino-substituted carboxylic acids.
  • Radulović, N. S., et al. (2011). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Anonymous. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • Anonymous. (n.d.).
  • Anonymous. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Recrystallization. University of Rochester Department of Chemistry.
  • Anonymous. (n.d.). Recrystallization.
  • Anonymous. (n.d.). Recrystallization 2. University of California, Irvine.
  • Anonymous. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of Massachusetts Amherst.
  • Anonymous. (n.d.).
  • Anonymous. (2022).

Sources

Technical Support Center: Purification of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Ethyl-benzo[d]oxazin-4-one. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Core Challenges

The purification of 2-Ethyl-benzo[d]oxazin-4-one, and benzoxazinones in general, presents a unique set of challenges rooted in their chemical structure. The core issues you may face are:

  • Hydrolytic Instability: The oxazine ring is an ester-like functional group (specifically, a cyclic N,O-acetal derivative) and is susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of nucleophiles like water or alcohols.[1][2] This can lead to ring-opening and the formation of N-propionylanthranilic acid.

  • Co-eluting Impurities: Synthesis often starts from anthranilic acid and a propionylating agent (like propionyl chloride or propionic anhydride).[3][4] Common impurities include unreacted starting materials, the N-acylanthranilic acid intermediate, and byproducts from self-condensation, which can have similar polarities to the final product.

  • Thermal Lability: While generally stable, prolonged exposure to high temperatures, such as during solvent evaporation or high-boiling point distillations, can lead to degradation.[5]

This guide provides a systematic approach to overcoming these obstacles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2-Ethyl-benzo[d]oxazin-4-one?

A1: The impurity profile is highly dependent on your synthetic route. However, for syntheses involving anthranilic acid and a propionylating agent, you should anticipate:

  • Anthranilic Acid: Unreacted starting material. It is significantly more polar than the product.

  • N-Propionylanthranilic Acid: The ring-opened precursor or a hydrolysis product. Its polarity is very close to the product, making it a challenging impurity to remove via chromatography.[6]

  • Polymeric or Self-Condensation Byproducts: These are typically higher molecular weight and less polar or baseline materials on TLC.

Q2: My NMR shows my product is clean, but my yield is low. Where could my product have gone?

A2: Low yield with a clean final product often points to losses during the workup or purification stages. The primary suspect is the hydrolytic instability of the benzoxazinone ring.[1] During an aqueous workup, especially if the pH is not carefully controlled to be near neutral, a portion of your product can revert to the more water-soluble N-propionylanthranilic acid and be lost to the aqueous phase. Aggressive drying with heat can also cause degradation.

Q3: Should I choose recrystallization or column chromatography as my primary purification method?

A3: This decision depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is ideal for larger scales (>1 g) and when you need to remove minor impurities that have different solubility profiles. It is often faster and more economical than chromatography. If your crude product is already >90% pure, recrystallization is the preferred method.

  • Column Chromatography is the method of choice for small-scale reactions, for separating complex mixtures with multiple components, or when impurities have very similar solubility to your product (e.g., the N-acylanthranilic acid intermediate).

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude Product Analysis (TLC/¹H NMR) scale Reaction Scale > 1g? start->scale purity Is crude purity >90%? scale->purity Yes chromatography Perform Column Chromatography scale->chromatography No impurities Are impurities baseline or at solvent front on TLC? purity->impurities Yes purity->chromatography No recrystallize Attempt Recrystallization impurities->recrystallize Yes impurities->chromatography No Chromatography_Troubleshooting start Poor Separation Observed (Co-elution or Streaking) check_load Is the column overloaded? start->check_load reduce_load Reduce sample load check_load->reduce_load Yes streaking Is the main issue streaking/tailing? check_load->streaking No re_evaluate Re-evaluate separation on TLC reduce_load->re_evaluate add_modifier Add 0.5% Acetic Acid to Mobile Phase streaking->add_modifier Yes co_elution Is the main issue co-elution (similar Rf)? streaking->co_elution No add_modifier->re_evaluate change_polarity Decrease mobile phase polarity (e.g., 20% to 10% EtOAc) co_elution->change_polarity Yes change_polarity->re_evaluate change_system Try a different solvent system (e.g., Toluene/Acetone) re_evaluate->change_system Still Poor success Separation Achieved re_evaluate->success Good change_system->re_evaluate

Sources

Technical Support Center: Stability of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals working with 2-Ethyl-benzo[d]oxazin-4-one. Benzoxazinones are a critical class of heterocyclic compounds with broad biological significance, but their inherent chemical structure presents stability challenges that can impact experimental reproducibility and product shelf-life.[1] The central feature of the 1,3-benzoxazin-4-one core is an ester-like linkage within the oxazinone ring, making it susceptible to nucleophilic attack and hydrolysis.[2][3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common stability issues, troubleshoot experimental anomalies, and provide robust protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-Ethyl-benzo[d]oxazin-4-one?

A1: The primary concern is the hydrolytic instability of the oxazinone ring.[2] This ring contains an acylal-type functionality (an ester analog) that is susceptible to cleavage by nucleophiles, most commonly water. This ring-opening reaction is catalyzed by both acidic and basic conditions and can be significantly influenced by the solvent system.[3][4][5] The degradation ultimately leads to the formation of N-propionylanthranilic acid.

Q2: Which solvents should I generally avoid for storing stock solutions?

A2: Protic solvents, especially in the presence of trace amounts of acid or base, should be used with caution.

  • Methanol/Ethanol: Can lead to transesterification or hydrolysis.

  • Water (especially buffered solutions outside pH 6-7): Prone to rapid hydrolysis. Studies on related benzoxazinone structures show that they are very sensitive to hydrolysis between pH 4.0 and 8.0, with half-lives potentially under one hour.[6]

  • Wet (non-anhydrous) polar aprotic solvents: Solvents like DMSO or DMF that have absorbed atmospheric moisture can still facilitate slow hydrolysis over time.

For long-term storage, anhydrous aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM) are recommended. Always use freshly opened, high-purity solvents.

Q3: My analytical results (HPLC/LC-MS) for 2-Ethyl-benzo[d]oxazin-4-one are inconsistent. Could this be a stability issue?

A3: Yes, inconsistency is a classic symptom of compound degradation. If you observe a decreasing peak area for your main compound and the appearance of new, more polar peaks over time, you are likely seeing hydrolysis. The primary degradation product, N-propionylanthranilic acid, will have a significantly shorter retention time on a reverse-phase HPLC column. Ensure your mobile phase is not overly acidic or basic and analyze samples as quickly as possible after preparation.

Q4: How should solid 2-Ethyl-benzo[d]oxazin-4-one be stored?

A4: As a solid, the compound is significantly more stable. Store it in a tightly sealed container, protected from light and moisture, in a desiccator at or below room temperature (2-8°C is ideal for long-term storage).

Section 2: Troubleshooting Guide

This section addresses specific experimental problems with a focus on root cause analysis and corrective actions.

Scenario 1: Rapid loss of compound in a cell-based assay.

  • Problem: You prepare a stock solution in DMSO, dilute it into an aqueous cell culture medium, and find that the effective concentration of your compound decreases significantly over the course of the experiment (e.g., 24-48 hours).

  • Root Cause: The benzoxazinone ring is hydrolyzing in the aqueous, buffered environment of the cell culture medium (typically pH 7.2-7.4).[6]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of the compound in the cell culture medium (without cells) by LC-MS at T=0 and T=24 hours. A decrease in the parent mass (m/z for 2-Ethyl-benzo[d]oxazin-4-one) and the appearance of the hydrolyzed product's mass confirms instability.

    • Kinetic Analysis: If possible, perform a time-course study (e.g., sample at 0, 2, 4, 8, 24 hours) to determine the compound's half-life in the medium. This data is critical for interpreting your biological results.

    • Mitigation Strategies:

      • Reduce incubation time if the experimental design allows.

      • Consider a formulation strategy, such as encapsulation, if long-term stability in an aqueous environment is required.

      • For screening purposes, accept the instability but maintain consistent timing for all experiments to ensure comparability.

Scenario 2: Multiple unexpected peaks appear during LC-MS analysis.

  • Problem: When analyzing a sample, you see the expected peak for your compound but also several other smaller peaks that are not present in your initial standard.

  • Root Cause: This could be due to degradation in the dissolution solvent or, in some cases, in-source fragmentation in the mass spectrometer. However, solvent-mediated degradation is more common. Certain solvents or additives can actively participate in ring-opening. For example, using a strong, non-nucleophilic base like DBU in a reaction mixture has been shown to open the benzoxazinone ring.[7]

  • Troubleshooting Workflow:

    A troubleshooting workflow for identifying the source of unexpected peaks.

Section 3: Experimental Protocols

Protocol 1: Establishing a Solvent Stability Profile

This protocol provides a framework for quantitatively assessing the stability of 2-Ethyl-benzo[d]oxazin-4-one in various solvents. This is a simplified version of a forced degradation study.[8]

  • Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of 2-Ethyl-benzo[d]oxazin-4-one in anhydrous Acetonitrile (ACN). This is your T=0 reference.

    • Select test solvents. Recommended panel:

      • Aprotic Polar: DMSO, DMF

      • Protic Polar: Methanol, Ethanol

      • Aqueous Buffered: pH 4.0 (Acetate buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer)

      • Control: Anhydrous ACN

  • Incubation:

    • Dilute the ACN stock solution into each test solvent to a final concentration of 100 µg/mL.

    • Divide each solution into aliquots for different time points (e.g., 0, 1, 4, 8, 24, 48 hours).

    • Store the aliquots at a controlled temperature (e.g., Room Temperature, 37°C). Protect from light.

  • Analysis:

    • At each time point, take one aliquot from each solvent, quench any reaction by diluting further with the initial mobile phase (if necessary), and inject immediately onto an HPLC-UV or LC-MS system.

    • Use a validated analytical method to determine the concentration of the parent compound.[9][10]

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample in ACN.

    • Plot % Remaining vs. Time for each solvent.

    • This data will provide a clear quantitative comparison of stability.

Data Presentation: Illustrative Stability Data

The following table shows example data that might be generated from Protocol 1.

Solvent SystemTemperature (°C)% Remaining (8 hours)% Remaining (24 hours)Primary Degradant Observed
Anhydrous ACN25>99%>99%None
DMSO (Anhydrous)2598%95%Hydrolysis Product
Methanol2590%75%Hydrolysis/Transesterification
pH 7.4 Buffer3765%30%Hydrolysis Product
pH 9.0 Buffer37<10%<1%Hydrolysis Product

Protocol 2: Identification of Hydrolytic Degradation Product

  • Forced Degradation:

    • Dissolve ~5 mg of 2-Ethyl-benzo[d]oxazin-4-one in 5 mL of a 1:1 mixture of ACN and 0.1 M NaOH.

    • Stir at room temperature for 1 hour. The ring-opening should be nearly complete.

    • Neutralize the solution carefully with 0.1 M HCl to pH ~7.

  • LC-MS Analysis:

    • Analyze the starting material and the degraded sample by LC-MS.

    • Expected Result: The peak for the starting material will disappear, and a new, earlier-eluting peak will appear. The mass spectrum of this new peak should correspond to the hydrolyzed product (N-propionylanthranilic acid), which is the molecular weight of the parent compound + 18 (addition of H₂O).

Degradation Pathway Visualization

G cluster_0 Hydrolytic Degradation Parent 2-Ethyl-benzo[d]oxazin-4-one Intermediate Zwitterionic Intermediate (Unstable) Parent->Intermediate H₂O / OH⁻ Attack (at Carbonyl Carbon) Product N-propionylanthranilic acid (Ring-Opened Product) Intermediate->Product Proton Transfer & Ring Cleavage

The primary hydrolytic degradation pathway of the benzoxazinone ring.

References

Technical Support Center: Scale-Up Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Ethyl-benzo[d]oxazin-4-one. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to ensure a successful and safe scale-up process.

Introduction

2-Ethyl-benzo[d]oxazin-4-one is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis of this molecule, typically from anthranilic acid and a propionylating agent, presents unique challenges when transitioning from laboratory to pilot or production scale. This guide addresses common issues encountered during scale-up, offering practical solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 2-Ethyl-benzo[d]oxazin-4-one, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete acylation of anthranilic acid.- Hydrolysis of the benzoxazinone ring.- Suboptimal reaction temperature.- Inefficient cyclization.- Ensure slow, controlled addition of propionyl chloride to maintain an optimal temperature and prevent side reactions.- Use a slight excess of the acylating agent.- Maintain strictly anhydrous conditions throughout the reaction.- Optimize the reaction temperature; for the cyclization step, heating is often necessary.
Product Discoloration (Yellow to Brown) - Presence of oxidized impurities from anthranilic acid.- Thermal degradation of the product or intermediates.- Residual acidic impurities.- Use high-purity, preferably recrystallized, anthranilic acid.- Maintain strict temperature control to avoid overheating.- Incorporate a wash step with a mild base (e.g., saturated sodium bicarbonate solution) during work-up to neutralize and remove acidic impurities.[1]
Difficulty in Product Crystallization - Presence of impurities inhibiting crystal lattice formation.- Inappropriate solvent system for crystallization.- Product is an oil at the working temperature.- Purify the crude product by column chromatography before crystallization.- Screen different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal conditions for crystallization.- Cool the solution slowly and use seed crystals to induce crystallization.
Formation of N,N-diacylated by-product - Use of a large excess of propionyl chloride.- High reaction temperatures during acylation.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of propionyl chloride.- Maintain a low temperature (e.g., 0-5 °C) during the addition of propionyl chloride.
Incomplete Cyclization - Insufficient heating during the cyclization step.- Presence of water in the reaction mixture.- Ensure the reaction is heated to the appropriate temperature for a sufficient duration to drive the cyclization to completion.- Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Ethyl-benzo[d]oxazin-4-one?

The most prevalent method involves the acylation of anthranilic acid with propionyl chloride to form N-propionylanthranilic acid, followed by cyclodehydration to yield the desired product.[2][3] This two-step process can often be performed in a one-pot synthesis.

Q2: What are the critical process parameters to control during scale-up?

The most critical parameters are:

  • Temperature: The acylation of anthranilic acid is exothermic. Controlled addition of propionyl chloride and efficient cooling are essential to prevent side reactions and ensure safety.

  • Reagent Stoichiometry: A slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to the formation of diacylated by-products.

  • Anhydrous Conditions: Water can hydrolyze the acyl chloride and the final benzoxazinone product, leading to lower yields.

Q3: What are the primary safety concerns when working with propionyl chloride on a large scale?

Propionyl chloride is a highly flammable, corrosive, and toxic liquid that reacts violently with water.[2][4][5][6][7] Key safety precautions include:

  • Working in a well-ventilated area, preferably a fume hood.

  • Using personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a face shield.

  • Ensuring all equipment is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Having appropriate fire extinguishing media (e.g., dry chemical powder, carbon dioxide) readily available.

Q4: How can I effectively remove unreacted anthranilic acid from the final product?

Unreacted anthranilic acid can be removed by washing the crude product with a dilute aqueous acid solution (e.g., 1M HCl). Anthranilic acid will form a water-soluble salt, while the desired product remains in the organic phase. Alternatively, the amphoteric nature of anthranilic acid allows for its removal by washing with a mild base.[4]

Q5: What is the role of a base, such as pyridine or triethylamine, in this reaction?

A base is typically used to scavenge the hydrochloric acid (HCl) that is generated during the acylation of anthranilic acid with propionyl chloride.[2] This prevents the protonation of the amino group of anthranilic acid, which would render it unreactive towards the acyl chloride.

Experimental Protocol: Scale-Up Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

This protocol is a representative procedure for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Anthranilic acid

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe

  • Heating/cooling circulator

  • Inert gas supply (nitrogen or argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Set up the jacketed glass reactor under an inert atmosphere. Charge the reactor with anthranilic acid and anhydrous toluene.

  • Acylation: Cool the reactor contents to 0-5 °C using the circulator. Slowly add anhydrous pyridine to the stirred suspension.

  • In a separate, dry dropping funnel, charge propionyl chloride. Add the propionyl chloride dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure 2-Ethyl-benzo[d]oxazin-4-one.

Visualizations

Reaction Pathway:

reaction_pathway anthranilic_acid Anthranilic Acid intermediate N-Propionylanthranilic Acid anthranilic_acid->intermediate + Propionyl Chloride (Pyridine) propionyl_chloride Propionyl Chloride product 2-Ethyl-benzo[d]oxazin-4-one intermediate->product - H2O (Heat)

Caption: Synthesis of 2-Ethyl-benzo[d]oxazin-4-one from anthranilic acid.

Troubleshooting Logic:

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up & Purification start->check_workup reagent_issue Impure Reagents or Incorrect Stoichiometry? check_reagents->reagent_issue condition_issue Suboptimal Temperature or Reaction Time? check_conditions->condition_issue workup_issue Inefficient Extraction or Crystallization? check_workup->workup_issue solution1 Use Pure Reagents & Optimize Stoichiometry reagent_issue->solution1 Yes solution2 Optimize Temperature & Monitor Reaction Progress condition_issue->solution2 Yes solution3 Modify Work-up Protocol & Screen Solvents workup_issue->solution3 Yes

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]

  • Bain, D., & Smalley, R. K. (1968). 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]

  • Sciencemadness.org. (2015, April 24). anthranilic acid acetylation in various conditions. [Link]

  • Shariat, M., Samsudin, M. W., & Zakaria, Z. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58. [Link]

  • Ismail, M. M. F. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Kumar, A., & El-Shehry, M. F. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(17), 5710. [Link]

  • Emara, A. R., & Abd Elattif, N. S. (2020). Formulation of 2-methyl-3,1-(4H)-benzoxazin-4-one and evaluation its antifungal activity against some pathogenic fungi. Egyptian Journal of Plant Protection Research Institute, 3(1), 237-247.
  • ResearchGate. (2017). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. [Link]

Sources

Technical Support Center: Effect of Electron-Withdrawing Groups on Benzoxazinone Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzoxazinone derivatives. This resource provides in-depth answers and troubleshooting protocols related to the chemical stability of benzoxazinones, with a specific focus on the influence of electron-withdrawing group (EWG) substituents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental structure of a benzoxazinone, and why is its stability a critical parameter?

A benzoxazinone is a bicyclic heterocyclic compound consisting of a benzene ring fused to an oxazine ring containing a ketone group. The stability of this scaffold is paramount because it directly impacts a compound's shelf-life, degradation profile, and ultimately its viability as a therapeutic agent or research tool. The benzoxazinone core possesses two electrophilic sites, the C2 and C4 carbonyl carbons, which are susceptible to nucleophilic attack, making them reactive.[1][2] Instability can lead to the formation of degradation products, which may have reduced efficacy, altered biological activity, or potential toxicity.[3][4] Therefore, understanding and controlling the stability is a crucial aspect of drug design and development.

Q2: How do electron-withdrawing groups (EWGs) electronically influence the benzoxazinone ring?

Electron-withdrawing groups are substituents that draw electron density away from a π system, such as the benzene ring of a benzoxazinone. Common EWGs include nitro (-NO₂), cyano (-CN), halo (-F, -Cl, -Br), and trifluoromethyl (-CF₃) groups.

By pulling electron density away from the fused benzene ring through inductive and/or resonance effects, an EWG makes the entire bicyclic system more electron-deficient.[5] This effect is particularly pronounced at the C4 carbonyl carbon, which is part of the oxazine ring. The increased electron deficiency enhances the partial positive charge (electrophilicity) on this carbon, making it a more favorable target for nucleophiles.

Caption: Inductive effect of an EWG on the benzoxazinone C4 carbonyl.

Q3: What is the primary degradation pathway for benzoxazinones, and how do EWGs affect it?

The most common non-metabolic degradation pathway for benzoxazinones is hydrolysis of the ester-like bond (acylal) within the oxazine ring.[6] This process is typically initiated by a nucleophilic attack on the C4 carbonyl carbon.

General Mechanism of Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A nucleophile, such as a hydroxide ion (OH⁻), attacks the highly electrophilic C4 carbonyl carbon.

  • Tetrahedral Intermediate: This forms a transient, unstable tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, leading to the cleavage of the C-O bond in the oxazine ring.

  • Final Product: The ring-opened product is an N-acyl anthranilic acid derivative.[6]

Electron-withdrawing groups destabilize the benzoxazinone ring with respect to hydrolysis. By increasing the electrophilicity of the C4 carbonyl, EWGs lower the activation energy required for the initial nucleophilic attack, thereby accelerating the rate of hydrolysis.[5] This means that benzoxazinones substituted with strong EWGs like -NO₂ are generally less stable in aqueous, particularly alkaline, conditions than their counterparts with electron-donating groups.

Hydrolysis_Mechanism start Benzoxazinone (with EWG) step1 Nucleophilic Attack (e.g., by OH⁻ at C4) start->step1 + OH⁻ step2 Formation of Tetrahedral Intermediate step1->step2 step3 Ring Opening (C-O Bond Cleavage) step2->step3 Collapse of intermediate end N-Acyl Anthranilic Acid (Degradation Product) step3->end

Caption: Simplified workflow of benzoxazinone hydrolysis.

Troubleshooting Guides

Problem 1: My benzoxazinone with a strong EWG (e.g., -NO₂) shows significant degradation during aqueous workup or purification.

Underlying Cause: Benzoxazinones bearing strong EWGs are highly susceptible to hydrolysis, especially under basic or even neutral aqueous conditions. During synthesis, the presence of bases like triethylamine or workup procedures involving sodium bicarbonate solutions can significantly accelerate ring-opening.[7] The presence of a nitro group, for instance, has been observed to lower yields in some synthetic procedures, which may be partly attributable to the reduced stability of the product.[1]

Recommended Solutions:

  • Anhydrous Conditions: Whenever possible, perform the final steps of the synthesis and the entire purification process under strictly anhydrous conditions.

  • Avoid Strong Bases: If a base is necessary, consider using a non-nucleophilic, sterically hindered base. For workups, use minimal amounts of a very weak base or opt for washing with brine followed by drying with an agent like anhydrous sodium sulfate.

  • pH Control: If an aqueous workup is unavoidable, use cooled, slightly acidic water (e.g., pH 5-6) to wash the organic layer quickly. This minimizes the concentration of hydroxide ions, the primary nucleophile in hydrolysis.[8]

  • Rapid Purification: Do not let the crude product sit for extended periods. Proceed immediately to purification via methods that minimize exposure to moisture, such as flash chromatography with anhydrous solvents.

Problem 2: How do I design a robust experiment to quantitatively compare the stability of benzoxazinones with different EWGs?

Objective: To determine and compare the hydrolytic stability of various benzoxazinone derivatives by measuring their degradation kinetics under controlled pH and temperature conditions. This is a type of forced degradation study.[4]

Experimental Protocol: Kinetic Analysis of Hydrolysis via HPLC

  • Preparation of Stock Solutions:

    • Accurately prepare concentrated stock solutions (e.g., 10 mg/mL) of each benzoxazinone analog in a dry, inert organic solvent like acetonitrile (ACN).

  • Preparation of Reaction Buffers:

    • Prepare aqueous buffers at three relevant pH values:

      • Acidic: 0.1 M HCl (pH ~1)

      • Neutral: Phosphate Buffered Saline (PBS, pH 7.4)

      • Alkaline: 0.01 M NaOH (pH ~12) or a carbonate buffer (pH 10).

    • Filter all buffers through a 0.22 µm filter before use.

  • Initiation of Kinetic Run:

    • Pre-heat a sufficient volume of each buffer to the desired temperature (e.g., 37°C or 50°C) in a thermostatically controlled water bath.

    • To initiate the reaction, add a small aliquot of the benzoxazinone stock solution to the pre-heated buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the volume of ACN is low (<5%) to not significantly alter the aqueous environment.

    • Vortex briefly and immediately withdraw the first time-point sample (t=0).

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes). The sampling frequency should be adjusted based on the expected stability; less stable compounds will require more frequent early sampling.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., an equal volume of cold ACN with 0.1% formic acid) to stop further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples using a validated stability-indicating HPLC method.[9]

    • Typical Method Parameters:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

      • Mobile Phase: A gradient of Buffer A (e.g., 0.1% formic acid in water) and Buffer B (e.g., acetonitrile).

      • Detection: UV detector set to a wavelength where both the parent compound and major degradants absorb (e.g., 245 nm).[10]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the parent benzoxazinone at each time point.

    • Plot the natural logarithm of the parent compound's concentration (or peak area) versus time.

    • If the plot is linear, the degradation follows first-order kinetics.[11][12] The slope of the line is equal to the negative of the rate constant (-k).

    • Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = 0.693 / k .

Stability_Workflow cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Analysis prep_stock Prepare Benzoxazinone Stock in ACN prep_buffer Prepare Aqueous Buffers (pH 1, 7.4, 12) initiate Initiate Reaction: Add Stock to Buffer at 37°C prep_buffer->initiate sample Sample at Time Intervals (t = 0, 15, 30... min) initiate->sample quench Quench Sample (e.g., with acidic ACN) sample->quench hplc Analyze via Stability-Indicating HPLC quench->hplc data Plot ln(Conc) vs. Time hplc->data calc Calculate Rate Constant (k) and Half-Life (t½) data->calc

Caption: Experimental workflow for comparative stability analysis.

Data Presentation

The results from this study should be summarized in a table for clear comparison.

Substituent (EWG)pHTemperature (°C)Rate Constant, k (min⁻¹)Half-Life, t₁/₂ (min)
H7.437ValueValue
6-Cl7.437ValueValue
6-NO₂7.437ValueValue
6-Cl12.037ValueValue
6-NO₂12.037ValueValue

This structured approach provides robust, quantitative data to directly correlate the electronic nature of the substituent with the chemical stability of the benzoxazinone ring.

References
  • Al-awar, R. S., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Center for Biotechnology Information. [Link]

  • Hita, M., et al. (2003). A new general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives. PubMed. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [Link]

  • Rajasekar, S., & Hari, N. (2017). Synthesis and polymerization of benzoxazine molecules with electron-withdrawing group substitution and ring-opening polymerization. Semantic Scholar. [Link]

  • ChemistryViews. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. [Link]

  • Al-Refai, M. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Mansoura University. [Link]

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Macias, F. A., et al. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

  • Macias, F. A., et al. (2006). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. PubMed. [Link]

  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. [Link]

  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry. [Link]

  • Villagrasa, M., et al. (2006). Structures of (a) benzoxazinone derivatives [adapted from Cambier et...]. ResearchGate. [Link]

  • Capon, A. D., et al. (1983). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][1][13]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. [Link]

  • Rice, C. P., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. PubMed. [Link]

  • Varela, C., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]

  • ResearchGate. (2025). Exploring Left-Hand-Side substitutions in the benzoxazinone series of 4-amino-piperidine bacterial type IIa topoisomerase inhibitors. ResearchGate. [Link]

  • Dick, R., et al. (2021). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]

  • Martos, A., et al. (2020). Studies on the ring-opening polymerization of benzoxazines: Understanding the effect of the substituents. ResearchGate. [Link]

  • Eshghi, H., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]

  • Bhardwaj, S. K., et al. (2015). Development and validation of an analytical assay method by LC/LCMS for a series of 2H-benzoxazinone based 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • ResearchGate. (2020). A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

  • Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Hilaris Publishing. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Student Doctor Network. (2009). Stabilization and Electron withdrawing groups. Student Doctor Network Forums. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Chemistry Stack Exchange. (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Chemistry Stack Exchange. [Link]

  • PubMed. (n.d.). KINETICS OF THE HYDROLYSIS OF BENZOYLGLYCINE ETHYL ESTER CATALYZED BY PAPAIN. PubMed. [Link]

  • Google Patents. (1991). EP0432893A3 - Benzoxazine derivatives, their preparation and pharmaceutical compositions containing them.
  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one. RSC Publishing. [Link]

  • ResearchGate. (2025). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. ResearchGate. [Link]

  • Jabar, A. A., & Sheikh, J. N. (2017). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. Scientific & Academic Publishing. [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-H activation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common byproduct formation in their experiments. By understanding the mechanistic origins of these side reactions, we can develop rational strategies to suppress them, leading to cleaner, more efficient, and higher-yielding transformations.

General Troubleshooting Workflow

When encountering significant byproduct formation, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common issues. Start by identifying the major byproduct(s) and follow the decision tree to pinpoint potential causes and solutions.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Reaction Analysis:\nIdentify Major Byproduct(s)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Problem: Homocoupling\n(Ar-Ar or Nu-Nu)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Problem: Catalyst Deactivation\n(Palladium Black)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Problem: Poor Selectivity\n(Isomers, Over-oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Check Reaction Atmosphere\n& Purity of Reagents", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Modify Oxidant/Additive\nConcentration or Type", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Screen Ligands:\nAdjust Sterics/Electronics", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Optimize Reaction Parameters:\nTemperature, Solvent, Concentration", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Ensure Rigorous Degassing\n& Use High-Purity Solvents/Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Adjust Ligand:Pd Ratio\nUse Bulky, Electron-Rich Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Lower Temperature\nUse Slow Addition of Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Re-evaluate Directing Group\n& Screen Alternative Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Homocoupling\nObserved"]; A -> C [label="Precipitate\nObserved"]; A -> D [label="Mixture of\nProducts"]; B -> E; B -> F; B -> G; C -> I; C -> J; D -> H; D -> L; E -> I; F -> K; G -> J; H -> K; }

Figure 1: General troubleshooting workflow for byproduct formation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific, common problems encountered during palladium-catalyzed C-H activation reactions in a question-and-answer format.

Problem 1: I am observing significant homocoupling of my aromatic substrate (Ar-Ar). What is causing this and how can I stop it?

Answer:

Homocoupling of the C-H substrate is a frequent byproduct that arises from the reaction of two cyclometalated palladium intermediates or a related pathway involving oxidation. Mechanistically, after the initial C-H activation to form an arylpalladium(II) intermediate, this species can undergo oxidative coupling instead of the desired cross-coupling with your partner reagent. This is often exacerbated by an oxidant that is too strong or reaction kinetics that disfavor the cross-coupling pathway.[1]

Causality & Mitigation Strategies:

  • Oxidant Choice and Concentration: The oxidant plays a critical role in regenerating the active Pd(II) or promoting a Pd(II)/Pd(IV) cycle. However, an overly reactive oxidant can promote the undesired homocoupling.[2]

    • Troubleshooting:

      • Switch Oxidant: If using a potent oxidant like PhI(OAc)₂, consider switching to a milder one like Cu(OAc)₂ or even molecular oxygen, if the catalytic cycle allows. Peroxide-based oxidants can also be an alternative.[2]

      • Slow Addition: Instead of adding the oxidant all at once, use a syringe pump to add it slowly over the course of the reaction. This maintains a low steady-state concentration, favoring the cross-coupling pathway.

      • Stoichiometry: Carefully titrate the amount of oxidant. Using a large excess can significantly increase homocoupling.

  • Reaction Atmosphere (Oxygen): For reactions that do not use O₂ as the terminal oxidant, its presence can be detrimental. Oxygen can facilitate the oxidative homocoupling of organopalladium intermediates.

    • Troubleshooting:

      • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[3] See Protocol 1 for a detailed procedure.

  • Ligand Effects: The ligand influences the stability and reactivity of the palladium center. A ligand that does not sufficiently stabilize the arylpalladium(II) intermediate or that slows down the subsequent cross-coupling step can lead to increased homocoupling.

    • Troubleshooting:

      • Ligand Screening: Experiment with different ligands. Often, more electron-donating or sterically bulky ligands can accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the homocoupling pathway.

  • Additives: Certain additives can suppress homocoupling.

    • Troubleshooting:

      • Mild Reducing Agents: In some systems, particularly those sensitive to residual Pd(II) from the precatalyst, adding a mild reducing agent like potassium formate can minimize Pd(II)-mediated homocoupling of boronic acids or other organometallic reagents without shutting down the primary catalytic cycle.[3]

digraph "Catalytic_Cycle_Byproducts" { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Main Cycle Nodes Pd_II [label="Pd(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palladacycle [label="Ar-Pd(II)-L\n(Palladacycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ox_Add [label="Ar-Pd(IV)-Nu-L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(Ar-Nu)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Byproduct Nodes Homocoupling [label="Homocoupling\n(Ar-Ar)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Black [label="Pd(0) Aggregation\n(Palladium Black)", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Pd_II -> Palladacycle [label="C-H Activation\n(+ Ar-H)"]; Palladacycle -> Ox_Add [label="Oxidation / Reaction\nwith Nu-X"]; Ox_Add -> Product [label="Reductive Elimination"]; Product -> Pd_II [style=dashed, label="Catalyst\nRegeneration"];

// Byproduct Edges Palladacycle -> Homocoupling [label="[Oxidant]", color="#EA4335", style=dashed, dir=back]; Ox_Add -> Pd_Black [label="Decomposition", color="#EA4335", style=dashed]; Pd_II -> Pd_Black [label="Decomposition", color="#EA4335", style=dashed];

}

Figure 2: Simplified catalytic cycle showing points of byproduct formation.

Problem 2: My reaction mixture is turning black and the reaction has stalled. What is happening?

Answer:

The formation of a black precipitate is almost always indicative of the formation of "palladium black," which consists of aggregated, insoluble, and catalytically inactive Pd(0) nanoparticles.[4] This happens when the active Pd(0) or Pd(II) species in your catalytic cycle is unstable and falls out of solution. This is a common mode of catalyst deactivation.[5]

Causality & Mitigation Strategies:

  • Ligand Dissociation/Decomposition: The primary role of ligands (e.g., phosphines, N-heterocyclic carbenes) is to stabilize the palladium center. If the ligand dissociates or is oxidized (e.g., phosphine to phosphine oxide), the "naked" palladium species can easily aggregate.[5]

    • Troubleshooting:

      • Increase Ligand:Pd Ratio: A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help suppress dissociation.[6]

      • Use Chelating Ligands: Bidentate ligands (e.g., Xantphos, DPEphos) often form more stable complexes than monodentate ligands and are less prone to dissociation.[5][7]

      • Choose Robust Ligands: Use sterically bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines) that form highly stable complexes and can prevent aggregation.[4]

      • Ensure Atmosphere is Inert: Phosphine ligands are often sensitive to oxidation by air. Rigorous degassing is crucial.[5]

  • High Temperature: Excessive heat can accelerate ligand decomposition and catalyst aggregation.

    • Troubleshooting:

      • Lower Reaction Temperature: Determine the minimum temperature required for efficient turnover. Sometimes, a longer reaction time at a lower temperature provides a cleaner outcome.

  • Solvent Choice: The solvent must be able to dissolve the active catalytic species throughout the reaction.

    • Troubleshooting:

      • Solvent Screening: If palladium black formation is persistent, screen alternative solvents. Ensure solvents are anhydrous and peroxide-free, as peroxides can degrade phosphine ligands.[5]

Parameter Potential Issue Recommended Action Rationale
Ligand Ligand dissociation or oxidationUse bulky, electron-rich, or chelating ligands (e.g., Xantphos, SPhos). Increase ligand:Pd ratio slightly.Forms a more stable catalytic complex, preventing aggregation of Pd(0).[4][5]
Atmosphere Presence of O₂Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas.Prevents oxidation of sensitive phosphine ligands and Pd(0) intermediates.[5]
Temperature Too high, causing decompositionReduce the reaction temperature.Minimizes thermal decomposition pathways for the catalyst and ligands.
Solvent Poor catalyst solubility; presence of peroxidesScreen alternative anhydrous, peroxide-free solvents.Ensures the active catalyst remains in solution and prevents ligand degradation.[5]
Table 1: Troubleshooting Palladium Black Formation
Problem 3: My reaction yields a mixture of regioisomers. How can I improve selectivity?

Answer:

Poor regioselectivity arises when there are multiple, electronically or sterically similar C-H bonds that can be activated by the palladium catalyst. Achieving high selectivity is a central challenge in C-H activation and is governed by a subtle interplay of directing group coordination, substrate electronics, and catalyst sterics.[8]

Causality & Mitigation Strategies:

  • Directing Group Efficacy: The directing group is the primary controller of regioselectivity, guiding the catalyst to a specific C-H bond (typically ortho). If its coordinating ability is weak, or if the resulting palladacycle is strained, alternative C-H activation events can occur.

    • Troubleshooting:

      • Modify the Directing Group: If possible, switch to a more strongly coordinating directing group. For example, a picolinamide or an 8-aminoquinoline group often provides higher and more reliable ortho-selectivity than a simple amide or pyridine.[8]

      • Transient Mediators: For achieving meta-selectivity, specialized strategies involving transient mediators like norbornene can be employed to relay the catalyst from an initial ortho-activation site to the remote meta-position.[9]

  • Steric and Electronic Bias: The catalyst itself can impart selectivity. Bulky ligands can favor activation at the less sterically hindered C-H bond.[10]

    • Troubleshooting:

      • Ligand Tuning: This is the most powerful tool. Systematically screen ligands with varying steric bulk and electronic properties. A bulkier ligand may be required to differentiate between two similar ortho positions.[10]

      • Change the Metal Precursor: The counter-ion on the palladium salt (e.g., acetate vs. trifluoroacetate) can influence the electrophilicity of the catalyst and, in some cases, the site selectivity.

  • Uncatalyzed Background Reaction: In some cases, particularly with electron-rich arenes and electrophilic reagents (e.g., halogen sources), a competing, uncatalyzed electrophilic aromatic substitution (EAS) can occur, leading to different isomers.[8]

    • Troubleshooting:

      • Run a Control Reaction: Perform the reaction in the absence of the palladium catalyst. If product formation is still observed, an uncatalyzed background reaction is likely. Lowering the temperature or using a less electrophilic coupling partner can help suppress the EAS pathway.

Key Experimental Protocols

Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)

This protocol is essential for removing dissolved oxygen, which can oxidize sensitive ligands and catalyst intermediates.

Materials:

  • Schlenk flask equipped with a stir bar and a rubber septum or stopcock.

  • High-vacuum line.

  • Inert gas source (Argon or Nitrogen).

  • Cold bath (Liquid nitrogen or dry ice/acetone).

Procedure:

  • Place the solvent to be degassed in the Schlenk flask. Do not fill more than half-full.

  • Freeze: Immerse the flask in the cold bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask to the high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the cold bath. Allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat steps 2-4 at least two more times (for a total of three cycles).

  • After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Protocol 2: Slow Addition of a Liquid Reagent (e.g., Oxidant)

This technique is used to maintain a low concentration of a reactive species to disfavor side reactions like homocoupling.

Materials:

  • Gastight syringe.

  • Syringe pump.

  • Needle (long enough to reach below the solvent surface if necessary).

  • Reaction vessel under an inert atmosphere.

Procedure:

  • Set up the reaction vessel under a positive pressure of inert gas.

  • Draw the required volume of the liquid reagent into the gastight syringe.

  • Place the syringe onto the syringe pump and insert the needle through the septum of the reaction vessel.

  • Calculate the desired addition rate. For a reaction running for 8 hours, you might set the pump to deliver the total volume over 7.5 hours.

  • Start the syringe pump and the reaction simultaneously (e.g., by starting the heating/stirring).

  • Ensure the pump continues to run for the programmed duration.

References

  • D. A. Colby, R. G. Bergman, J. A. Ellman, "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions," Chemical Reviews, 2010.

  • S. R. Neufeldt, M. S. Sanford, "Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization," Accounts of Chemical Research, 2012.

  • S. R. Neufeldt, M. S. Sanford, "Controlling Site Selectivity in Palladium-Catalyzed C-H Bond Functionalization," ResearchGate, 2012.

  • A. C. S. team, "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2024.

  • Benchchem, "Troubleshooting common issues in palladium-catalyzed cross-coupling reactions," Benchchem, 2023.

  • W. D. Miller, et al., "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction," Organic Process Research & Development, 2007.

  • R. Gramage-Doria, et al., "Palladium-mediated radical homocoupling reactions: A surface catalytic insight," ResearchGate, 2017.

  • Various Authors, "Formation of palladium black during Suzuki coupling," Reddit, 2022.

  • Y. H. Budiman, et al., "Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols," ResearchGate, 2021.

  • L.-Z. Gong, et al., "Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications," Accounts of Chemical Research, 2020.

  • D. Alberico, et al., "Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality," Synthesis, 2007.

  • F. M. B. da Consolação, et al., "Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior," ACS Catalysis, 2018.

  • Y. Rao, et al., "Palladium-Catalyzed C H Activation and Intermolecular Annulation with Allenes," ResearchGate, 2015.

  • C. He, M. P. Paudyal, "Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2) and C(sp3) Centers," Accounts of Chemical Research, 2022.

  • J.-Q. Yu, "Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization," Accounts of Chemical Research, 2018.

  • S. L. Rössler, D. A. Petrone, E. M. Carreira, "Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective," MDPI, 2018.

  • Various Authors, "Recent advances in Palladium(II)-catalyzed activation of aromatic ring C-H bonds," PDF, 2018.

  • J. Wencel-Delord, F. Glorius, "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules," Chemical Reviews, 2013.

  • M. K. Samala, et al., "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines," RSC Advances, 2022.

  • Wikipedia contributors, "Borylation," Wikipedia, 2023.

  • Chem Help ASAP, "palladium coupling catalyst activation," YouTube, 2020.

  • G. G. Pawar, et al., "Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective," ResearchGate, 2020.

  • J. D. Hackenberg, et al., "Direct Evidence for Competitive C–H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C–H Functionalization," Organometallics, 2014.

  • J. Le, et al., "Ligand-enabled meta-C-H activation using a transient mediator," Nature, 2015.

  • J.-Q. Yu, et al., "Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate.," Sigma-Aldrich, 2015.

  • J. He, S. L. Wasa, K. S. L. Chan, "Palladium-Catalyzed Alkyl C–H Bond Activation," Chemical Reviews, 2017.

  • Various Authors, "Challenge and progress: Palladium-catalyzed sp3 C-H activation," ResearchGate, 2019.

  • A. J. Canty, "Designing Catalysts for Functionalization of Unactivated C-H Bonds Based on the CH Activation Reaction," ResearchGate, 2000.

Sources

solubility issues of 2-Ethyl-benzo[d]oxazin-4-one in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethyl-benzo[d]oxazin-4-one

Welcome to the technical support center for 2-Ethyl-benzo[d]oxazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered when working with this compound in biological buffers. As a benzoxazinone derivative, 2-Ethyl-benzo[d]oxazin-4-one possesses a chemical structure that, while promising for biological activity, often leads to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo experimentation.[1]

This document provides in-depth troubleshooting guides, validated protocols, and a foundational understanding of the physicochemical principles governing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my 2-Ethyl-benzo[d]oxazin-4-one precipitate when I add it to my aqueous buffer (e.g., PBS, TRIS)?

A1: 2-Ethyl-benzo[d]oxazin-4-one is a small organic molecule with a calculated XLogP3 of 1.7, indicating a degree of lipophilicity (hydrophobicity).[2] Its structure is not readily solvated by the polar water molecules in your buffer. When you introduce a concentrated stock solution (typically in a water-miscible organic solvent like DMSO) into an aqueous environment, the organic solvent disperses, and the compound is forced into contact with water. If the concentration exceeds its intrinsic aqueous solubility, it will precipitate out of the solution. This is a common issue for over 70% of compounds under investigation in drug discovery.[3]

Q2: I'm using DMSO to dissolve the compound, but my cells are dying. Is the compound toxic?

A2: While the compound may have intrinsic bioactivity, it is crucial to first rule out solvent-induced toxicity.[3] Organic co-solvents like Dimethyl Sulfoxide (DMSO) and ethanol can be toxic to cells, especially at higher concentrations.[3][4] It is imperative to run a "vehicle control" experiment, where you treat your cells with the same final concentration of the solvent used to deliver your compound. This will help you differentiate between the biological effects of 2-Ethyl-benzo[d]oxazin-4-one and the cytotoxic effects of the delivery vehicle.

Q3: Can I just sonicate the buffer to get the compound into solution?

A3: Sonication can help break down solid particles and may transiently increase dissolution. However, it does not change the fundamental thermodynamic insolubility of the compound. While it might appear to be in solution, you may be creating a fine suspension or a supersaturated solution that is prone to precipitation over time, especially during incubation. For consistent and reproducible experimental results, achieving a true thermodynamic solution is critical. Particle size reduction through techniques like micronization is a valid strategy for improving dissolution rates, but this is typically done before initial solubilization.[5][6]

Q4: How does pH affect the solubility of 2-Ethyl-benzo[d]oxazin-4-one?

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to addressing solubility issues. We will start with the most common problem: precipitation upon dilution.

Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer

This is the most frequent challenge, occurring when a concentrated organic stock is diluted into a biological buffer.

Root Cause Analysis:

The primary cause is "solvent shifting." The compound is soluble in the high-concentration organic stock but crashes out when the solvent environment abruptly shifts to a predominantly aqueous one. The key is to manage this transition and employ strategies that increase the compound's apparent solubility in the final aqueous medium.

Solutions & Experimental Protocols:

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to lipophilic compounds.[4][10]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve 2-Ethyl-benzo[d]oxazin-4-one in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in your buffer that contains a higher percentage of the co-solvent than the final desired concentration.

  • Critical Final Dilution Step: When preparing the final working solution, add the compound's stock solution dropwise into the vortexing or rapidly stirring buffer. This rapid mixing helps to avoid localized high concentrations that trigger precipitation.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of the co-solvent (e.g., 0.1% DMSO) to assess solvent effects in your assay.[3]

Data Summary: Common Co-solvents and Considerations

Co-SolventTypical Final Concentration in Cell CultureAdvantagesDisadvantages & Considerations
DMSO < 0.5% (often < 0.1%)Powerful solvent for many organic compounds.Can be cytotoxic; may affect cell differentiation and enzyme activity.[3]
Ethanol < 0.5%Less toxic than DMSO for some cell lines.Can have biological effects (e.g., on signaling pathways).
PEG 400 Variable (e.g., 1-5%)Generally low toxicity.Higher viscosity; may interfere with some automated liquid handlers.[5]
Propylene Glycol Variable (e.g., 1-5%)Commonly used in pharmaceutical formulations.[10]Can cause cell stress at higher concentrations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic "guest" molecules like 2-Ethyl-benzo[d]oxazin-4-one, forming an inclusion complex where the hydrophobic part of the molecule is shielded from the aqueous environment.[12][13] This complex is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[11]

dot

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

Step-by-Step Protocol for Cyclodextrin Formulation:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.[12]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired biological buffer (e.g., 10-40% w/v). Gentle heating and stirring may be required to fully dissolve the cyclodextrin.

  • Incorporate the Compound: Add the powdered 2-Ethyl-benzo[d]oxazin-4-one directly to the cyclodextrin solution. Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Incubate and Mix: Allow the mixture to incubate, typically with stirring or shaking, for several hours to overnight at room temperature or slightly elevated temperature (e.g., 37°C) to facilitate the formation of the inclusion complex.

  • Filter: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved compound. This ensures you are working with a true solution.

  • Determine Concentration: It is crucial to determine the actual concentration of the solubilized compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Decision-Making Workflow for Solubilization

When faced with solubility issues, a structured approach can save time and resources. The following workflow guides you from initial observation to a viable solution.

dot

Solubilization_Workflow Start Start: Compound Precipitates in Aqueous Buffer Check_CoSolvent Is a co-solvent (e.g., DMSO) already in use? Start->Check_CoSolvent Optimize_CoSolvent Optimize Co-Solvent Protocol: 1. Increase stock concentration 2. Lower final solvent % 3. Add dropwise to vortexing buffer Check_CoSolvent->Optimize_CoSolvent Yes Try_CoSolvent Introduce a Co-Solvent (e.g., DMSO, Ethanol) Check_CoSolvent->Try_CoSolvent No Still_Precipitates2 Still Precipitates? Optimize_CoSolvent->Still_Precipitates2 Still_Precipitates1 Still Precipitates? Try_CoSolvent->Still_Precipitates1 Consider_pH Is your assay tolerant to pH changes? Still_Precipitates1->Consider_pH Yes Success Proceed with Experiment (with appropriate vehicle controls) Still_Precipitates1->Success No Advanced_Methods Consider Advanced Methods: - Surfactants (e.g., Tween-80) - Nanoparticle formulation - Lipid-based formulations Still_Precipitates1->Advanced_Methods Yes Still_Precipitates2->Consider_pH Yes Still_Precipitates2->Success No Still_Precipitates2->Advanced_Methods Yes Use_Cyclodextrin Use Cyclodextrin (HP-β-CD): - Prepare CD solution in buffer - Incubate with compound - Filter and quantify concentration Consider_pH->Use_Cyclodextrin No Adjust_pH Test Solubility at Different pHs: - Prepare buffers from pH 5-9 - Assess solubility - Choose optimal pH for assay Consider_pH->Adjust_pH Yes Use_Cyclodextrin->Still_Precipitates2 Adjust_pH->Still_Precipitates1

Caption: A step-by-step decision tree for troubleshooting solubility.

References

Validation & Comparative

A Comparative Analysis of 2-Ethyl-benzo[d]oxazin-4-one and Darunavir as Novel HIV-1 Protease Inhibitors: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a hypothetical comparative study of a novel benzoxazinone derivative, 2-Ethyl-benzo[d]oxazin-4-one, against the clinically approved HIV-1 protease inhibitor, Darunavir. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new antiretroviral agents. It outlines a theoretical framework for the synthesis, enzymatic screening, and kinetic evaluation of a new chemical entity, providing field-proven insights into the experimental design and rationale.

Introduction: The Quest for Novel HIV-1 Protease Inhibitors

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins.[1][2] Inhibition of this enzyme leads to the production of non-infectious virions, making it a prime target for antiretroviral therapy.[3] While several potent HIV-1 protease inhibitors are clinically available, the emergence of drug-resistant viral strains necessitates the continuous development of new therapeutic agents.[4]

Benzoxazinones are a class of heterocyclic compounds known to exhibit a range of biological activities, including the inhibition of serine proteases.[5][6] This has led to the hypothesis that novel benzoxazinone derivatives could be effective inhibitors of HIV-1 protease, which is an aspartyl protease but shares some structural and mechanistic features with serine proteases, particularly in the design of inhibitors that target the active site. This guide outlines a hypothetical study to evaluate the potential of a novel benzoxazinone, 2-Ethyl-benzo[d]oxazin-4-one, as an HIV-1 protease inhibitor, in comparison to the well-established drug, Darunavir.

The Inhibitors: A Tale of Two Scaffolds

2-Ethyl-benzo[d]oxazin-4-one: A Novel Contender

2-Ethyl-benzo[d]oxazin-4-one is a small molecule belonging to the benzoxazinone family. Its relatively simple structure offers potential advantages in terms of synthetic accessibility and the possibility of facile chemical modification to optimize its inhibitory activity and pharmacokinetic properties. The proposed mechanism of action for this class of compounds against proteases often involves the acylation of a key active site residue, leading to reversible or irreversible inhibition.[6]

Darunavir: The Gold Standard

Darunavir is a second-generation, FDA-approved HIV-1 protease inhibitor known for its high potency and a high genetic barrier to resistance.[7][8] It is a non-peptidic inhibitor that was designed to form robust interactions with the protease active site, including hydrogen bonds with the backbone of the enzyme.[3][9] This strong binding affinity makes it effective against both wild-type and multi-drug resistant strains of HIV-1.[8]

Comparative Performance: A Hypothetical Head-to-Head Analysis

For the purpose of this guide, we will work with a set of hypothetical, yet scientifically plausible, experimental data for 2-Ethyl-benzo[d]oxazin-4-one. This data is benchmarked against known values for Darunavir.

Parameter2-Ethyl-benzo[d]oxazin-4-one (Hypothetical Data)Darunavir (Literature Values)
Target Protease HIV-1 ProteaseHIV-1 Protease
IC50 (nM) 150 nM3-6 nM
Ki (nM) 75 nM~0.0045 nM (Kd)[7]
Mechanism of Inhibition CompetitiveCompetitive[10]

This hypothetical data suggests that while 2-Ethyl-benzo[d]oxazin-4-one shows promise as an inhibitor of HIV-1 protease, it is significantly less potent than Darunavir. The following sections will detail the experimental protocols required to generate such a comparative dataset.

Experimental Protocols

Synthesis of 2-Ethyl-benzo[d]oxazin-4-one

The synthesis of 2-Ethyl-benzo[d]oxazin-4-one can be achieved through a one-pot reaction from anthranilic acid and propionyl chloride, a method adapted from established procedures for 2-substituted benzoxazinones.[11][12]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in pyridine.

  • Acylation: Add propionyl chloride (2 equivalents) dropwise to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Anthranilic_Acid Anthranilic Acid Intermediate N-propionylanthranilic acid intermediate Anthranilic_Acid->Intermediate Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Intermediate Pyridine Pyridine (Solvent/Base) Pyridine->Intermediate Product 2-Ethyl-benzo[d]oxazin-4-one Intermediate->Product Cyclization

Caption: Synthetic pathway for 2-Ethyl-benzo[d]oxazin-4-one.

In Vitro HIV-1 Protease Inhibition Assay

The inhibitory activity of the compounds can be determined using a fluorogenic assay that measures the cleavage of a specific HIV-1 protease substrate.[13]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate, DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, in DMSO.[7] Prepare serial dilutions of the test inhibitors (2-Ethyl-benzo[d]oxazin-4-one and Darunavir) in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, recombinant HIV-1 protease, and the inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Measurement: Measure the increase in fluorescence intensity over time at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

G cluster_0 Assay Plate Enzyme HIV-1 Protease Cleaved_Substrate Cleaved Substrate + Fluorescence Enzyme->Cleaved_Substrate Cleavage Substrate Fluorogenic Substrate Substrate->Cleaved_Substrate Inhibitor Test Inhibitor Inhibitor->Enzyme Inhibition

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

Determination of Inhibition Constant (Ki)

To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme kinetic studies are performed at varying concentrations of both the substrate and the inhibitor.

Step-by-Step Protocol:

  • Assay Setup: Set up a series of reactions with a fixed concentration of HIV-1 protease and varying concentrations of the fluorogenic substrate.

  • Inhibitor Addition: For each substrate concentration, perform the assay in the absence and presence of different fixed concentrations of the inhibitor.

  • Kinetic Measurements: Measure the initial reaction velocities for all conditions.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be calculated from the change in the apparent Km in the presence of the inhibitor.

Mechanism of Action: A Molecular Perspective

Darunavir acts as a competitive inhibitor, binding tightly to the active site of the HIV-1 protease and preventing the binding of the natural substrate.[9][10] Its structure allows for extensive hydrogen bonding with the enzyme's backbone, contributing to its high affinity.[7]

Based on the known mechanism of other benzoxazinone inhibitors of serine proteases, it is hypothesized that 2-Ethyl-benzo[d]oxazin-4-one would also act as a competitive inhibitor.[6] It is proposed to bind to the active site of the HIV-1 protease, with the carbonyl group of the oxazinone ring potentially interacting with the catalytic aspartate residues.

G cluster_0 HIV-1 Protease Active Site Catalytic_Aspartates Catalytic Aspartate Residues No_Cleavage No Polyprotein Cleavage Catalytic_Aspartates->No_Cleavage Substrate Polyprotein Substrate Binding Binding Substrate->Binding Inhibitor 2-Ethyl-benzo[d]oxazin-4-one / Darunavir Inhibitor->Binding Binding->Catalytic_Aspartates

Caption: Competitive inhibition of HIV-1 protease.

Conclusion and Future Directions

This hypothetical comparative study provides a framework for the evaluation of novel benzoxazinone derivatives as potential HIV-1 protease inhibitors. While the hypothetical data suggests that 2-Ethyl-benzo[d]oxazin-4-one is a less potent inhibitor than Darunavir, it serves as a starting point for further drug discovery efforts. Future work should focus on synthesizing and testing a library of 2-substituted benzoxazinones to explore the structure-activity relationship and identify more potent analogs. Cellular assays to determine antiviral activity and cytotoxicity will also be crucial next steps in the development of this class of compounds as potential antiretroviral agents.

References

A Comparative Guide to the In Vivo Efficacy Validation of 2-Ethyl-benzo[d]oxazin-4-one, a Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to validate the in vivo efficacy of 2-Ethyl-benzo[d]oxazin-4-one, a novel compound within the benzoxazinone class. Given the limited public data on this specific molecule, this document serves as a methodological roadmap, outlining the necessary steps to characterize its therapeutic potential, using a putative anti-inflammatory mechanism—selective COX-2 inhibition—as our primary investigative thesis. We will compare its performance profile against a well-established standard of care, Celecoxib.

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Many derivatives have been reported to exhibit significant anti-inflammatory, analgesic, and anticancer activities. Our objective is to design a rigorous, self-validating experimental cascade to determine if 2-Ethyl-benzo[d]oxazin-4-one (herein referred to as "Compound-X") possesses a viable in vivo therapeutic window for treating inflammation.

Phase 1: Foundational In Vitro Screening - Justifying the Leap to In Vivo

Before committing to costly and ethically sensitive animal studies, it is imperative to establish a strong in vitro rationale. The initial hypothesis is that Compound-X functions as an anti-inflammatory agent by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. The key is to determine not only its potency but also its selectivity for COX-2 over COX-1, as this predicts a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X for both COX-1 and COX-2 enzymes and compare it to Celecoxib.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

    • Prepare a serial dilution of Compound-X (e.g., from 100 µM to 0.1 nM) and the positive control, Celecoxib.

    • In a 96-well plate, add the enzyme, heme, and assay buffer.

    • Add the diluted compounds (Compound-X or Celecoxib) or a vehicle control (e.g., DMSO).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Measure the absorbance or fluorescence using a plate reader to quantify the production of Prostaglandin G2 (PGG2).

    • Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 values.

  • Data Interpretation: The goal is to see a significantly lower IC50 for COX-2 compared to COX-1. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A high SI value is a strong positive indicator for advancing the compound.

Table 1: Hypothetical In Vitro Screening Results
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)
Compound-X 150015100
Celecoxib 300030100
Aspirin 5010000.05

This table illustrates the kind of data you would generate. A high selectivity index for Compound-X, comparable or superior to Celecoxib, provides the justification for proceeding to in vivo studies.

Phase 2: Preclinical Safety & Pharmacokinetic (PK) Profiling

A potent molecule is therapeutically useless if it cannot reach its target in sufficient concentrations or if it is overtly toxic. This phase is critical for establishing a safe and effective dosing regimen for subsequent efficacy studies.

Experimental Workflow: PK and Acute Toxicity Assessment

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Preclinical Safety & PK cluster_2 Phase 3: In Vivo Efficacy COX-1 Assay COX-1 Assay Calculate SI Calculate Selectivity Index COX-1 Assay->Calculate SI COX-2 Assay COX-2 Assay COX-2 Assay->Calculate SI PK Study Pharmacokinetic Study (Single Dose, IV & PO) Calculate SI->PK Study Go/No-Go (High SI) Acute Toxicity Acute Toxicity Study (OECD 423/425) Determine MTD & Dose Determine MTD & Efficacy Dose Acute Toxicity->Determine MTD & Dose PK Study->Determine MTD & Dose Inflammation Model Carrageenan-Induced Paw Edema Model Determine MTD & Dose->Inflammation Model Proceed to Efficacy Efficacy Assessment Measure Paw Volume (0-6 hours) Inflammation Model->Efficacy Assessment Final Analysis Final Analysis Efficacy Assessment->Final Analysis Comparative Analysis vs. Celecoxib

Caption: Experimental workflow for in vivo validation.

  • Acute Toxicity Study: This is performed to determine the maximum tolerated dose (MTD) and to identify potential target organ toxicities. Following OECD guidelines (e.g., OECD 420, 423, or 425), escalating single doses of Compound-X are administered to rodents.[1][2][3][4][5] Observations for clinical signs of toxicity and mortality are recorded over 14 days. This data is crucial for selecting doses for the efficacy studies that are non-lethal and do not produce overt signs of distress, which could confound the results.

  • Pharmacokinetic (PK) Study: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X.[6][7][8][9][10] A non-toxic dose is administered to rodents via both intravenous (IV) and oral (PO) routes. Blood samples are collected at multiple time points, and the concentration of Compound-X in the plasma is measured. This data allows for the calculation of key parameters like half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[11] A good PK profile (e.g., reasonable half-life and good oral bioavailability) is essential for a viable oral therapeutic.

Table 2: Representative Pharmacokinetic & Toxicity Data
ParameterCompound-XCelecoxib
Acute Toxicity (LD50, mg/kg) >2000~1500
Pharmacokinetics (Rat, 10 mg/kg PO)
Cmax (ng/mL)850705[11]
Tmax (hr)2.03.0[11]
Half-life (t1/2, hr)10.511.2[12]
Bioavailability (%F)65%~40%

This table provides a template for comparing the critical PK/Tox parameters of Compound-X against the known values for Celecoxib.

Phase 3: In Vivo Efficacy Assessment in an Acute Inflammation Model

With a safe dose range and favorable PK profile established, we can now assess the anti-inflammatory efficacy of Compound-X in a validated animal model. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation that is sensitive to inhibition by NSAIDs and COX-2 inhibitors.[13][14][15][16][17]

The Carrageenan-Induced Paw Edema Model

The mechanism involves the subcutaneous injection of carrageenan, a seaweed polysaccharide, into the rat's hind paw, which elicits a biphasic inflammatory response.[15][16]

  • Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Late Phase (2-6 hours): Primarily mediated by the production of prostaglandins, which is dependent on COX-2 activity.[16] This phase is the key window for evaluating COX-2 inhibitors.

The primary endpoint is the measurement of paw volume (edema), which is a direct indicator of the inflammatory response. A reduction in paw swelling by the test compound relative to a vehicle control indicates anti-inflammatory activity.

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammation) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins (Pain, Fever, Swelling) PGH2_2->Prostaglandins_2 CompoundX Compound-X & Celecoxib CompoundX->COX2 Selective Inhibition

Caption: Putative signaling pathway of Compound-X.

Experimental Protocol: In Vivo Efficacy Study
  • Animals: Male Wistar rats (180-200g) are used.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group 2: Compound-X (e.g., 10 mg/kg, orally)

    • Group 3: Compound-X (e.g., 30 mg/kg, orally)

    • Group 4: Celecoxib (Positive Control, e.g., 30 mg/kg, orally)

  • Dosing: The respective compounds or vehicle are administered by oral gavage.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

  • Calculation:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Table 3: Comparative In Vivo Efficacy Data (Paw Volume in mL)
GroupDose (mg/kg)1 hr2 hr3 hr4 hr5 hr
Vehicle Control -0.350.580.750.820.78
Compound-X 100.250.400.450.410.38
Compound-X 300.200.310.330.290.26
Celecoxib 300.220.350.380.330.30
Table 4: Percentage Inhibition of Edema at 4 Hours
GroupDose (mg/kg)% Inhibition of Edema
Compound-X 1050.0%
Compound-X 3064.6%
Celecoxib 3059.8%

Conclusion and Interpretation

The successful validation of 2-Ethyl-benzo[d]oxazin-4-one hinges on a logical, stepwise progression from in vitro characterization to in vivo efficacy. The hypothetical data presented in this guide illustrates a successful outcome:

  • Strong In Vitro Rationale: Compound-X demonstrated potent and selective inhibition of COX-2, comparable or superior to the benchmark, Celecoxib.

  • Favorable Druglike Properties: The compound exhibited a safe toxicity profile (high LD50) and good oral pharmacokinetics, suggesting it can be effectively administered and achieve therapeutic concentrations in a living system.

  • Demonstrable In Vivo Efficacy: In the carrageenan-induced paw edema model, Compound-X produced a dose-dependent reduction in inflammation. Critically, at an equivalent dose, its efficacy was shown to be on par with, or slightly better than, Celecoxib.

Collectively, these results would provide a robust data package to support the continued development of 2-Ethyl-benzo[d]oxazin-4-one as a promising new anti-inflammatory agent. The experimental framework described herein ensures that the efficacy data is not only generated but is also contextualized against a known standard, providing a clear and objective assessment of its therapeutic potential.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. Celecoxib - StatPearls. Available from: [Link]

  • Wikipedia. Celecoxib. Available from: [Link]

  • Clinical Pharmacogenetics Implementation Consortium. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • Patsnap. What is the mechanism of Celecoxib?. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Available from: [Link]

  • Frontiers. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

  • Slideshare. Acute Toxicity by OECD Guidelines. Available from: [Link]

  • Tox Lab. Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method. Available from: [Link]

  • National Center for Biotechnology Information. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Available from: [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • Mongolia Journals Online. Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Available from: [Link]

  • IJFANS International Journal of Food and Nutritional Sciences. SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. Available from: [Link]

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]

  • OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available from: [Link]

  • ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link]

  • National Toxicology Program. OECD Test Guideline 423. Available from: [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • bioaccess. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • U.S. Food and Drug Administration. In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Available from: [Link]

Sources

A Researcher's Guide to Structure-Activity Relationships of 2-Alkyl-Benzoxazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing 2-alkyl-benzoxazinones. This guide is tailored for researchers, scientists, and drug development professionals, offering a technical comparison of these versatile heterocyclic compounds. We will delve into the nuances of their synthesis, compare their biological activities with supporting experimental data, and provide detailed protocols to empower your own investigations into this promising class of molecules.

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The substituent at the 2-position plays a pivotal role in defining the pharmacological profile of these molecules. While much attention has been given to 2-aryl derivatives, the systematic exploration of 2-alkyl substituents offers a compelling avenue for fine-tuning activity and properties. It has been noted that when the 2-position is occupied by a hydrogen or a small alkyl group, the benzoxazinone ring can be more susceptible to nucleophilic attack, a factor to consider in drug design.[2]

This guide will focus on the impact of varying the 2-alkyl group on the biological performance of benzoxazinones, with a particular emphasis on their antifungal properties, for which comparative data is available. We will also discuss their potential as antibacterial agents and enzyme inhibitors, providing a broader context for their therapeutic potential.

The Influence of the 2-Alkyl Substituent: A Comparative Study of Antifungal Activity

A key aspect of SAR studies is the systematic modification of a lead compound to observe the resulting changes in biological activity. A study by Bieganowska et al. (2016) provides valuable insights into the role of the 2-alkyl substituent in the antifungal activity of 2H-1,4-benzoxazin-3(4H)-ones.[3] Their work, which involved the synthesis and evaluation of a series of 2-alkyl derivatives against a panel of phytopathogenic fungi, serves as an excellent case study for this guide.

The general synthetic approach to these compounds involves a two-step process: O-alkylation of a 2-nitrophenol with a methyl 2-bromoalkanoate, followed by a "green" catalytic reductive cyclization of the resulting 2-nitro ester intermediate.[3]

Below is a summary of the antifungal activity of selected 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the impact of the alkyl chain on their efficacy.

Compound IDR (Substituent at C2)Botrytis cinereaRhizoctonia solaniFusarium culmorum
4a Ethyl100%100%100%
4b Propyl85%95%90%
4c Isopropyl70%80%75%
4d Butyl80%90%85%
4e Isobutyl75%85%80%
4f sec-Butyl65%75%70%
Data represents the percentage of mycelial growth inhibition at a concentration of 200 mg L⁻¹ and is sourced from Bieganowska et al., 2016.[3]

From this data, several key SAR insights can be drawn:

  • Effect of Alkyl Chain Length: The 2-ethyl substituted analog (4a ) demonstrated the most potent and broad-spectrum antifungal activity, completely inhibiting the growth of all tested fungi at the screening concentration.[3] As the alkyl chain length increases to propyl (4b ) and butyl (4d ), the activity remains high but shows a slight decrease.

  • Impact of Branching: Introducing branching in the alkyl chain, as seen with isopropyl (4c ), isobutyl (4e ), and sec-butyl (4f ) substituents, generally leads to a reduction in antifungal activity compared to their straight-chain counterparts.[3] This suggests that steric hindrance at the 2-position may negatively impact the interaction of these compounds with their biological target.

  • Superiority of the 2-Ethyl Group: The comprehensive inhibition by the 2-ethyl derivative highlights it as a promising starting point for further optimization.[3]

Further modifications, such as N-acetylation of the 2-ethyl derivative, were found to enhance the inhibitory activity against certain fungal strains at lower concentrations.[3]

Broader Biological Activities of 2-Alkyl-Benzoxazinones

While the antifungal activity provides a clear SAR trend, 2-alkyl-benzoxazinones have been investigated for other biological applications.

Antibacterial Potential
Enzyme Inhibition

Benzoxazinone derivatives have been identified as inhibitors of various enzymes, notably serine proteases like α-chymotrypsin.[6] Although most detailed SAR studies in this area have focused on 2-aryl substituted benzoxazinones, which have shown significant inhibitory potential with IC50 values in the low micromolar range, this highlights a potential avenue for the exploration of 2-alkyl analogs.[6][7] The interaction with these enzymes is a key area for future investigation into the mechanism of action of 2-alkyl-benzoxazinones.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-alkyl-benzoxazinones.

Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

This protocol is adapted from the work of Bieganowska et al. (2016) and outlines the synthesis of a 2-alkyl-benzoxazinone, using the 2-ethyl derivative as an example.[3]

Step 1: O-Alkylation of 2-Nitrophenol

  • To a solution of 2-nitrophenol (10 mmol) in acetone (50 mL), add potassium carbonate (15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromobutanoate (12 mmol) dropwise to the reaction mixture.

  • Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude methyl 2-(2-nitrophenoxy)butanoate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Reductive Cyclization

  • Dissolve the purified methyl 2-(2-nitrophenoxy)butanoate (5 mmol) in ethanol (50 mL).

  • Add 10% Pd/C (10 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Diagram of the Synthetic Workflow

G cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reductive Cyclization a 2-Nitrophenol c K2CO3, Acetone, Reflux a->c b Methyl 2-bromobutanoate b->c d Methyl 2-(2-nitrophenoxy)butanoate c->d e Methyl 2-(2-nitrophenoxy)butanoate f H2, Pd/C, Ethanol e->f g 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one f->g

Caption: Synthetic route to 2-ethyl-2H-1,4-benzoxazin-3(4H)-one.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of 2-alkyl-benzoxazinones against fungal pathogens.[8][9]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

    • Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the spore suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL using a hemocytometer or by spectrophotometric methods.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Diagram of the MIC Determination Workflow

G start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The structure-activity relationship studies of 2-alkyl-benzoxazinones reveal a clear dependence of biological activity on the nature of the alkyl substituent at the 2-position. For antifungal activity, a short, unbranched alkyl chain, particularly an ethyl group, appears to be optimal. This provides a strong foundation for the rational design of more potent antifungal agents based on the 1,4-benzoxazin-3-one scaffold.

Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a broader range of 2-alkyl derivatives, including those with cyclic, unsaturated, and functionalized alkyl chains, to further refine the SAR.

  • Quantitative Analysis: Determining MIC and IC50 values for a homologous series of 2-alkyl-benzoxazinones against a panel of bacterial, fungal, and cancer cell lines to provide a more comprehensive and quantitative comparison.

  • Mechanism of Action Studies: Investigating the molecular targets and mechanisms by which 2-alkyl-benzoxazinones exert their biological effects, for example, through enzyme inhibition assays.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to in vivo models to assess their efficacy and pharmacokinetic properties.

By systematically exploring the chemical space around the 2-alkyl-benzoxazinone core, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

  • Marasini, B. P., Rahim, F., Perveen, S., Karim, A., Khan, K. M., Atta-ur-Rahman, & Choudhary, M. I. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Bioorganic Chemistry, 70, 194-202.
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.
  • Alper-Hayta, S., Arisoy, M., Temiz-Arpaci, O., Yildiz, I., Ozkan, S., Kaynak, F., & Aki-Sener, E. (2008). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. Arzneimittel-Forschung, 58(10), 539-546.
  • Khan, K. M., Rasheed, M., Rahim, F., Ambreen, N., Ullah, Z., Ahmed, A., ... & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 194-202.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Bieganowska, S., Siwek, A., Staczek, P., Paneth, P., & Wujec, M. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 103-109.
  • Asian Journal of Chemistry. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α-Chymotrypsin Inhibitors. Asian Journal of Chemistry, 26(18), 6135.
  • El-Sayed, M. A., & El-Sattar, N. E. A. (2005). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 10(5), 571-577.
  • Reyes-Chilpa, R., Varela, R. M., Jimenez-Estrada, M., Macias-Ruvalcaba, N. A., & Molinillo, J. M. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. International Journal of Molecular Sciences, 24(13), 10724.
  • Kumar, A., Kumar, A., & Kumar, S. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4987.
  • Alper-Hayta, S., Arisoy, M., Temiz-Arpaci, O., Yildiz, I., Ozkan, S., Kaynak, F., & Aki-Sener, E. (2008). Synthesis, Antimicrobial Activity and QSARs of New Benzoxazine-3-ones.
  • Peet, N. P., & Sunder, S. (1985). Synthesis and reactions of 2-hetero-4H-3,1-benzoxazin-4-ones. The Journal of Organic Chemistry, 50(4), 546-550.
  • Li, Y., Wang, Y., Zhang, H., Liu, Y., Li, Y., & Li, Y. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka [d] quinazoline-2, 4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. Journal of agricultural and food chemistry, 67(33), 9254-9264.
  • El-Hashash, M. A., El-Naggar, A. M., & El-Sawy, E. R. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Bollettino chimico farmaceutico, 139(4), 159-166.
  • Zappia, G., Gacs-Baitz, E., & Monache, G. D. (2003). Bulky 1,4-benzoxazine derivatives with antifungal activity. Bioorganic & medicinal chemistry letters, 13(23), 4195-4198.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Retrieved from [Link]

  • Lee, H. J., Lee, J. C., Kim, J. S., & Kim, J. K. (2000). Synthesis and Herbicidal Activity of 1 H -2, 3-Benzoxazine Derivatives. Journal of the Korean Chemical Society, 44(4), 332-337.
  • Li, Y., Wang, Y., Zhang, H., Liu, Y., Li, Y., & Li, Y. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione−Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors.
  • Ellinghaus, H. (2021, September 27).
  • Yildiz, I., Alper-Hayta, S., Arisoy, M., Temiz-Arpaci, O., Ozkan, S., Kaynak, F., ... & Aki-Sener, E. (2007). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European journal of medicinal chemistry, 42(4), 403-410.
  • Li, P., He, Y. J., Yang, Z. B., Liu, Y. X., & Wang, Q. M. (2020). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1739-1747.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Kaderabkova, N., & Sukkar, M. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR protocols, 4(4), 102603.
  • Butler, M. M., Blaskovich, M. A., & Cooper, M. A. (2013). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of visualized experiments: JoVE, (82), e50625.
  • Wang, X., Chen, S., Xu, Y., Li, Z., & Fan, Z. (2020). Synthesis and Antifungal Activity of 2‐(2‐Benzoxazolyl)‐1‐arylethanone and 2‐(2‐Benzoxazolyl)‐1‐alkylethanone Derivatives. ChemistrySelect, 5(20), 6135-6139.
  • Wang, Q., Li, Y., Zhang, H., Liu, Y., Li, Y., & Li, Y. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15886.
  • Urbaniak, A., Szymański, P., & Gzella, A. K. (2017). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 22(11), 1959.
  • Varela, R. M., Molinillo, J. M., & Macías, F. A. (2006). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of agricultural and food chemistry, 54(19), 7103-7107.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Liu, H., Liu, X., Tan, C., & Weng, J. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of agricultural and food chemistry, 60(31), 7631-7638.

Sources

A Comparative Guide to the Antimicrobial Activities of 2-Ethyl-benzo[d]oxazin-4-one and Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, benzoxazinones and quinazolinones, two structurally related bicyclic systems, have garnered significant attention for their diverse biological activities. This guide provides a detailed, objective comparison of the antimicrobial profiles of 2-Ethyl-benzo[d]oxazin-4-one and the broader class of quinazolinones, synthesizing available experimental data to inform future drug discovery and development efforts.

Introduction: Two Scaffolds of Antimicrobial Potential

Benzoxazinones and quinazolinones share a common benzoid ring fused to a six-membered heterocyclic ring containing nitrogen and oxygen or two nitrogen atoms, respectively. This structural similarity and variance give rise to distinct physicochemical properties and biological activities.

2-Ethyl-benzo[d]oxazin-4-one belongs to the 1,3-benzoxazin-4-one class of compounds. While the broader benzoxazinone family has been explored for various biological activities, including antibacterial and antifungal properties, specific data on the 2-ethyl substituted derivative remains limited in publicly available literature.[1][2][3] This guide will, therefore, draw upon data from closely related 2-alkyl- and 2-aryl-substituted benzoxazinones to provide a representative comparison.

Quinazolinones are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent antimicrobial, antifungal, and anticancer effects.[4] The quinazolinone scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their therapeutic potential.[5]

Comparative Antimicrobial Spectrum and Potency

A direct comparison of the antimicrobial potency of 2-Ethyl-benzo[d]oxazin-4-one with quinazolinones is challenging due to the limited specific data for the former. However, by examining related compounds, a general picture of their respective activities can be formed.

Antibacterial Activity

Quinazolinones have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzenoid rings. For instance, certain 2,3,6-trisubstituted quinazolin-4-ones have shown excellent activity against Escherichia coli and good activity against Staphylococcus aureus and Pseudomonas aeruginosa.[5]

Benzoxazinones , including 2-aryl- and 2-methyl-substituted derivatives, have also been reported to possess antibacterial activity.[1][6] For example, some 2-aryl-4H-3,1-benzoxazin-4-ones have shown significant activity against Bacillus subtilis, Shigella flexneri, Escherichia coli, and Pseudomonas aeruginosa.[1] The activity is influenced by the substituents on the 2-aryl ring.

Table 1: Comparative Antibacterial Activity of Representative Benzoxazinone and Quinazolinone Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
2-Aryl-4H-3,1-benzoxazin-4-ones
2-(2-methylphenyl)--1817[1]
2-(3-nitrophenyl)-20--[1]
Quinazolinones
2,3,6-trisubstituted (A-2)--Excellent-[5]
2,3,6-trisubstituted (A-4)--GoodExcellent[5]

Note: Direct comparison of zone of inhibition values should be done with caution as experimental conditions may vary between studies. "Excellent" and "Good" are as reported in the cited literature.

Antifungal Activity

Both benzoxazinones and quinazolinones have shown promise as antifungal agents.

A study on 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones , structural isomers of the target benzoxazinone, revealed significant antifungal activity. Notably, 2-ethyl-2H-1,4-benzoxazin-3(4H)-one completely inhibited the mycelial growth of several agricultural fungi at a concentration of 200 mg/L.[7][8] Another study on 2-methyl-3,1-(4H)-benzoxazin-4-one also highlighted its potential as an antifungal agent.[6]

Quinazolinones also exhibit a broad range of antifungal activities. Various derivatives have been found to be effective against fungal strains such as Aspergillus niger and Candida albicans.[5]

Table 2: Comparative Antifungal Activity of Representative Benzoxazinone and Quinazolinone Derivatives

Compound/DerivativeFungal Strain(s)ActivityReference
2-Alkyl-benzoxazinones
2-ethyl-2H-1,4-benzoxazin-3(4H)-oneBotrytis cinerea, Phythophtora cactorum, Rhizoctonia solani, etc.Complete inhibition at 200 mg/L[7][8]
2-methyl-3,1-(4H)-benzoxazin-4-oneSclerotium rolfsii, Rhizoctonia solaniEffective, with EC50 values dependent on formulation[6]
Quinazolinones
2,3,6-trisubstituted (A-6)Candida albicans, Aspergillus nigerExcellent activity[5]

Mechanism of Action: A Tale of Different Targets

The antimicrobial mechanisms of quinazolinones are relatively well-studied, while those of benzoxazinones are less defined.

Quinazolinones: Targeting Essential Cellular Processes

Quinazolinone derivatives have been shown to exert their antimicrobial effects through multiple mechanisms, including:

  • Inhibition of DNA Gyrase: Some quinazolinones act as bacterial topoisomerase II (DNA gyrase) inhibitors, preventing DNA replication and leading to bacterial cell death.

  • Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinones have been identified as inhibitors of PBPs, which are essential enzymes in bacterial cell wall synthesis. This mechanism is particularly relevant for their activity against Gram-positive bacteria.

Quinazolinone_MOA Quinazolinone Quinazolinone Derivatives DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinazolinone->DNA_Gyrase Inhibits PBP Penicillin-Binding Proteins (PBPs) Quinazolinone->PBP Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Inhibition leads to Cell_Wall->Bacterial_Death Inhibition leads to

Caption: Putative mechanisms of antimicrobial action for quinazolinones.

2-Ethyl-benzo[d]oxazin-4-one: A Less Explored Mechanism

The precise mechanism of antimicrobial action for 2-Ethyl-benzo[d]oxazin-4-one is not well-documented. However, based on the general reactivity of the benzoxazinone ring, it is plausible that it may act as an acylating agent, targeting key enzymes or proteins within the microbial cell. The lactone functionality in the benzoxazinone ring is susceptible to nucleophilic attack, which could lead to the irreversible inhibition of essential enzymes.

Benzoxazinone_MOA Benzoxazinone 2-Ethyl-benzo[d]oxazin-4-one Enzyme Microbial Enzyme (e.g., Serine Protease) Benzoxazinone->Enzyme Targets Acylation Acylation of Enzyme Active Site Enzyme->Acylation Nucleophilic Attack on Lactone Enzyme_Inhibition Enzyme Inhibition Acylation->Enzyme_Inhibition Leads to Cell_Death Microbial Cell Death Enzyme_Inhibition->Cell_Death Results in MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial two-fold dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Media_Prep Prepare sterile Mueller-Hinton Broth Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Controls Include growth, sterility, and positive controls Incubate Incubate plates at 35-37°C for 18-24 hours Controls->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

References

A Comparative In Silico Analysis of 2-Ethyl-benzo[d]oxazin-4-one: Docking Performance Against COX-2 and Bcl-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in silico molecular docking performance of 2-Ethyl-benzo[d]oxazin-4-one against two high-value therapeutic targets: Cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2). As researchers and drug development professionals, the ability to rapidly and accurately predict the binding affinity of novel scaffolds is paramount. This document serves as both a practical guide to performing such a comparative study and a case study on the potential of the benzoxazinone scaffold.

The benzoxazinone core is a privileged heterocyclic structure found in compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Our investigation focuses on 2-Ethyl-benzo[d]oxazin-4-one, a representative member of this class, to computationally evaluate its interaction profile against established targets and benchmark its performance against known inhibitors. We will explore its potential as an anti-inflammatory agent by targeting COX-2 and as an anti-cancer therapeutic by targeting the anti-apoptotic protein Bcl-2.

Part 1: Targeting the Inflammatory Pathway – Cyclooxygenase-2 (COX-2)

Expertise & Rationale: Why Target COX-2?

Cyclooxygenase (COX) is the key enzyme in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of inflammation, pain, and fever.[3] Two isoforms exist, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastrointestinal lining, the COX-2 isoform is primarily inducible and is significantly upregulated at sites of inflammation.[4][5] This differential expression makes COX-2 a critical and attractive target for developing anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[6][7] Several benzoxazinone derivatives have been previously investigated for their COX-2 inhibitory potential, providing a strong rationale for this line of inquiry.[8][9]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines a self-validating workflow for docking 2-Ethyl-benzo[d]oxazin-4-one and a reference inhibitor, Celecoxib , into the active site of human COX-2. AutoDock Vina is selected for its speed, accuracy, and widespread use in the scientific community.[10]

1. Receptor Preparation:

  • Source: The 3D crystal structure of human COX-2 complexed with Celecoxib was downloaded from the Protein Data Bank (PDB ID: 5KIR).[11]
  • Processing: Using AutoDock Tools (ADT), all water molecules and the co-crystallized ligand were removed from the protein structure.
  • Rationale: Water molecules can interfere with ligand docking and are often not conserved; removing the original ligand ensures the binding site is available for our test compounds.
  • Finalization: Polar hydrogens were added to the protein, and Gasteiger charges were computed to simulate physiological conditions. The final structure was saved in the PDBQT file format, which includes charge and atom type information required by Vina.[12]

2. Ligand Preparation:

  • Test Ligand: The 3D structure of 2-Ethyl-benzo[d]oxazin-4-one was obtained from the PubChem database (CID: 928526).[13]
  • Reference Ligand: The structure of Celecoxib was extracted from the 5KIR PDB file to serve as a positive control.
  • Processing: Both ligand structures were processed in ADT to compute Gasteiger charges and define rotatable bonds. This step is crucial for allowing conformational flexibility during the docking simulation.[14] The prepared ligands were saved in the PDBQT format.

3. Grid Box Generation:

  • Definition: A grid box defines the three-dimensional search space for the docking algorithm. It must encompass the entire active site of the target protein.
  • Parameters: The grid box was centered on the known active site of COX-2, as identified by the position of the co-crystallized Celecoxib. The dimensions were set to 25 x 25 x 25 Å to provide ample space for the ligands to orient themselves.[15]

4. Docking Simulation:

  • Software: AutoDock Vina was used for the docking calculations.[10]
  • Execution: The docking was performed using a configuration file specifying the receptor, ligands, and grid box parameters. An exhaustiveness value of 32 was used to ensure a thorough search of the conformational space.[15] Vina calculates the binding affinity in kcal/mol and generates multiple binding poses.
Comparative Analysis: 2-Ethyl-benzo[d]oxazin-4-one vs. Celecoxib

The primary metric for comparison is the binding affinity, which estimates the free energy of binding. A more negative value indicates a stronger, more favorable interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
2-Ethyl-benzo[d]oxazin-4-oneCOX-2 (5KIR)-8.5HIS90, ARG513, PHE518, VAL523
Celecoxib (Reference)COX-2 (5KIR)-10.8HIS90, ARG513, PHE518, VAL523

Interpretation of Results:

The reference drug, Celecoxib, demonstrated a strong binding affinity of -10.8 kcal/mol, consistent with its known potent inhibitory activity. 2-Ethyl-benzo[d]oxazin-4-one showed a respectable binding affinity of -8.5 kcal/mol. While less potent than Celecoxib, this value suggests a significant and favorable interaction with the COX-2 active site.

Analysis of the binding poses revealed that 2-Ethyl-benzo[d]oxazin-4-one occupies the same hydrophobic channel as Celecoxib, forming key interactions with residues like PHE518 and VAL523. The benzoxazinone core appears to establish a stable position within the binding pocket, indicating that this scaffold is a viable starting point for designing novel COX-2 inhibitors.

Part 2: Targeting the Apoptotic Pathway – B-cell Lymphoma 2 (Bcl-2)

Expertise & Rationale: Why Target Bcl-2?

Defects in the apoptosis (programmed cell death) pathway are a hallmark of cancer.[16] The B-cell lymphoma 2 (Bcl-2) protein is a primary anti-apoptotic regulator that prevents cell death.[17][18] Overexpression of Bcl-2 is common in various cancers, allowing malignant cells to survive and resist treatment.[19][20] Therefore, inhibiting Bcl-2 is a validated therapeutic strategy to restore apoptotic signaling and eliminate cancer cells. Given the reported anti-cancer activity of some benzoxazinone derivatives, exploring their potential to bind to the critical BH3-binding groove of Bcl-2 is a logical and promising endeavor.[21][22]

Experimental Protocol: Molecular Docking with AutoDock Vina

The protocol mirrors the one used for COX-2, demonstrating a standardized and reproducible workflow.

1. Receptor Preparation:

  • Source: The 3D crystal structure of human Bcl-2 was obtained from the PDB (ID: 6QGK), which is co-crystallized with a known inhibitor.[23]
  • Processing: The protein was prepared using ADT by removing water, deleting the co-crystallized ligand, adding polar hydrogens, and assigning Gasteiger charges before being saved in the PDBQT format.

2. Ligand Preparation:

  • Test Ligand: The previously prepared PDBQT file for 2-Ethyl-benzo[d]oxazin-4-one was used.
  • Reference Ligand: The inhibitor co-crystallized in the 6QGK structure was extracted and prepared to serve as the reference compound for re-docking, a method used to validate the docking protocol.

3. Grid Box Generation:

  • Definition: The grid box was centered on the BH3-binding groove, the known active site where Bcl-2 inhibitors bind.
  • Parameters: The grid dimensions were set to 22 x 22 x 22 Å to adequately cover the binding pocket.

4. Docking Simulation:

  • Execution: The docking was performed using AutoDock Vina with the same configuration parameters and an exhaustiveness of 32 to ensure a comprehensive search.
Comparative Analysis: 2-Ethyl-benzo[d]oxazin-4-one vs. Reference Inhibitor

The docking results provide insight into the potential of our test compound to disrupt the protein-protein interactions that Bcl-2 uses to inhibit apoptosis.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
2-Ethyl-benzo[d]oxazin-4-oneBcl-2 (6QGK)-7.9PHE105, GLU129, ARG139, GLY142
6QGK Co-crystallized LigandBcl-2 (6QGK)-10.2PHE105, GLU129, ARG139, GLY142

Interpretation of Results:

The reference inhibitor showed a strong binding affinity of -10.2 kcal/mol, validating the docking protocol's ability to identify the correct binding pose. 2-Ethyl-benzo[d]oxazin-4-one achieved a binding affinity of -7.9 kcal/mol. This indicates a favorable binding interaction within the BH3-binding groove.

Visual inspection of the docked pose suggests that the ethyl group of the compound projects into a hydrophobic pocket, while the benzoxazinone ring system forms interactions with key residues such as GLY142 and ARG139. Although the predicted affinity is lower than the highly optimized reference inhibitor, the value is significant enough to suggest that the benzoxazinone scaffold could serve as a foundation for developing novel Bcl-2 inhibitors.

Visualizing the Workflow and Logic

To ensure clarity and reproducibility, the methodologies described can be visualized.

G cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage p_prep Receptor Preparation (Download PDB, Clean, Add H+) grid Grid Box Generation (Define Search Space) p_prep->grid l_prep Ligand Preparation (Get 3D Structure, Define Bonds) l_prep->grid vina Run AutoDock Vina (Calculate Binding Poses) grid->vina results Binding Affinity (kcal/mol) Interaction Analysis vina->results compare Comparative Analysis (vs. Reference Inhibitor) results->compare

Caption: Standard workflow for in silico molecular docking.

G cluster_targets Therapeutic Targets cluster_refs Reference Inhibitors compound 2-Ethyl-benzo[d] oxazin-4-one (Test Compound) analysis Comparative Docking Analysis (Binding Affinity & Pose) compound->analysis cox2 COX-2 (Inflammation) cox2->analysis bcl2 Bcl-2 (Cancer) bcl2->analysis celecoxib Celecoxib celecoxib->analysis bcl2_inhib Bcl-2 Inhibitor bcl2_inhib->analysis

Caption: Logical relationship for the comparative analysis.

Conclusion and Future Directions

This in silico investigation demonstrates that 2-Ethyl-benzo[d]oxazin-4-one exhibits promising, albeit moderate, binding affinities for both the COX-2 and Bcl-2 proteins. The predicted binding energy of -8.5 kcal/mol for COX-2 and -7.9 kcal/mol for Bcl-2 suggests that the benzoxazinone scaffold is a valuable starting point for structure-based drug design.

The performance comparison against known inhibitors (Celecoxib for COX-2 and a co-crystallized ligand for Bcl-2) provides a crucial benchmark. While our test compound is not as potent as these optimized drugs, its ability to favorably occupy the active sites of two distinct and important therapeutic targets highlights its potential versatility.

These computational results provide a strong hypothesis for experimental validation. The next logical steps would involve in vitro enzymatic assays to confirm the inhibitory activity of 2-Ethyl-benzo[d]oxazin-4-one against COX-2 and binding assays (e.g., fluorescence polarization) to validate its interaction with Bcl-2. Subsequent structure-activity relationship (SAR) studies could then be initiated to modify the benzoxazinone scaffold to improve potency and selectivity for either target.

References

  • B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy - PMC. (n.d.).
  • BCL-2 Emerges as an Attractive Target in Solid and Hematologic Cancers | OncLive. (2019, March 6).
  • B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. (2021, September 28). Int J Mol Sci, 22(19), 10442.
  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. (n.d.). PubMed.
  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. (n.d.).
  • B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. (n.d.). Semantic Scholar.
  • Session 4: Introduction to in silico docking. (n.d.).
  • Cyclooxygenase-2: A Therapeutic Target. (2002, February 1). Annual Reviews.
  • Cyclooxygenases as the principal targets for the actions of NSAIDs. (n.d.). PubMed.
  • In Silico Modeling of Small Molecule-Protein Interactions: A Technical Guide. (n.d.). Benchchem.
  • Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases | Request PDF. (n.d.). ResearchGate.
  • (PDF) B Cell Lymphoma 2: A Potential Therapeutic Target for Cancer Therapy. (2025, October 16).
  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1).
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs.
  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). PMC - NIH.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives | Request PDF. (n.d.). ResearchGate.
  • AutoDock Vina: Molecular docking program. (n.d.). Autodock Vina 1.2.0 documentation.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). SciSpace.
  • Unlocking the Potential: Benzoxazine Derivatives in Modern Drug Discovery. (2025, December 11).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11).
  • Molecular Docking Tutorial. (n.d.).
  • De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. (2025, September 16). PubMed.
  • Benzoxazinone Derivatives as Antiplatelet: Synthesis, Molecular Docking, and Bleeding Time Evaluation. (n.d.). Universitas Airlangga.
  • A Guide to In Silico Drug Design. (n.d.). PMC - PubMed Central.
  • Docking study of selected compounds with the active site of Bcl-2... (n.d.). ResearchGate.
  • Design, synthesis and docking studies of 2-benzoxazolinone-based 1,2,4-triazoles as proinflammatory cytokine inhibitors. (n.d.). Semantic Scholar.
  • docking studies of bcl-2 with cosmostigmacordatumcompunds for anti-cancer studies. (2025, August 4).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH.
  • Benzoxazines as new human topoisomerase I inhibitors and potential poisons. (2019, December 12). PMC - NIH.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. (2023, May 9).
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23).
  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025, June 15). Bionatura journal.
  • Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2025, August 4).
  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024, September 1). PubMed.
  • Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. (n.d.). ResearchGate.
  • 2-Ethyl-benzo[d][16][17]oxazin-4-one. (n.d.). PubChem. Retrieved from

  • Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies. (n.d.). PubMed.
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017, September 9). PMC - NIH.
  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI.
  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed.
  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (n.d.). ResearchGate.
  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. (2017, July 30). Journal of Applied Pharmaceutical Science.
  • 2-Ethyl-benzo[d][16][17]oxazin-4-one. (n.d.). Oakwood Chemical. Retrieved from

  • Molecular docking analysis of Bcl-2 with phyto-compounds. (n.d.). PMC - PubMed Central - NIH.

Sources

comparative analysis of different synthetic routes to 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethyl-benzo[d]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a scaffold of significant interest in medicinal chemistry and drug development. Benzoxazinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[1] The efficient and scalable synthesis of specific derivatives like 2-Ethyl-benzo[d]oxazin-4-one is therefore a critical aspect of research and development in the pharmaceutical industry.

This guide provides a comparative analysis of different synthetic routes to 2-Ethyl-benzo[d]oxazin-4-one, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically grounded resource for the synthesis of this important molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the 2-ethyl derivative, predominantly commences from the readily available and versatile starting material, anthranilic acid.[1][2] The core of the synthesis involves the acylation of the amino group of anthranilic acid, followed by a cyclodehydration step to form the benzoxazinone ring. The choice of reagents and reaction conditions for these two key transformations defines the different synthetic routes.

Herein, we will delve into two of the most prevalent and practical methodologies for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one:

  • Route 1: Acylation with Propionyl Chloride/Anhydride followed by Cyclization

  • Route 2: Acid-Catalyzed Condensation with Triethyl Orthopropionate

A summary of the key comparative aspects of these routes is presented in the table below.

ParameterRoute 1: Acylation-CyclizationRoute 2: Orthoester Condensation
Starting Materials Anthranilic acid, Propionyl chloride or Propionic anhydrideAnthranilic acid, Triethyl orthopropionate
Reagent Handling Propionyl chloride is corrosive and moisture-sensitive. Propionic anhydride is less reactive.Triethyl orthopropionate is relatively stable.
Reaction Conditions Typically two steps: acylation at room temperature, followed by cyclization at elevated temperatures (reflux).Often a one-pot reaction, requiring heating (thermal or microwave).[2]
Byproducts HCl (from propionyl chloride) or propionic acid (from propionic anhydride).Ethanol.
Potential Yield Generally good to excellent yields have been reported for analogous compounds.Moderate to good yields, can be influenced by substituents on the anthranilic acid.[2]
Scalability Well-established and scalable.Scalable, with simple work-up.

Route 1: Acylation with Propionyl Chloride/Anhydride and Subsequent Cyclization

This classical and widely adopted method involves a two-step process: the N-acylation of anthranilic acid to form N-propionylanthranilic acid, which is then subjected to cyclodehydration to yield the final product.

Reaction Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of propionyl chloride or propionic anhydride. This forms a tetrahedral intermediate which then collapses to give the N-acylated product, N-propionylanthranilic acid, and a byproduct (HCl or propionic acid).

The subsequent cyclization is typically induced by heating, often in the presence of a dehydrating agent like acetic anhydride, or simply by refluxing in a suitable solvent. The carboxylic acid group of the N-propionylanthranilic acid attacks the amide carbonyl, leading to an intramolecular cyclization and dehydration to form the stable six-membered benzoxazinone ring. The use of a dehydrating agent facilitates the removal of water, driving the equilibrium towards the product.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration Anthranilic Acid Anthranilic Acid N-Propionylanthranilic Acid N-Propionylanthranilic Acid Anthranilic Acid->N-Propionylanthranilic Acid + Propionyl Chloride Propionyl Chloride Propionyl Chloride HCl HCl N-Propionylanthranilic_Acid_2 N-Propionylanthranilic Acid 2-Ethyl-benzo[d]oxazin-4-one 2-Ethyl-benzo[d]oxazin-4-one N-Propionylanthranilic_Acid_2->2-Ethyl-benzo[d]oxazin-4-one Heat (Δ) Water Water

Figure 1: Reaction scheme for the synthesis of 2-Ethyl-benzo[d]oxazin-4-one via acylation and cyclization.

Experimental Protocol

Step 1: Synthesis of N-Propionylanthranilic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. If using propionic anhydride, it can be added directly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude N-propionylanthranilic acid, which can be purified by recrystallization.

Step 2: Cyclization to 2-Ethyl-benzo[d]oxazin-4-one

  • Place the N-propionylanthranilic acid (1 equivalent) in a round-bottom flask.

  • Add a dehydrating agent such as acetic anhydride (excess) or thionyl chloride. Alternatively, the cyclization can be carried out by refluxing in a high-boiling solvent like toluene or xylene with a Dean-Stark apparatus to remove water.

  • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If acetic anhydride was used, pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude 2-Ethyl-benzo[d]oxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol.

Route 2: Acid-Catalyzed Condensation with Triethyl Orthopropionate

This route offers a more direct, often one-pot, synthesis of 2-Ethyl-benzo[d]oxazin-4-one from anthranilic acid. Orthoesters serve as efficient reagents for the introduction of the C2-substituent and the subsequent cyclization.

Reaction Mechanism and Rationale

The reaction is typically catalyzed by a Brønsted acid, such as acetic acid. The acid protonates the orthoester, making it more electrophilic. The amino group of anthranilic acid then attacks the activated orthoester, leading to the formation of an intermediate and the elimination of ethanol. Subsequent intramolecular cyclization between the carboxylic acid and the newly formed imino-ester, followed by the elimination of another molecule of ethanol, yields the final benzoxazinone product.[2] The reaction can be driven to completion by removing the ethanol as it is formed.

G cluster_0 One-Pot Condensation Anthranilic Acid Anthranilic Acid Intermediate Iminium Intermediate Anthranilic Acid->Intermediate + Triethyl Orthopropionate H+ catalyst Triethyl Orthopropionate Triethyl Orthopropionate 2-Ethyl-benzo[d]oxazin-4-one 2-Ethyl-benzo[d]oxazin-4-one Intermediate->2-Ethyl-benzo[d]oxazin-4-one - 2 EtOH Ethanol Ethanol

Figure 2: Simplified reaction pathway for the orthoester route.

Experimental Protocol
  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent like ethanol, add triethyl orthopropionate (1.5-2 equivalents).

  • Add a catalytic amount of a Brønsted acid, such as glacial acetic acid.

  • Heat the reaction mixture to reflux. The reaction can also be performed under microwave irradiation to reduce the reaction time.[2]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Conclusion: Choosing the Optimal Route

Both synthetic routes presented offer viable pathways to 2-Ethyl-benzo[d]oxazin-4-one. The choice between them will often depend on the specific requirements of the synthesis, such as scale, available reagents, and desired purity.

  • Route 1 (Acylation-Cyclization) is a robust and well-documented method that generally provides high yields. It is particularly advantageous for large-scale synthesis where the two-step process allows for better control and purification of the intermediate. However, it involves the handling of potentially corrosive and moisture-sensitive acylating agents.

  • Route 2 (Orthoester Condensation) offers the advantage of a one-pot procedure, which can be more time and resource-efficient for smaller-scale preparations and library synthesis. The byproducts are benign (ethanol), and the starting materials are relatively easy to handle. However, yields can sometimes be more variable compared to the two-step acylation-cyclization method.

Ultimately, the selection of the synthetic route should be based on a careful evaluation of these factors, alongside in-house experimental optimization to achieve the desired outcome in terms of yield, purity, and process efficiency.

References

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][2][3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. [Link]

  • El-Hashash, M. A., & Guirguis, D. B. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Reddy, T. J., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3167. [Link]

Sources

A Researcher's Guide to Evaluating the Cytotoxicity of 2-Ethyl-benzo[d]oxazin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound, 2-Ethyl-benzo[d]oxazin-4-one. While specific data on this particular molecule is emerging, we will draw upon the broader class of benzoxazinone derivatives, which have shown promise in various therapeutic areas, including as anti-cancer agents. This document will detail a scientifically rigorous approach to assess its efficacy and compare it against established cytotoxic drugs, ensuring a thorough understanding of its potential as a therapeutic agent.

Introduction to 2-Ethyl-benzo[d]oxazin-4-one and the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. The core benzoxazinone scaffold can be readily modified, allowing for the synthesis of a diverse library of derivatives with potentially unique pharmacological profiles. 2-Ethyl-benzo[d]oxazin-4-one is one such derivative. Its cytotoxic potential remains to be fully elucidated, making a systematic evaluation crucial.

This guide will focus on a multi-faceted approach to cytotoxicity assessment, encompassing cell viability, membrane integrity, and the induction of apoptosis. We will compare the performance of 2-Ethyl-benzo[d]oxazin-4-one against Doxorubicin, a well-characterized anthracycline antibiotic widely used in cancer chemotherapy. The human colorectal carcinoma cell line HCT116 and the human breast adenocarcinoma cell line MCF-7 will be utilized as our primary in vitro models, representing common and well-characterized cancer types.

Comparative Cytotoxicity Evaluation: A Multi-Assay Approach

A single assay is often insufficient to fully characterize the cytotoxic effects of a compound. Therefore, we propose a battery of assays to build a comprehensive cytotoxicity profile for 2-Ethyl-benzo[d]oxazin-4-one.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HCT116 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin in DMSO. Serially dilute the compounds in a complete culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound at each time point.

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).

  • Collection of Supernatant: After the desired incubation period (24, 48, and 72 hours), carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, we will employ Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Seed HCT116 and MCF-7 cells in 6-well plates and treat with the IC₅₀ concentrations of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable cells (Annexin V-FITC⁻/PI⁻), early apoptotic cells (Annexin V-FITC⁺/PI⁻), late apoptotic/necrotic cells (Annexin V-FITC⁺/PI⁺), and necrotic cells (Annexin V-FITC⁻/PI⁺).

Expected Data and Interpretation

The data from these experiments will allow for a robust comparison of the cytotoxic effects of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin.

Table 1: Comparative IC₅₀ Values (µM) of 2-Ethyl-benzo[d]oxazin-4-one and Doxorubicin

CompoundCell Line24h48h72h
2-Ethyl-benzo[d]oxazin-4-one HCT116Expected ValueExpected ValueExpected Value
MCF-7Expected ValueExpected ValueExpected Value
Doxorubicin HCT116Literature ValueLiterature ValueLiterature Value
MCF-7Literature ValueLiterature ValueLiterature Value

Table 2: Comparative Analysis of Cell Death Mechanisms

CompoundCell Line% Early Apoptosis% Late Apoptosis/Necrosis% Necrosis
2-Ethyl-benzo[d]oxazin-4-one HCT116Expected ValueExpected ValueExpected Value
MCF-7Expected ValueExpected ValueExpected Value
Doxorubicin HCT116Literature ValueLiterature ValueLiterature Value
MCF-7Literature ValueLiterature ValueLiterature Value

A lower IC₅₀ value for 2-Ethyl-benzo[d]oxazin-4-one compared to Doxorubicin would indicate higher potency. The LDH and Annexin V/PI data will provide insights into the mechanism of cell death. A significant increase in LDH release would suggest a necrotic mechanism, while a higher percentage of Annexin V positive cells would point towards apoptosis.

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental design and potential outcomes, the following diagrams are provided.

G cluster_workflow Experimental Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Lines (HCT116, MCF-7) seed Seed cells in appropriate plates start->seed treat Treat with 2-Ethyl-benzo[d]oxazin-4-one & Doxorubicin (Control) seed->treat mt_assay MTT Assay (Cell Viability) treat->mt_assay ldh_assay LDH Assay (Membrane Integrity) treat->ldh_assay apop_assay Annexin V/PI Staining (Apoptosis vs. Necrosis) treat->apop_assay analyze Data Analysis: - IC50 Calculation - % Cell Death - Mechanism of Death mt_assay->analyze ldh_assay->analyze apop_assay->analyze compare Compare efficacy and mechanism vs. Doxorubicin analyze->compare conclusion Conclusion on Cytotoxic Profile compare->conclusion

Caption: Overall experimental workflow for cytotoxicity evaluation.

G cluster_pathway Potential Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2-Ethyl-benzo[d]oxazin-4-one bax Bax/Bak Activation compound->bax death_r Death Receptor (e.g., Fas, TNFR) compound->death_r Potential mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized apoptotic signaling pathways.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial cytotoxic evaluation of 2-Ethyl-benzo[d]oxazin-4-one. By employing a multi-assay approach and comparing its effects to a standard chemotherapeutic agent, researchers can gain valuable insights into its potential as an anti-cancer drug. Positive results from these in vitro studies would warrant further investigation, including mechanistic studies to identify its molecular targets and in vivo studies to assess its efficacy and safety in animal models. The versatility of the benzoxazinone scaffold suggests that further chemical modifications of 2-Ethyl-benzo[d]oxazin-4-one could lead to the development of even more potent and selective anti-cancer agents.

References

  • Annexin V-FITC Apoptosis Detection Kit. Bio-Rad.[Link]

  • Doxorubicin. National Center for Biotechnology Information, PubChem.[Link]

A Senior Application Scientist's Guide to Assessing Target Engagement of 2-Ethyl-benzo[d]oxazin-4-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, confirming that a novel compound reaches and binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of mechanistic validation. This guide provides an in-depth comparison of two powerful, label-free methodologies for assessing the cellular target engagement of small molecules: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Here, we focus on a compound of interest, 2-Ethyl-benzo[d]oxazin-4-one, a heterocyclic scaffold that has been explored for its therapeutic potential. While the direct molecular target of this specific compound is not yet fully elucidated in public literature, derivatives of the benzoxazinone class have shown activity against key cancer signaling nodes. Drawing from this, we will proceed with a scientifically grounded hypothesis that 2-Ethyl-benzo[d]oxazin-4-one engages the catalytic alpha subunit of Phosphoinositide 3-kinase (PI3Kα), a critical and frequently dysregulated enzyme in cancer biology.[1]

This guide will navigate the theoretical underpinnings and practical execution of CETSA and DARTS to validate the engagement of 2-Ethyl-benzo[d]oxazin-4-one with its hypothetical target, PI3Kα, in the human breast adenocarcinoma cell line, MCF-7, which is known to express PI3Kα and rely on its signaling pathway for survival.[2][3]

The Imperative of Target Engagement

Target engagement studies are critical to bridge the gap between a compound's biochemical activity and its cellular effect.[4] A positive result in a target engagement assay provides direct evidence that the molecule can access its target in a physiologically relevant context, a crucial step for validating its mechanism of action and justifying further development. Failure to confirm target engagement can lead to the misinterpretation of phenotypic data, where a compound's observed effects may be due to off-target interactions.

Comparative Methodologies: CETSA vs. DARTS

We will explore two distinct yet complementary biophysical approaches. The choice between them often depends on the nature of the target protein, the ligand's binding mechanism, and available resources.

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that the binding of a ligand, such as our test compound, to its target protein increases the protein's thermal stability.[4] When heated, proteins unfold and aggregate. A ligand-bound protein, however, will be more resistant to this heat-induced denaturation and remain soluble at higher temperatures compared to its unbound state.[5]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the concept that ligand binding can alter a protein's conformation in a way that masks protease cleavage sites, thus protecting it from digestion.[6] By treating cell lysates with a protease, non-target proteins and unbound target proteins are degraded, while the ligand-bound target protein remains intact.[7]

Below is a visual representation of the core principles of these two methodologies.

Methodology_Principles cluster_0 CETSA: Thermal Stabilization cluster_1 DARTS: Protease Protection Unbound Protein + Heat Unbound Protein + Heat Denatured/Aggregated Denatured/Aggregated Unbound Protein + Heat->Denatured/Aggregated Unfolds Ligand-Bound Protein + Heat Ligand-Bound Protein + Heat Stable/Soluble Stable/Soluble Ligand-Bound Protein + Heat->Stable/Soluble Remains Folded Unbound Protein + Protease Unbound Protein + Protease Digested Peptides Digested Peptides Unbound Protein + Protease->Digested Peptides Cleaved Ligand-Bound Protein + Protease Ligand-Bound Protein + Protease Intact Protein Intact Protein Ligand-Bound Protein + Protease->Intact Protein Protected

Core principles of CETSA and DARTS assays.

Experimental Deep Dive: A Head-to-Head Comparison

For our hypothetical scenario, we will use the human breast cancer cell line MCF-7. As a positive control for target engagement with PI3Kα, we will use Alpelisib (BYL719), a known and potent PI3Kα-selective inhibitor.[8][9]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

The power of CETSA lies in its ability to be performed in intact cells, providing a readout that accounts for cell permeability and intracellular compound concentrations. The workflow is conceptually straightforward, moving from compound treatment to a final detection step.

CETSA_Workflow start Culture MCF-7 Cells treat Treat cells with: 1. Vehicle (DMSO) 2. 2-Ethyl-benzo[d]oxazin-4-one 3. Alpelisib (Positive Control) start->treat heat Heat aliquots of treated cells across a temperature gradient (e.g., 40°C to 64°C) for 3 min treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Separate soluble fraction from precipitated aggregates via high-speed centrifugation lyse->separate detect Analyze soluble PI3Kα levels by Western Blot separate->detect end Generate Melt Curves detect->end

CETSA experimental workflow diagram.

Detailed Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Treat cells with the vehicle (e.g., 0.1% DMSO), a range of concentrations of 2-Ethyl-benzo[d]oxazin-4-one, or a saturating concentration of Alpelisib (e.g., 10 µM) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 10-12 points from 40°C to 64°C), followed by a 3-minute cooling step at room temperature. Include a non-heated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble proteins from the aggregated ones, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample and normalize them.

    • Analyze the levels of soluble PI3Kα using SDS-PAGE and Western blotting with a validated anti-PI3Kα antibody.[2] A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.

    • Quantify the band intensities and plot the percentage of soluble PI3Kα relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.

Methodology 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is particularly useful as it is performed on cell lysates, eliminating the variable of cell permeability and providing a direct measure of the biophysical interaction between the compound and the target. The key is to optimize the protease concentration to achieve partial digestion of the target protein in the absence of the ligand.[6]

DARTS_Workflow start Prepare MCF-7 Cell Lysate treat Incubate lysate aliquots with: 1. Vehicle (DMSO) 2. 2-Ethyl-benzo[d]oxazin-4-one 3. Alpelisib (Positive Control) start->treat digest Add protease (e.g., Pronase) at an optimized concentration and incubate for a fixed time treat->digest stop Stop digestion with protease inhibitors digest->stop detect Analyze remaining intact PI3Kα levels by Western Blot stop->detect end Compare Band Intensities detect->end

Sources

A Comparative Performance Analysis of 2-Ethyl-benzo[d]oxazin-4-one Against Commercially Available Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the identification and characterization of novel enzyme inhibitors are of paramount importance. The benzoxazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including the inhibition of various enzymes.[1][2] This guide provides an in-depth comparative analysis of a specific benzoxazinone derivative, 2-Ethyl-benzo[d]oxazin-4-one, against a panel of commercially available inhibitors targeting serine proteases.

While the precise biological target of 2-Ethyl-benzo[d]oxazin-4-one is yet to be fully elucidated, the broader class of benzoxazinone derivatives has demonstrated significant inhibitory activity against several enzymes, including α-chymotrypsin and Cathepsin G, both of which are serine proteases.[3][4] This observation forms the scientific basis for the comparative study outlined herein. By evaluating the inhibitory potential of 2-Ethyl-benzo[d]oxazin-4-one against a well-characterized serine protease and comparing its performance with established inhibitors, we aim to provide researchers, scientists, and drug development professionals with critical insights into its potential therapeutic applications.

This guide will detail the necessary experimental workflows, from initial in-vitro enzymatic assays to more complex cell-based models, offering a comprehensive framework for the evaluation of this novel compound.

Rationale for Comparator Selection

Based on the known activity of the benzoxazinone scaffold against serine proteases, we have selected a representative enzyme from this class, α-chymotrypsin, for our primary enzymatic assays. Consequently, the commercially available inhibitors chosen for comparison are known α-chymotrypsin inhibitors. This allows for a direct and objective assessment of the relative potency and efficacy of 2-Ethyl-benzo[d]oxazin-4-one.

Comparative Data Summary

The following tables present hypothetical, yet plausible, experimental data that would be generated from the protocols described in this guide. These tables are designed to provide a clear and concise comparison of 2-Ethyl-benzo[d]oxazin-4-one with commercially available inhibitors.

Table 1: In-Vitro α-Chymotrypsin Inhibition

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
2-Ethyl-benzo[d]oxazin-4-one 8.54.2Competitive
Aprotinin0.010.005Competitive
AEBSF hydrochloride15075Irreversible
Chymostatin0.15N/AIrreversible

Table 2: Cell-Based Assay - Inhibition of Protease Activity in a Cellular Context

CompoundCellular EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
2-Ethyl-benzo[d]oxazin-4-one 15.2> 100> 6.5
Aprotinin2.5> 100> 40
AEBSF hydrochloride2505002
Chymostatin1.85027.8

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required to generate the comparative data presented above.

In-Vitro Enzyme Inhibition Assay: α-Chymotrypsin

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 2-Ethyl-benzo[d]oxazin-4-one and comparator compounds against α-chymotrypsin.[5][6]

Materials:

  • Purified α-chymotrypsin enzyme

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) as substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2

  • 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a working solution of α-chymotrypsin in the assay buffer. Prepare a working solution of the substrate S-2586 in the assay buffer.

  • Assay Procedure:

    • Add 20 µL of the diluted inhibitor solutions (or DMSO as a vehicle control) to the wells of a 96-well plate.

    • Add 160 µL of the α-chymotrypsin solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow for In-Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitors Add_Inhibitor Add Inhibitor to Plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme & Pre-incubate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Initiate Reaction with Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calc_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calc_Velocity Plot_Inhibition Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Inhibition Determine_IC50 Determine IC50 Plot_Inhibition->Determine_IC50 Determine_Ki Determine Ki & Mechanism Plot_Inhibition->Determine_Ki

Caption: Workflow for in-vitro α-chymotrypsin inhibition assay.

Cell-Based Assay for Protease Inhibition

This protocol describes a cell-based assay to evaluate the efficacy of 2-Ethyl-benzo[d]oxazin-4-one in a more physiologically relevant context.[7][8][9] This assay measures the inhibition of intracellular protease activity using a fluorogenic substrate.

Materials:

  • Human cell line expressing the target serine protease (e.g., HT-29 cells for dipeptidyl peptidase-IV, a serine protease).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Fluorogenic cell-permeable substrate for the target protease.

  • 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader and luminometer.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Ethyl-benzo[d]oxazin-4-one and comparator inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protease Activity Measurement:

    • Remove the treatment medium and wash the cells with PBS.

    • Add the fluorogenic substrate solution to each well and incubate for the recommended time at 37°C.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Cytotoxicity Assessment: In a parallel plate, treat the cells with the same concentrations of inhibitors. After the incubation period, measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol. Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of protease inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the cellular half-maximal effective concentration (EC50) by fitting the data to a four-parameter logistic equation.

    • Determine the half-maximal cytotoxic concentration (CC50) from the cell viability data.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Experimental Workflow for Cell-Based Protease Inhibition Assay

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Ethyl-benzo[d]oxazin-4-one

A Researcher's Guide to the Proper Disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one

For laboratory professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one (CAS No. 2916-09-8), a heterocyclic compound whose handling and disposal demand meticulous attention to safety and environmental stewardship. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 2-Ethyl-benzo[d][1][2]oxazin-4-one is paramount. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from suppliers and structurally similar compounds provide a strong basis for a conservative and safe approach.

Based on available data, 2-Ethyl-benzo[d][1][2]oxazin-4-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

These classifications firmly place this compound in the category of hazardous materials. Therefore, all waste containing 2-Ethyl-benzo[d][1][2]oxazin-4-one, including neat compound, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous waste.

In the absence of a specific U.S. Environmental Protection Agency (EPA) waste code, the waste must be characterized based on its properties.[4] Given its identified hazards, it would likely be classified based on its characteristics of toxicity. It is the responsibility of the waste generator to make a final determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.[4]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 2-Ethyl-benzo[d][1][2]oxazin-4-one for any purpose, including disposal, appropriate PPE must be worn. The causality behind these choices is directly linked to the identified hazards.

  • Eye and Face Protection: To prevent serious eye irritation (H319), wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: To mitigate the risk of skin irritation (H315), wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] Contaminated clothing should be removed and laundered before reuse.

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5] If significant dust or aerosol generation is possible, a NIOSH-approved respirator may be necessary.

  • General Hygiene: Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Disposal Workflow

The proper disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one follows a structured workflow designed to ensure safety and regulatory compliance at each stage.

DisposalWorkflowcluster_prepPreparation Phasecluster_collectionCollection & Storagecluster_disposalFinal DisposalAIdentify Waste Stream(Neat, Contaminated, Aqueous)BSelect AppropriateHazardous Waste ContainerA->B  Container SelectionCSegregate fromIncompatible WastesB->C  Waste SegregationDLabel Container Clearly('Hazardous Waste', Chemical Name)C->D  Proper LabelingEStore in a Designated,Secondary Containment AreaD->E  Safe StorageFArrange for Pickup byLicensed Waste ManagementE->F  Scheduled DisposalGIncineration at aPermitted FacilityF->G  Recommended Method

Caption: Decision workflow for the disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unadulterated 2-Ethyl-benzo[d][1][2]oxazin-4-one and grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in a designated, robust, and sealable solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Avoid mixing with other waste streams to prevent unknown chemical reactions.

    • Sharps Waste: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Container Management:

    • All waste containers must be in good condition and compatible with the chemical.

    • Keep containers securely closed at all times, except when adding waste.

    • Label each container clearly with the words "Hazardous Waste," the full chemical name "2-Ethyl-benzo[d][1][2]oxazin-4-one," and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.

    • Ensure secondary containment is used to capture any potential leaks or spills.

    • Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, avoid storage with strong oxidizing agents, acids, and bases.

  • Final Disposal:

    • The recommended and generally mandated method for the disposal of this type of organic chemical waste is high-temperature incineration at a licensed and permitted hazardous waste facility.

    • Thermal decomposition of nitrogen-containing heterocyclic compounds can produce toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN).[1][6] Professional incineration facilities are equipped with scrubbers and other technologies to manage these hazardous byproducts.

    • Contact your institution's EHS department to arrange for the collection and disposal of the waste by a certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is critical.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials (e.g., chemical spill pillows or vermiculite).

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE as outlined in Section 2.

  • Cleanup: For small spills, carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container. For large spills, contact your institution's EHS or emergency response team.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe handling and environmentally responsible disposal of 2-Ethyl-benzo[d][1][2]oxazin-4-one, thereby upholding the highest standards of laboratory safety and professional integrity.

References

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. Available at: [Link]

  • Waste Characterization. ALS Laboratory Group. Available at: [Link]

  • 2-Ethyl-benzo[d][1][2]oxazin-4-one. PubChem. Available at: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Available at: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. Available at: [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. Available at: [Link]

  • 2-Ethyl-benzo[d][1][2]oxazin-4-one. Oakwood Chemical. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available at: [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA. Available at: [Link]

  • The SW-846 Compendium. US EPA. Available at: [Link]

  • U.S. State and Local Waste and Materials Characterization Reports. EPA. Available at: [Link]

  • 2-Ethyl-2H-benzo[b][1]oxazin-3(4H)-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 4H-Benzo[d][1][2]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. MDPI. Available at: [Link]

  • (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. Available at: [Link]

  • Process for preparing 2-(2-hydroxyphenyl)-benz[1][2]oxazin-4-one and its use for.... Google Patents. Available at:

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-benzo[d][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.